Product packaging for 1-(Benzyloxy)propan-2-ol(Cat. No.:CAS No. 13807-91-5)

1-(Benzyloxy)propan-2-ol

Cat. No.: B032082
CAS No.: 13807-91-5
M. Wt: 166.22 g/mol
InChI Key: KJBPYIUAQLPHJG-UHFFFAOYSA-N
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Description

1-(Benzyloxy)propan-2-ol is a versatile bifunctional building block of significant value in synthetic organic chemistry and medicinal chemistry research. This compound features both a benzyl-protected alcohol and a secondary free alcohol, making it an invaluable chiral intermediate for the construction of more complex molecules. Its primary research applications include its use as a precursor in the synthesis of various ethers, esters, and glycidol derivatives. In medicinal chemistry, it serves as a key starting material for the development of potential pharmaceutical agents, particularly those targeting neurological pathways, as the benzyloxy moiety can influence lipophilicity and blood-brain barrier penetration. The compound acts as a flexible linker or spacer in probe and prodrug design, allowing researchers to modulate the physicochemical properties of lead compounds. Its mechanism in reactions typically involves nucleophilic substitution at the propanol chain or deprotection of the benzyl group to reveal the hydroxyl functionality, providing a handle for further synthetic elaboration. With balanced hydrophilicity and lipophilicity, it is soluble in common organic solvents, facilitating its use in a wide range of reaction conditions. This reagent is essential for researchers exploring novel synthetic methodologies, polymer chemistry, and the development of bioactive small molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B032082 1-(Benzyloxy)propan-2-ol CAS No. 13807-91-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylmethoxypropan-2-ol
Source PubChem
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InChI

InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBPYIUAQLPHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347588
Record name 1-(Benzyloxy)-2-propanol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13807-91-5
Record name 2-Propanol, 1-(phenylmethoxy)-
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Record name 1-(Benzyloxy)-2-propanol
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Record name 1-(benzyloxy)propan-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Benzyloxy)propan-2-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 1-(benzyloxy)propan-2-ol. This chiral alcohol is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. It is an important chiral intermediate, and its properties can vary between the racemic mixture and its individual enantiomers. The key physicochemical properties are summarized in the tables below.

General Properties
PropertyValue
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number13807-91-5 (for racemate)[1]
Enantiomer-Specific Properties
Property(S)-(+)-1-(Benzyloxy)propan-2-ol(R)-(-)-1-(Benzyloxy)propan-2-ol
CAS Number85483-97-2[2]89401-28-5
Optical Activity[α]20/D +14.5°, c = 1 in chloroform[2][α]20/D -14°, c = 1 in chloroform
Density1.044 g/mL at 25 °C[2]1.027 g/mL at 25 °C
Refractive Indexn20/D 1.510[2]n20/D 1.510
Flash Point108.8 °C[2]> 109.9 °C

Structural Information

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

IdentifierRacemic this compound(S)-(+)-1-(Benzyloxy)propan-2-ol(R)-(-)-1-(Benzyloxy)propan-2-ol
IUPAC Name1-(phenylmethoxy)propan-2-ol[1](2S)-1-(phenylmethoxy)propan-2-ol(2R)-1-(phenylmethoxy)propan-2-ol
SMILES StringCC(O)COCc1ccccc1C--INVALID-LINK--COCc1ccccc1[2]C--INVALID-LINK--COCc1ccccc1
InChIInChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3[1]InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1[2]InChI=1S/C10H14O2/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m1/s1
InChIKeyKJBPYIUAQLPHJG-UHFFFAOYSA-N[1]KJBPYIUAQLPHJG-VIFPVBQESA-N[2]KJBPYIUAQLPHJG-SECBINFHSA-N

Structural Diagram

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis

A common method for the synthesis of racemic this compound involves the ring-opening of propylene oxide with benzyl alcohol. For enantiomerically pure forms, a chiral catalyst or a chiral starting material is required.

Example Protocol for Racemic Synthesis:

  • Reaction Setup: To a solution of benzyl alcohol, add a catalytic amount of a strong base (e.g., sodium hydride or potassium tert-butoxide) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Propylene Oxide: Cool the mixture in an ice bath and slowly add propylene oxide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Logical Workflow for Synthesis:

Synthesis_Workflow start Start: Benzyl Alcohol + Propylene Oxide step1 1. Add Base (e.g., NaH) under N2 start->step1 step2 2. Cool to 0°C and add Propylene Oxide step1->step2 step3 3. Stir at Room Temperature (Monitor by TLC) step2->step3 step4 4. Quench with Water step3->step4 step5 5. Extract with Organic Solvent step4->step5 step6 6. Wash, Dry, and Concentrate step5->step6 end End: Crude this compound step6->end

Caption: General workflow for the synthesis of this compound.

Purification

Flash column chromatography is a standard method for the purification of this compound.

Flash Column Chromatography Protocol:

  • Column Packing: A silica gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a column.

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed.

  • Elution: The compound is eluted from the column using a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate. The fractions are collected and analyzed by TLC.

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. The typical chemical shifts (in CDCl₃) are expected around:

    • 7.3 ppm (multiplet, 5H, aromatic protons)

    • 4.5 ppm (singlet, 2H, benzylic CH₂)

    • 3.9 ppm (multiplet, 1H, CH-OH)

    • 3.4 ppm (multiplet, 2H, CH₂-O)

    • 1.2 ppm (doublet, 3H, CH₃)

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required.

    • Column: A common choice is a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®).

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm) is suitable.

Safety Information

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Pictograms:

  • alt text

Hazard Statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

(S)-(+)-1-Benzyloxy-2-propanol physical constants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Constants of (S)-(+)-1-Benzyloxy-2-propanol

This guide provides a comprehensive overview of the key physical constants of (S)-(+)-1-Benzyloxy-2-propanol, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to ensure clarity and ease of comparison, supplemented by detailed experimental protocols for the determination of these properties.

Physical and Chemical Properties

(S)-(+)-1-Benzyloxy-2-propanol is a chiral compound utilized as a versatile intermediate in organic synthesis. A summary of its core physical constants is provided below.

Physical ConstantValue
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [1][2][3][4]
Boiling Point 130-132 °C at 14 Torr[2] 263.8 ± 15.0 °C at 760 mmHg[5]
Density 1.044 g/mL at 25 °C[1][2][3]
Specific Rotation ([α]²⁰/D) +14.5° (c=1 in chloroform)[1][2][3]
Refractive Index (n²⁰/D) 1.510[1][2][3]
Flash Point 108.8 °C (227.8 °F)[1][3]
Appearance Clear, colorless to almost colorless liquid[2]
CAS Number 85483-97-2[1][2][3][4]

Experimental Protocols for Determination of Physical Constants

The following sections detail the standard methodologies for the experimental determination of the key physical constants of liquid organic compounds like (S)-(+)-1-Benzyloxy-2-propanol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary tube method.[2][6][7][8]

Apparatus:

  • Thiele tube or an aluminum heating block

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed in the test tube with its open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.

  • The apparatus is heated gently and uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This temperature is recorded.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.[1][9][10]

Apparatus:

  • Pycnometer (density bottle) or a graduated cylinder

  • Analytical balance

  • Thermometer

  • Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • The container is filled with the liquid sample up to a calibrated mark (for a pycnometer) or a specific volume is added (to a graduated cylinder).

  • The mass of the container with the liquid is measured.

  • The temperature of the liquid is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated using the formula: Density = Mass / Volume.

Determination of Specific Rotation

Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length.[11][12][13][14][15]

Apparatus:

  • Polarimeter

  • Polarimeter cell (of a known path length, typically 1 dm)

  • Volumetric flask

  • Analytical balance

  • Solvent (chloroform for this compound)

  • Light source (typically a sodium D-line at 589 nm)

  • Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

Procedure:

  • A solution of the compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (chloroform) in a volumetric flask. The concentration (c) is calculated in g/mL.

  • The polarimeter is calibrated with the pure solvent.

  • The polarimeter cell is filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • The observed optical rotation (α) of the solution is measured using the polarimeter.

  • The specific rotation ([α]) is calculated using Biot's law: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters (dm).

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to the speed of light in the liquid. It is a characteristic property and is measured using a refractometer, commonly an Abbe refractometer.[4][5]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Liquid sample ((S)-(+)-1-Benzyloxy-2-propanol)

  • Cleaning solvent (e.g., acetone or ethanol) and soft tissue

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus.

  • If color fringes are observed, the compensator is adjusted to make the boundary line sharp and achromatic.

  • The boundary line is aligned with the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Synthetic Utility

(S)-(+)-1-Benzyloxy-2-propanol serves as a key starting material in the synthesis of various important molecules. For instance, it is used to prepare (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases and (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate.[16] The latter is achieved by reacting it with tosyl chloride in the presence of pyridine.

Synthesis_Pathway cluster_reactants Reactants reactant1 (S)-(+)-1-Benzyloxy-2-propanol product (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate reactant1->product Reaction reactant2 Tosyl Chloride reactant2->product reactant3 Pyridine reactant3->product Solvent/Base

Caption: Synthetic pathway from (S)-(+)-1-Benzyloxy-2-propanol.

References

(R)-(-)-1-Benzyloxy-2-propanol: A Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyloxy-2-propanol , also known as (R)-1-O-Benzylpropylene glycol, is a valuable chiral building block in asymmetric synthesis. Its stereochemically defined structure is crucial for the enantioselective preparation of complex molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs. This technical guide provides an in-depth overview of its properties, synthesis, and applications.

Core Physicochemical and Spectroscopic Data

(R)-(-)-1-Benzyloxy-2-propanol is a stable compound under recommended storage conditions (2-8°C). Key quantitative data are summarized in the table below for easy reference.

PropertyValue
CAS Number 89401-28-5
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [1]
Appearance Colorless Liquid
Density 1.027 g/mL at 25 °C
Refractive Index (n20/D) 1.510
Optical Activity ([α]20/D) -14°, c = 1 in chloroform
Boiling Point Not specified
Melting Point Not specified

Synthesis of (R)-(-)-1-Benzyloxy-2-propanol: An Experimental Protocol

The enantioselective synthesis of (R)-(-)-1-Benzyloxy-2-propanol is critical to its utility. A common and effective method involves the regioselective ring-opening of a chiral epoxide, such as (R)-propylene oxide, with a benzyl nucleophile. Below is a representative experimental protocol based on established chemical principles for the preparation of similar compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 (R)-Propylene Oxide P1 (R)-(-)-1-Benzyloxy-2-propanol R1->P1 R2 Benzyl Alcohol R2->P1 Re1 Base (e.g., NaH, KOH) Re1->P1 Re2 Aprotic Solvent (e.g., THF) Re2->P1 Re3 Inert Atmosphere (e.g., Argon) Re3->P1

Caption: General reaction scheme for the synthesis of (R)-(-)-1-Benzyloxy-2-propanol.

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • (R)-Propylene oxide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.

  • Epoxide Ring-Opening: Cool the freshly prepared sodium benzoxide solution to 0 °C. Add (R)-propylene oxide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (R)-(-)-1-Benzyloxy-2-propanol can be purified by flash column chromatography on silica gel to yield the final product as a colorless oil.

Applications in Asymmetric Synthesis

(R)-(-)-1-Benzyloxy-2-propanol serves as a versatile chiral building block for the synthesis of a variety of enantiomerically pure compounds. Its primary application lies in introducing a defined stereocenter that can be further elaborated into a target molecule.

Role in the Synthesis of Beta-Blockers

A significant application of chiral 1,2-propanediol derivatives is in the synthesis of beta-adrenergic blocking agents (beta-blockers). The therapeutic efficacy of many beta-blockers resides in a single enantiomer, typically the (S)-enantiomer. (R)-(-)-1-Benzyloxy-2-propanol can be a key starting material to establish the correct stereochemistry.

The following diagram illustrates a conceptual workflow for how (R)-(-)-1-Benzyloxy-2-propanol can be utilized in the synthesis of an (S)-beta-blocker. This involves the activation of the hydroxyl group, followed by nucleophilic substitution with an appropriate amine, and subsequent debenzylation.

G A (R)-(-)-1-Benzyloxy-2-propanol B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Step 1 C Activated Intermediate (e.g., (R)-1-Benzyloxy-2-propyl tosylate) B->C D Nucleophilic Substitution (SN2) with Aryloxy-amine C->D Step 2 E Protected (S)-Beta-Blocker Precursor D->E F Debenzylation (e.g., Hydrogenolysis) E->F Step 3 G Final (S)-Beta-Blocker F->G

Caption: Conceptual workflow for the synthesis of an (S)-beta-blocker using (R)-(-)-1-Benzyloxy-2-propanol.

This synthetic strategy leverages the initial chirality of (R)-(-)-1-Benzyloxy-2-propanol to ensure the stereochemical integrity of the final active pharmaceutical ingredient.

Signaling Pathways: An Indirect Role

It is important to note that (R)-(-)-1-Benzyloxy-2-propanol is not known to be directly involved in cellular signaling pathways. Its significance to researchers in drug development is as a chiral precursor for the synthesis of pharmacologically active molecules. These end-products, such as the beta-blockers mentioned above, are designed to interact with specific biological targets, such as G-protein coupled receptors (e.g., beta-adrenergic receptors), thereby modulating signaling cascades. The use of enantiomerically pure starting materials like (R)-(-)-1-Benzyloxy-2-propanol is crucial for ensuring the stereospecificity of these interactions and, consequently, the desired therapeutic effect.

Conclusion

(R)-(-)-1-Benzyloxy-2-propanol is a key chiral intermediate with significant applications in the asymmetric synthesis of pharmaceuticals and other fine chemicals. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex molecular architectures. The provided data and protocols serve as a technical resource for scientists and researchers leveraging this important chiral building block in their synthetic endeavors.

References

1-(Benzyloxy)propan-2-ol synthesis from benzyl alcohol and epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)propan-2-ol, a valuable intermediate in pharmaceutical and organic synthesis. The document details two primary synthetic routes, outlines experimental protocols, and presents key quantitative data.

Introduction

This compound is a chiral molecule whose protected hydroxyl group and secondary alcohol functionality make it a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide explores its synthesis from readily available starting materials: benzyl alcohol and a three-carbon synthon, with a focus on the reaction with propylene oxide and an alternative Williamson ether synthesis. The originally proposed route from benzyl alcohol and epichlorohydrin is also discussed, highlighting the challenges in achieving the desired regioselectivity.

Synthetic Pathways

Two principal pathways for the synthesis of this compound are presented: the ring-opening of propylene oxide with benzyl alcohol and the Williamson ether synthesis.

Ring-Opening of Propylene Oxide with Benzyl Alcohol

This is a direct and efficient method for the synthesis of this compound. The reaction involves the nucleophilic attack of the benzyl alkoxide on the less sterically hindered carbon of the propylene oxide ring. The reaction can be catalyzed by either an acid or a base.

  • Base-Catalyzed Ring-Opening: In the presence of a base, benzyl alcohol is deprotonated to form the more nucleophilic benzyl alkoxide. This alkoxide then attacks the less substituted carbon of the propylene oxide ring in an SN2 reaction, leading to the desired product after workup.

  • Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more susceptible to nucleophilic attack. Benzyl alcohol, acting as the nucleophile, attacks the more substituted carbon to a greater extent, but attack at the less substituted carbon still occurs. The regioselectivity can be influenced by the choice of catalyst and reaction conditions.

The base-catalyzed route generally offers better regioselectivity for the desired this compound.

Reaction_Pathway_1 benzyl_alcohol Benzyl Alcohol base Base (e.g., NaH, KOH) benzyl_alcohol->base Deprotonation propylene_oxide Propylene Oxide product This compound propylene_oxide->product Nucleophilic Attack & Workup base->propylene_oxide Catalyzes

Figure 1: Base-catalyzed synthesis of this compound.
Williamson Ether Synthesis

A classic and reliable method for ether synthesis, the Williamson ether synthesis provides an alternative route. This two-step process involves the deprotonation of propane-1,2-diol followed by reaction with a benzyl halide. To achieve selective monobenzylation, the diol is typically used in excess, and the reaction conditions are carefully controlled.

Reaction_Pathway_2 propane_diol Propane-1,2-diol base Base (e.g., NaH) propane_diol->base Deprotonation benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) base->benzyl_halide Reacts with product This compound benzyl_halide->product SN2 Reaction

Figure 2: Williamson ether synthesis of this compound.
Reaction of Benzyl Alcohol with Epichlorohydrin: A Note on Selectivity

While seemingly a direct route, the reaction between benzyl alcohol and epichlorohydrin typically leads to the formation of benzyl glycidyl ether (1,2-epoxy-3-(benzyloxy)propane) under basic conditions.[1] This occurs via the initial formation of a chlorohydrin intermediate, which then undergoes intramolecular cyclization. To obtain this compound from this route would require a subsequent, selective reduction of the chloro group in the intermediate, which adds complexity to the synthesis. Furthermore, under strongly basic conditions with an excess of benzyl alcohol, the formation of the diether, 1,3-bis(benzyloxy)-2-propanol, can be a significant side reaction.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two primary routes.

Protocol 1: Base-Catalyzed Ring-Opening of Propylene Oxide with Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Propylene oxide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add sodium hydride (1.1 eq.) carefully washed with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyl alcohol (1.0 eq.) dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting sodium benzylate solution back to 0 °C.

  • Add propylene oxide (1.2 eq.) dropwise via the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Experimental_Workflow start Start prep_alkoxide Prepare Sodium Benzylate (NaH, Benzyl Alcohol in THF) start->prep_alkoxide reaction React with Propylene Oxide (Reflux) prep_alkoxide->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 3: General experimental workflow for the synthesis.
Protocol 2: Williamson Ether Synthesis

Materials:

  • Propane-1,2-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask under an inert atmosphere, add propane-1,2-diol (3.0 eq.) to anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.0 eq.) portion-wise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the solution back to 0 °C and add benzyl bromide (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

Synthesis RouteBase/CatalystSolventTemperature (°C)Time (h)Yield (%)
Ring-OpeningNaHTHFReflux4-675-85
Williamson EtherNaHDMFRT1260-70

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
AppearanceColorless oil
Boiling Point115-117 °C / 5 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm)7.25-7.40 (m, 5H), 4.55 (s, 2H), 3.95-4.05 (m, 1H), 3.35-3.50 (m, 2H), 2.50 (br s, 1H), 1.20 (d, J=6.4 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)138.0, 128.4, 127.7, 127.6, 75.5, 73.4, 66.2, 18.6

Conclusion

This guide has detailed two effective methods for the synthesis of this compound. The base-catalyzed ring-opening of propylene oxide with benzyl alcohol is a highly efficient and direct route. The Williamson ether synthesis offers a reliable alternative. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The provided experimental protocols and data serve as a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Spectroscopic Analysis of 1-(Benzyloxy)propan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(benzyloxy)propan-2-ol. Due to the unavailability of published experimental spectral data for this specific compound in readily accessible databases, this document focuses on the predicted spectroscopic behavior based on its chemical structure and provides detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for a liquid alcohol sample.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol CAS Number: 13807-91-5

Predicted Spectroscopic Data

While experimental spectra are not available, the following tables outline the predicted key spectroscopic features for this compound based on its structure and typical values for similar functional groups.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25Multiplet5HAromatic protons (C₆H₅)
~ 4.50Singlet2HBenzylic protons (-O-CH₂-Ph)
~ 3.95Multiplet1HMethine proton (-CH(OH)-)
~ 3.40Doublet of doublets1HDiastereotopic methylene proton (-CHH'-O-)
~ 3.30Doublet of doublets1HDiastereotopic methylene proton (-CHH'-O-)
~ 2.50Singlet (broad)1HHydroxyl proton (-OH)
~ 1.15Doublet3HMethyl protons (-CH₃)

Predicted solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic carbon (C₆H₅)
~ 128.5Aromatic methine carbons (C₆H₅)
~ 127.7Aromatic methine carbons (C₆H₅)
~ 75Methylene carbon (-CH₂-O-)
~ 73.5Benzylic carbon (-O-CH₂-Ph)
~ 68Methine carbon (-CH(OH)-)
~ 20Methyl carbon (-CH₃)

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, BroadO-H stretch (alcohol)
~ 3090 - 3030MediumC-H stretch (aromatic)
~ 2970 - 2860MediumC-H stretch (aliphatic)
~ 1495, 1455MediumC=C stretch (aromatic ring)
~ 1100StrongC-O stretch (ether and alcohol)
~ 740, 700StrongC-H bend (out-of-plane, monosubstituted benzene)
Table 4: Predicted Mass Spectrometry Data
m/zProposed Fragment Ion
166[M]⁺ (Molecular Ion)
108[C₇H₈O]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
59[C₃H₇O]⁺
45[C₂H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. Place the sample in the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • A standard pulse sequence is typically used.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon.

    • A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Gas chromatograph (GC) for sample introduction (GC-MS)

  • Helium carrier gas

  • Sample of this compound

  • Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure separation from any impurities and the solvent.

    • Set the injector temperature and the GC-MS transfer line temperature to ensure vaporization of the sample without degradation.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Ionization: As the compound elutes from the GC column and enters the mass spectrometer, it is bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis:

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat Neat Liquid Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI) Dilution->MS IR IR Spectroscopy (ATR-FTIR) Neat->IR NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data MS_Data Ion Detection & Mass Spectrum Generation MS->MS_Data IR_Data Interferogram & Spectrum Generation IR->IR_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MW_Fragmentation Molecular Weight & Fragmentation Pattern MS_Data->MW_Fragmentation Functional_Group_ID Functional Group Identification IR_Data->Functional_Group_ID Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Final Characterization Functional_Group_ID->Final_Characterization Final Characterization MW_Fragmentation->Final_Characterization Final Characterization

Caption: General workflow for the spectroscopic analysis of a liquid organic compound.

Fragmentation_of_1_Benzyloxypropan_2_ol cluster_structure This compound Structure cluster_fragments Predicted Mass Spectrometry Fragments Structure C₆H₅-CH₂-O-CH₂-CH(OH)-CH₃ M_ion [M]⁺ m/z = 166 Tropylium [C₇H₇]⁺ m/z = 91 M_ion->Tropylium α-cleavage Fragment_108 [C₇H₈O]⁺ m/z = 108 M_ion->Fragment_108 rearrangement Fragment_59 [C₃H₇O]⁺ m/z = 59 M_ion->Fragment_59 α-cleavage Fragment_45 [C₂H₅O]⁺ m/z = 45 Fragment_59->Fragment_45 loss of CH₂

Caption: Predicted mass spectrometry fragmentation of this compound.

A Technical Guide to the Solubility of 1-(Benzyloxy)propan-2-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(benzyloxy)propan-2-ol. Due to a lack of publicly available quantitative solubility data, this document focuses on predicting solubility based on the compound's physicochemical properties and provides detailed experimental protocols for determining these values.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₄O₂[1]
Molecular Weight 166.22 g/mol [1]
Density 1.044 g/mL at 25 °C (for (S)-enantiomer)
Boiling Point 263.8 ± 15.0 °C at 760 mmHg[2]
Flash Point 108.8 °C (227.8 °F)
Refractive Index n20/D 1.510[3]
Appearance Liquid[4]

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar and non-polar characteristics. The hydroxyl (-OH) group and the ether (-O-) linkage contribute to its polarity and capability for hydrogen bonding, while the benzyl group (C₆H₅CH₂-) provides a significant non-polar, hydrophobic character.[5]

Based on its structure, the following solubilities can be predicted:

  • High Solubility: In polar aprotic solvents such as acetone and in moderately polar solvents like chloroform, this compound is expected to be highly soluble. The presence of the hydroxyl group allows it to act as a hydrogen bond donor and acceptor.[5]

  • Good Solubility: In alcohols such as methanol and ethanol, good solubility is anticipated due to the potential for hydrogen bonding between the solute and the solvent.

  • Moderate to Good Solubility: In non-polar aromatic solvents like benzene and toluene, the benzyl group of this compound is expected to interact favorably, leading to moderate to good solubility.

  • Lower Solubility: In highly non-polar aliphatic solvents like hexane, the solubility is predicted to be lower due to the dominance of the polar functional groups in the solute.

  • Water Solubility: The presence of a polar hydroxyl group suggests some water solubility, particularly in comparison to purely non-polar compounds. However, the large non-polar benzyl group will likely limit its miscibility in water.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled water bath or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Equilibrate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solute to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution. The solubility is expressed in units such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Figure 1: Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 25°C) for 24-48h A->B C Centrifuge to separate solid and liquid phases B->C D Filter supernatant (0.45 µm filter) C->D E Dilute sample for analysis D->E F Analyze by HPLC or GC E->F G Quantify using calibration curve F->G

Figure 1: Experimental Workflow for Solubility Determination

Acid-Base Solubility Tests

To further characterize the compound, acid-base solubility tests can be performed. This can provide insights into the presence of acidic or basic functional groups.[6][7]

Procedure
  • Water Solubility: Test the solubility of a small amount of this compound in water.[8]

  • Aqueous Base Solubility: If insoluble in water, test its solubility in a 5% aqueous solution of sodium hydroxide (NaOH). A positive result would indicate the presence of an acidic functional group.

  • Aqueous Acid Solubility: If insoluble in water, test its solubility in a 5% aqueous solution of hydrochloric acid (HCl). A positive result would suggest the presence of a basic functional group.

Given the structure of this compound, which contains a weakly acidic hydroxyl group, it is not expected to be significantly soluble in 5% NaOH or 5% HCl under standard conditions.

The logical flow of these acid-base solubility tests is depicted in the following diagram.

G Figure 2: Acid-Base Solubility Test Logic start Test Solubility in Water water_sol Soluble in Water start->water_sol water_insol Insoluble in Water start->water_insol test_hcl Test Solubility in 5% HCl water_insol->test_hcl hcl_sol Soluble in 5% HCl (Basic Compound) test_hcl->hcl_sol test_naoh Test Solubility in 5% NaOH test_hcl->test_naoh Insoluble naoh_sol Soluble in 5% NaOH (Acidic Compound) test_naoh->naoh_sol insoluble Insoluble (Neutral Compound) test_naoh->insoluble Insoluble

Figure 2: Acid-Base Solubility Test Logic

This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocols can be adapted to specific laboratory conditions and analytical capabilities to generate precise and reliable solubility data, which is crucial for applications in research and drug development.

References

1-(Benzyloxy)propan-2-ol: A Comprehensive Technical Guide to Safety, Handling, and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and available toxicological information for 1-(Benzyloxy)propan-2-ol. The information is intended to guide researchers, scientists, and professionals in the drug development field in the safe use and management of this chemical compound.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₀H₁₄O₂.[1] It is also known by synonyms such as 1-phenylmethoxypropan-2-ol.[1] This compound is a combustible liquid. The following tables summarize the key physical and chemical properties for the racemic mixture and its individual enantiomers.

Table 1: General Chemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]
CAS Number13807-91-5[1]
IUPAC Name1-(phenylmethoxy)propan-2-ol[1]

Table 2: Physical Properties of this compound and its Enantiomers

PropertyRacemic Mixture(S)-(+)-1-Benzyloxy-2-propanol(R)-(-)-1-Benzyloxy-2-propanolReference
Density1.042 g/cm³ (predicted)1.044 g/mL at 25 °C1.027 g/mL at 25 °C[2]
Boiling Point128 °C at 12 TorrNot specifiedNot specified[2]
Flash PointNot specified108.8 °C> 109.9 °C
Refractive IndexNot specifiedn20/D 1.510n20/D 1.510
Optical ActivityNot applicable[α]20/D +14.5°, c = 1 in chloroform[α]20/D -14°, c = 1 in chloroform

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acute Toxicity, Oral - Category 4 .[1][3] This classification is based on the hazard statement H302: Harmful if swallowed .[1][3] The (R) and (S) enantiomers are also classified as causing skin and eye irritation, and may cause respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
Hazard H302Harmful if swallowed[1][3]
H315Causes skin irritation[4]
H319Causes serious eye irritation[4]
H335May cause respiratory irritation[4]
Precautionary P264Wash skin thoroughly after handling.[3][5]
P270Do not eat, drink or smoke when using this product.[3][5]
P301 + P317IF SWALLOWED: Get medical help.[3]
P330Rinse mouth.[3]
P501Dispose of contents/container in accordance with local regulations.[3]
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P302 + P352IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to minimize risk when working with this compound.

Handling:

  • Work in a well-ventilated area to avoid inhalation of vapors.

  • Wear suitable protective clothing, including chemical-resistant gloves and eye protection (safety glasses or goggles).

  • Avoid contact with skin and eyes.

  • Use non-sparking tools to prevent ignition of flammable vapors.

  • Prevent the build-up of electrostatic charge.

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and foodstuff containers.

  • The recommended storage temperature for the (R)-enantiomer is 2-8°C.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Accidental Release Measures:

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment.

  • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material and place it in a suitable container for disposal.

  • Prevent the spill from entering drains or waterways.

Below is a logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow start Spill of this compound Occurs assess_spill Assess the Spill - Size and immediate risk? start->assess_spill evacuate Evacuate Immediate Area (if necessary) assess_spill->evacuate Large or hazardous spill ppe Don Appropriate PPE - Gloves, goggles, respirator assess_spill->ppe Small, manageable spill evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain the Spill - Use inert absorbent material ventilate->contain collect Collect Absorbed Material - Use non-sparking tools contain->collect dispose Dispose of Waste - Follow institutional guidelines collect->dispose decontaminate Decontaminate the Area dispose->decontaminate end Spill Handled Safely decontaminate->end

Caption: Workflow for handling a spill of this compound.

Toxicological Information and Experimental Protocols

For drug development and comprehensive safety assessment, a determination of acute oral toxicity would be a key experiment. The following is a detailed methodology based on the OECD 423 guideline (Acute Toxic Class Method).

Experimental Protocol: Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of this compound and to classify it according to the GHS.

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step (mortality or survival) determines the dose for the next group. This method uses a minimum number of animals to obtain sufficient information for classification.

Materials:

  • Test substance: this compound

  • Experimental animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

  • Vehicle for administration (if necessary, e.g., corn oil, water).

  • Gavage needles and syringes.

  • Standard laboratory animal caging and diet.

Methodology:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Fasting: Food is withheld overnight before dosing, but animals have free access to water.

  • Dose Preparation: The test substance is prepared at the desired concentration in the chosen vehicle.

  • Dosing: A single dose is administered to the animals by oral gavage. The starting dose is selected from one of the GHS classification levels (e.g., 300 mg/kg or 2000 mg/kg).

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.

    • All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are recorded.

  • Stepwise Procedure:

    • The study proceeds in a stepwise manner using 3 animals per step.

    • If no mortality is observed at the starting dose, the next higher dose level is used in a new group of animals.

    • If mortality is observed, the next lower dose level is used.

  • Pathology: All animals (those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

  • Data Analysis: The results are interpreted based on the number of animals that die at each dose level to classify the substance according to the GHS.

In Vitro Cytotoxicity Assessment:

To assess the potential for this compound to cause cell death, an in vitro cytotoxicity assay such as the MTT assay can be performed.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a cultured cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test substance: this compound

  • Cell line (e.g., HepG2, HEK293, or a relevant cell line for the intended application).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same amount of solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

A comprehensive search of the scientific literature did not yield specific information on the signaling pathways directly affected by this compound or its precise biological mechanism of action. While it is a member of the glycol ether family, which has been studied for various toxicological effects, the specific molecular targets of this compound have not been elucidated in the available literature. Further research, potentially employing techniques such as transcriptomics, proteomics, or specific pathway analysis assays, would be required to identify any interactions with cellular signaling pathways.

The following diagram illustrates a generalized workflow for investigating the potential biological activity of a compound like this compound.

Biological_Activity_Workflow start Compound of Interest This compound in_vitro_screening In Vitro Screening - Cytotoxicity assays (e.g., MTT) - High-throughput screening start->in_vitro_screening hit_identification Hit Identification - Identify concentrations with biological effects in_vitro_screening->hit_identification mechanism_studies Mechanism of Action Studies - 'Omics' (genomics, proteomics) - Pathway analysis hit_identification->mechanism_studies target_identification Target Identification - Identify specific molecular targets mechanism_studies->target_identification in_vivo_testing In Vivo Testing - Animal models target_identification->in_vivo_testing end Elucidation of Biological Activity and Signaling Pathway in_vivo_testing->end

Caption: A general workflow for investigating the biological activity of a chemical compound.

Conclusion

This compound is a combustible liquid that is harmful if swallowed and may cause skin, eye, and respiratory irritation. Safe handling practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, are essential to minimize exposure. While a specific LD50 value is not publicly available, standardized toxicological testing protocols, such as OECD 423 for acute oral toxicity and the MTT assay for in vitro cytotoxicity, can be employed for a comprehensive safety assessment. There is currently a lack of information regarding the specific signaling pathways affected by this compound, highlighting an area for future research. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document when handling this compound.

References

The Advent and Evolution of Chiral Propanolamines in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds has been a central theme in modern organic chemistry and drug development. The profound impact of chirality on the pharmacological and toxicological properties of therapeutic agents has necessitated the development of robust methods for asymmetric synthesis. Among the diverse toolkit available to synthetic chemists, chiral propanolamines have emerged as a versatile and powerful class of molecules, serving as both chiral auxiliaries and catalysts. This technical guide provides an in-depth exploration of the discovery, history, and application of chiral propanolamines in asymmetric synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

A Historical Perspective: From Chiral Pool to Seminal Applications

The story of chiral propanolamines is intrinsically linked to the "chiral pool," a collection of readily available, enantiomerically pure natural products. Amino acids, in particular, have served as invaluable starting materials. L-proline, a unique secondary amino acid, was first isolated in 1901 by Emil Fischer from casein and other proteins, shortly after its initial synthesis by Richard Willstätter in 1900.[1][2] The straightforward reduction of the carboxylic acid moiety of L-proline provides (S)-2-(hydroxymethyl)pyrrolidine, commonly known as (S)-prolinol, a cornerstone of the chiral propanolamine family.[3]

Similarly, the diastereomeric propanolamines, norephedrine and pseudoephedrine, have a long history. Ephedrine, in its natural form as máhuáng, has been used in traditional Chinese medicine for centuries.[4] The use of these compounds in asymmetric synthesis gained prominence much later. The concept of a "chiral auxiliary," a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, was introduced by E.J. Corey in 1975. This set the stage for the widespread application of chiral propanolamines. A pivotal moment came in 1994 when Andrew G. Myers reported the use of pseudoephedrine as a highly practical and efficient chiral auxiliary for the asymmetric alkylation of amide enolates.[5]

The 1980s marked a significant breakthrough with the development of the Corey-Bakshi-Shibata (CBS) reduction. This highly enantioselective method for the reduction of prochiral ketones utilizes a chiral oxazaborolidine catalyst derived from (S)-prolinol.[6][7] This discovery showcased the potential of propanolamine derivatives not just as stoichiometric auxiliaries, but as true asymmetric catalysts.

Quantitative Performance of Chiral Propanolamines in Asymmetric Synthesis

The efficacy of chiral propanolamines is best illustrated through the high levels of stereoselectivity they impart in various chemical transformations. The following tables summarize the performance of some of the most widely used propanolamine-based systems.

Table 1: Enantioselective Reduction of Ketones using the Corey-Bakshi-Shibata (CBS) Catalyst

Ketone SubstrateProduct ConfigurationEnantiomeric Excess (ee, %)
Acetophenone(R)97
1-Tetralone(R)96
2-Ethylcyclohexanone(R)95
Benzylacetone(R)91
α,β-Unsaturated Ketones (various)(R) or (S)90-98

Data compiled from multiple sources demonstrating typical results.

Table 2: Diastereoselective Alkylation of (1R,2R)-(-)-Pseudoephedrine Amides

ElectrophileProduct Diastereomeric Ratio (dr)
Methyl iodide>99:1
Ethyl iodide>99:1
n-Propyl iodide>99:1
n-Butyl iodide>99:1
Benzyl bromide>99:1
Allyl iodide>99:1

Data reflects the high diastereoselectivity achieved in the Myers asymmetric alkylation.[8]

Table 3: Enantioselective Michael Addition of Cyclohexanone to Nitroolefins Catalyzed by L-Prolinol

Nitroolefin SubstrateDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
β-Nitrostyrene>99:196
(E)-1-(4-chlorophenyl)-2-nitroethene>99:195
(E)-1-(4-methoxyphenyl)-2-nitroethene>99:194
(E)-1-(2-nitrophenyl)-2-nitroethene87:1382

Results demonstrate the utility of L-prolinol as an organocatalyst.[9]

Experimental Protocols

To provide a practical resource, this section details the experimental procedures for the synthesis of a key chiral propanolamine, its application as a chiral auxiliary, and its use in a catalytic asymmetric reaction.

Synthesis of (S)-(-)-2-(Hydroxymethyl)pyrrolidine ((S)-Prolinol)

This procedure is adapted from the well-established reduction of α-amino acids using lithium aluminum hydride.[10]

Materials:

  • L-proline

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of L-proline (1 equivalent) in anhydrous THF is added portion-wise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 12-16 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

  • The resulting white precipitate is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

  • The product can be purified by vacuum distillation to afford pure (S)-prolinol as a colorless oil.

Asymmetric Alkylation using a Pseudoephedrine Amide Auxiliary

This protocol outlines the formation of the pseudoephedrine amide, its diastereoselective alkylation, and the subsequent removal of the auxiliary.[8]

Part A: Preparation of the N-Acyl-(1R,2R)-(-)-pseudoephedrine

  • To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 equivalent) and anhydrous lithium chloride (2.0 equivalents) in anhydrous THF, add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by recrystallization.

Part B: Diastereoselective Alkylation

  • To a solution of the N-acyl-pseudoephedrine (1.0 equivalent) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise and continue stirring at -78 °C until the reaction is complete.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Part C: Removal of the Chiral Auxiliary

  • The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Alternatively, reduction with a suitable hydride reagent (e.g., LiAlH₄) will yield the corresponding primary alcohol.

  • The water-soluble pseudoephedrine auxiliary can be recovered from the aqueous layer after basification and extraction.

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol provides a general procedure for the enantioselective reduction of a ketone using the CBS catalyst.

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a 1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS) or borane-THF complex (BH₃·THF)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of the CBS catalyst (5-10 mol%) in anhydrous THF at room temperature under an inert atmosphere, add the borane complex (0.6 equivalents) dropwise.

  • Cool the mixture to the desired temperature (typically between -78 °C and -20 °C).

  • A solution of the prochiral ketone (1.0 equivalent) in anhydrous THF is added dropwise over a period of time.

  • The reaction is stirred at this temperature until complete conversion is observed by TLC.

  • The reaction is quenched by the slow, careful addition of methanol.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the enantiomerically enriched secondary alcohol.

Mechanistic Insights and Workflows

The predictable stereochemical outcomes of reactions employing chiral propanolamines are a result of well-defined transition states and reaction pathways. The following diagrams, rendered in the DOT language, illustrate these concepts.

cbs_reduction_cycle catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex + Borane ketone_complex Ketone Coordination (Transition State) complex->ketone_complex + Ketone product_complex Alkoxyborane Intermediate ketone_complex->product_complex Hydride Transfer product_complex->catalyst Product Release + Regeneration

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

chiral_auxiliary_workflow cluster_start Preparation cluster_reaction Asymmetric Transformation cluster_end Product Isolation start Achiral Substrate (e.g., Carboxylic Acid) amide Chiral Amide start->amide auxiliary Chiral Propanolamine Auxiliary auxiliary->amide enolate Diastereoselective Enolate Formation amide->enolate alkylation Alkylation with Electrophile enolate->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer cleavage Auxiliary Cleavage (Hydrolysis/Reduction) diastereomer->cleavage product Enantiomerically Pure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Experimental workflow for asymmetric synthesis using a chiral propanolamine auxiliary.

Conclusion

Chiral propanolamines, derived from readily available amino acids, represent a class of indispensable tools in the field of asymmetric synthesis. Their journey from components of the chiral pool to sophisticated chiral auxiliaries and catalysts has enabled the efficient and highly stereoselective synthesis of a vast array of complex molecules, significantly impacting the development of pharmaceuticals and other functional materials. The continued exploration of new propanolamine-based catalysts and synthetic methodologies promises to further enhance our ability to construct chiral molecules with precision and efficiency, paving the way for future innovations in drug discovery and beyond.

References

A Technical Guide to 1-(Benzyloxy)propan-2-ol: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on 1-(benzyloxy)propan-2-ol, a versatile chiral building block in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of antiviral therapeutics.

Physicochemical Properties

This compound is a chiral alcohol with the chemical formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol .[1] It exists as two enantiomers, (R)-(-)-1-(benzyloxy)-2-propanol and (S)-(+)-1-(benzyloxy)-2-propanol. The properties of the racemic mixture and the individual enantiomers are summarized in the table below.

PropertyRacemic this compound(R)-(-)-1-(Benzyloxy)-2-propanol(S)-(+)-1-(Benzyloxy)-2-propanol
CAS Number 13807-91-5[1]89401-28-585483-97-2
Molecular Formula C₁₀H₁₄O₂[1]C₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [1]166.22 g/mol 166.22 g/mol
Density -1.027 g/mL at 25 °C1.044 g/mL at 25 °C
Refractive Index -n20/D 1.510n20/D 1.510
Optical Activity -[α]20/D -14° (c=1 in chloroform)[α]20/D +14.5° (c=1 in chloroform)
Boiling Point --130-132 °C (14 Torr)
Flash Point >109.9 °C>109.9 °C108.8 °C

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective O-benzylation of the primary hydroxyl group of 1,2-propanediol. The Williamson ether synthesis is a common and effective method for this transformation.

G Synthesis of this compound cluster_reactants Reactants cluster_products Products 1,2-Propanediol 1,2-Propanediol Reaction Williamson Ether Synthesis 1,2-Propanediol->Reaction Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction NaH Sodium Hydride (NaH) NaH->Reaction Base DMF DMF DMF->Reaction Solvent This compound This compound NaBr Sodium Bromide (NaBr) H2 Hydrogen Gas (H₂) Reaction->this compound Major Product Reaction->NaBr By-product Reaction->H2 By-product

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the selective O-benzylation of 1,2-propanediol to yield this compound.

Materials:

  • 1,2-Propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,2-propanediol (1.0 equivalent) in anhydrous DMF is prepared in a flame-dried round-bottom flask.

  • The flask is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Benzyl bromide (1.05 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • The mixture is diluted with water and extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.

Applications in Drug Development

This compound, particularly its (S)-enantiomer, is a valuable chiral intermediate in the synthesis of pharmacologically active molecules. Its primary application lies in the preparation of acyclic nucleotide analogues, which are a class of potent antiviral agents.

Synthesis of (S)-N-(2-phosphonomethoxypropyl) Derivatives

(S)-(+)-1-Benzyloxy-2-propanol is a key starting material for the synthesis of (S)-N-(2-phosphonomethoxypropyl) (PMP) derivatives of purine and pyrimidine bases. These compounds are known for their significant antiviral activity. A crucial step in this synthesis is the conversion of the hydroxyl group of this compound into a good leaving group, such as a tosylate, followed by nucleophilic substitution with the heterocyclic base.

G Application of (S)-1-(Benzyloxy)propan-2-ol in Antiviral Synthesis cluster_starting Starting Material cluster_intermediate Intermediate cluster_final Final Product S_Propanol (S)-1-(Benzyloxy)propan-2-ol Tosylate (S)-1-(Benzyloxy)propan-2-yl 4-methylbenzenesulfonate S_Propanol->Tosylate Tosylation (TsCl, Pyridine) PMP_Derivative (S)-N-(2-phosphonomethoxypropyl) Derivative Tosylate->PMP_Derivative Nucleophilic Substitution (Purine/Pyrimidine Base)

Caption: Synthetic pathway to PMP derivatives from (S)-1-(Benzyloxy)propan-2-ol.

Experimental Protocol: Synthesis of (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate

This protocol describes the conversion of (S)-(+)-1-(benzyloxy)-2-propanol to its corresponding tosylate, a key intermediate for nucleophilic substitution reactions.

Materials:

  • (S)-(+)-1-(Benzyloxy)-2-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • (S)-(+)-1-(Benzyloxy)-2-propanol (1.0 equivalent) is dissolved in anhydrous pyridine and the solution is cooled to 0 °C.

  • p-Toluenesulfonyl chloride (1.1 equivalents) is added portion-wise, and the reaction mixture is stirred at 0 °C for 4-6 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is diluted with dichloromethane and washed sequentially with cold 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate, which can be further purified by recrystallization or chromatography.

The resulting tosylate is a versatile intermediate that can be reacted with various nucleophiles, including purine and pyrimidine bases, to form the core structure of PMP antiviral agents. Subsequent debenzylation and phosphonylation steps would lead to the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its straightforward preparation via selective O-benzylation of 1,2-propanediol and its utility as a precursor to important pharmaceutical intermediates, particularly in the synthesis of antiviral acyclic nucleotide analogues, underscore its significance in drug discovery and development. The methodologies and applications outlined in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 1-(Benzyloxy)propan-2-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)propan-2-ol is a versatile chiral building block crucial in the asymmetric synthesis of a variety of pharmacologically active molecules. Its stereogenic center at the C-2 position makes it an invaluable synthon for the preparation of enantiomerically pure drugs, where specific stereoisomers exhibit desired therapeutic effects while others may be inactive or even harmful. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of chiral drugs, with a particular focus on the synthesis of the (S)-enantiomer of the beta-blocker Propranolol.

Application: Synthesis of (S)-Propranolol

(S)-Propranolol is a widely used beta-adrenergic receptor antagonist (beta-blocker) for the treatment of hypertension, angina pectoris, and other cardiovascular diseases. The pharmacological activity of propranolol resides almost exclusively in the (S)-enantiomer. The synthesis of enantiomerically pure (S)-Propranolol is a key objective in pharmaceutical manufacturing to ensure efficacy and minimize potential side effects associated with the (R)-enantiomer.

A common strategy for the synthesis of (S)-Propranolol involves the use of a chiral C3 synthon derived from a protected propan-2-ol structure. While direct use of this compound is one possibility, a more common industrial approach involves a closely related intermediate, (R)-glycidyl naphthyl ether or a resolved chlorohydrin, which can be conceptually derived from a protected (R)- or (S)-propan-2-ol. The following protocols outline a chemoenzymatic approach to synthesize (S)-Propranolol, highlighting the use of a chiral 1-(naphthyloxy)propan-2-ol derivative.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(1-Naphthyloxy)-3-chloropropan-2-ol

This protocol describes the synthesis of the racemic precursor for enzymatic resolution.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃)

  • 2-Butanone (Methyl Ethyl Ketone)

  • Silica Gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-naphthol (0.025 mol, 3.6 g) and anhydrous K₂CO₃ (0.073 mol, 10.08 g) in anhydrous 2-butanone (50 mL), add epichlorohydrin.

  • Reflux the mixture until all the 1-naphthol has been consumed (approximately 3 hours), as monitored by Thin Layer Chromatography (TLC) using a mobile phase of Petroleum ether/Ethyl acetate (85/15).

  • After completion, filter the reaction mixture and remove the solvent under vacuum.

  • The resulting residue is then reacted to form the chlorohydrin. (Note: Specific conditions for this step can vary, but typically involve acidic hydrolysis of the epoxide).

  • Purify the crude product by silica gel column chromatography to yield racemic 1-(1-naphthyloxy)-3-chloropropan-2-ol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of 1-(1-Naphthyloxy)-3-chloropropan-2-ol

This protocol utilizes an enzymatic kinetic resolution to separate the enantiomers of the racemic chlorohydrin.

Materials:

  • Racemic 1-(1-naphthyloxy)-3-chloropropan-2-ol

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Vinyl acetate

  • Organic solvent (e.g., toluene)

  • Molecular sieves (if solvent is not anhydrous)

Procedure:

  • Dissolve the racemic 1-(1-naphthyloxy)-3-chloropropan-2-ol in an appropriate organic solvent.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate) and vinyl acetate as the acylating agent.

  • If the solvent is not anhydrous, add activated molecular sieves.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC), tracking the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion to obtain both the unreacted (R)-alcohol and the acylated (S)-ester with high optical purity.

  • Separate the enzyme by filtration.

  • The (R)-alcohol and the (S)-ester can then be separated by column chromatography. The (S)-ester is then hydrolyzed to afford the (S)-chlorohydrin.

Protocol 3: Synthesis of (S)-Propranolol from (R)-1-(1-Naphthyloxy)-3-chloropropan-2-ol

This protocol describes the final step in the synthesis of (S)-Propranolol.

Materials:

  • (R)-1-(1-Naphthyloxy)-3-chloropropan-2-ol

  • Isopropylamine

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a mixture of (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol ((R)-4) (40 mg, 0.13 mmol) in MeOH (2.5 mL) was added i-PrNH₂ (0.16 mL, 1.82 mmol).[1]

  • Stir the mixture under reflux for 25 hours.[1]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Dissolve the obtained product in EtOAc (20 mL) and wash with distilled H₂O (10 mL).[1]

  • Extract the aqueous phase with EtOAc (10 mL), and wash the combined organic layers with saturated NaCl solution (5 mL) and dry over anhydrous MgSO₄.[1]

  • The solvent is removed under reduced pressure to yield (S)-Propranolol.

  • The final product can be further purified by recrystallization.

Data Presentation
StepProductStarting MaterialCatalyst/ReagentYield (%)Enantiomeric Excess (ee) (%)Reference
1 Racemic 1-(1-Naphthyloxy)-3-chloropropan-2-ol1-Naphthol, EpichlorohydrinK₂CO₃High (not specified)N/A[2]
2 (R)-1-(1-Naphthyloxy)-3-chloropropan-2-olRacemic 1-(1-Naphthyloxy)-3-chloropropan-2-olLipase B from Candida antarctica~50% (for resolved alcohol)>99[1]
3 (S)-Propranolol(R)-1-(1-Naphthyloxy)-3-chloropropan-2-olIsopropylamineHigh (not specified)96[1]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Synthesis of (S)-Propranolol

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Racemic Precursor cluster_step2 Step 2: Enzymatic Kinetic Resolution cluster_step3 Step 3: Synthesis of (S)-Propranolol start1 1-Naphthol + Epichlorohydrin reagent1 K2CO3, 2-Butanone product1 Racemic 1-(1-Naphthyloxy) -3-chloropropan-2-ol reagent1->product1 reagent2 Lipase B (CALB) Vinyl Acetate product1->reagent2 product2_R (R)-1-(1-Naphthyloxy) -3-chloropropan-2-ol reagent2->product2_R product2_S (S)-Acetylated Chlorohydrin reagent2->product2_S reagent3 Isopropylamine, MeOH product2_R->reagent3 hydrolysis Hydrolysis product2_S->hydrolysis product2_S_final (S)-1-(1-Naphthyloxy) -3-chloropropan-2-ol hydrolysis->product2_S_final final_product (S)-Propranolol reagent3->final_product Beta_Blocker_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates targets leading to epinephrine Epinephrine/ Norepinephrine epinephrine->beta_receptor Activates propranolol (S)-Propranolol (Beta-Blocker) propranolol->beta_receptor Blocks

References

Application Notes and Protocols: The Strategic Use of 1-(Benzyloxy)propan-2-ol in the Enantioselective Synthesis of β-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The therapeutic efficacy of these drugs predominantly resides in the (S)-enantiomer. Consequently, the development of stereoselective synthetic routes to access enantiomerically pure β-blockers is of paramount importance in pharmaceutical research and drug development. 1-(Benzyloxy)propan-2-ol serves as a versatile chiral building block in the synthesis of the characteristic aryloxypropanolamine scaffold of many β-blockers. Its protected primary alcohol allows for selective manipulation at the secondary alcohol position, enabling the construction of the target molecule with high stereochemical fidelity.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of representative β-blockers, namely (S)-Propranolol and (S)-Atenolol. The methodologies described herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

General Synthetic Strategy

The overarching synthetic strategy involves a multi-step sequence commencing with the activation of the secondary hydroxyl group of (R)-1-(benzyloxy)propan-2-ol, followed by nucleophilic substitution with the respective phenolic precursor. Subsequent debenzylation and functional group manipulation lead to a key chlorohydrin intermediate, which upon reaction with isopropylamine, yields the target (S)-β-blocker. This pathway ensures the transfer of chirality from the starting material to the final active pharmaceutical ingredient.

G start (R)-1-(Benzyloxy)propan-2-ol step1 Activation of Secondary Hydroxyl (e.g., Tosylation) start->step1 step2 Nucleophilic Substitution with Phenol (e.g., 1-Naphthol or 4-Acetamidophenol) step1->step2 intermediate1 Protected Aryloxypropanol Intermediate step2->intermediate1 step3 Debenzylation (e.g., Hydrogenolysis) intermediate1->step3 intermediate2 Aryloxypropan-1,2-diol Intermediate step3->intermediate2 step4 Selective Chlorination of Primary Hydroxyl (e.g., with SOCl2) intermediate2->step4 intermediate3 (R)-Aryloxy-chlorohydrin Intermediate step4->intermediate3 step5 Amination with Isopropylamine intermediate3->step5 end (S)-β-Blocker (e.g., (S)-Propranolol or (S)-Atenolol) step5->end

Caption: Inhibition of the β-adrenergic signaling cascade by β-blockers.

The synthetic pathways detailed in these application notes demonstrate the utility of this compound as a chiral precursor for the enantioselective synthesis of β-blockers. By leveraging the protective benzyl group and the inherent chirality of the starting material, this strategy provides a reliable and efficient means to access therapeutically important (S)-enantiomers of drugs like Propranolol and Atenolol. The provided protocols and quantitative data serve as a practical guide for researchers in the field of medicinal chemistry and drug development.

Application Notes and Protocols for the Etherification of Glycerol with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The etherification of glycerol with benzyl alcohol is a significant reaction for the valorization of glycerol, a byproduct of biodiesel production. This process yields valuable benzyl ethers of glycerol, such as mono-benzyl glycerol ether (MBGE), di-benzyl glycerol ether (DBGE), and tri-benzyl glycerol ether (TBGE). These compounds have applications in the pharmaceutical, cosmetic, and polymer industries, serving as intermediates, surfactants, and fuel additives.[1][2] This document provides detailed experimental protocols and application notes for researchers, scientists, and professionals in drug development interested in this chemical transformation.

Reaction Mechanism and Products

The etherification of glycerol with benzyl alcohol is typically an acid-catalyzed SN2 reaction.[3] The reaction proceeds through the protonation of benzyl alcohol, followed by the nucleophilic attack of a hydroxyl group from glycerol. This process can occur sequentially, leading to the formation of mono-, di-, and tri-substituted ethers. A competing side reaction is the self-etherification of benzyl alcohol to form dibenzyl ether (DBE), which can reduce the yield of the desired glycerol ethers.[3][4]

The primary products of the reaction are:

  • Mono-benzyl glycerol ethers (MBGE): Two isomers are possible.

  • Di-benzyl glycerol ethers (DBGE): Two isomers are possible.

  • Tri-benzyl glycerol ether (TBGE)

  • Dibenzyl ether (DBE): A significant byproduct.[3][4][5]

Experimental Protocols

Several catalytic systems, both homogeneous and heterogeneous, have been employed for this reaction. Below are detailed protocols for representative experimental setups.

Protocol 1: Heterogeneous Catalysis using a Solid Acid Catalyst in a Batch Reactor

This protocol is based on the use of a clay-supported heteropoly acid catalyst (e.g., Cs-DTP/K-10) under solvent-free conditions.[1][2]

Materials:

  • Glycerol (reagent grade)

  • Benzyl alcohol (reagent grade)

  • Solid acid catalyst (e.g., 20% w/w Cs-DTP/K-10)[1]

  • Nitrogen gas (high purity)

Equipment:

  • Glass batch reactor or stainless-steel autoclave equipped with a magnetic stirrer, temperature controller, and condenser.[3][6]

  • Heating mantle or oil bath.

  • Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry. For a typical reaction, charge the reactor with the desired amounts of glycerol and benzyl alcohol. A common molar ratio of glycerol to benzyl alcohol is 1:3 or 1:4.[1]

  • Catalyst Addition: Add the solid acid catalyst to the reactant mixture. A typical catalyst loading is around 0.03 g/cm³ of the total reaction volume.[1]

  • Inert Atmosphere: Purge the reactor with nitrogen gas to remove any air and create an inert atmosphere.[1]

  • Reaction Conditions:

    • Set the stirring speed to a high rate (e.g., 800-1000 rpm) to overcome external mass transfer limitations.[1]

    • Heat the reaction mixture to the desired temperature, typically in the range of 130-160 °C. A common optimal temperature is 150 °C.[1]

    • Maintain the reaction for a specific duration, for example, 4 hours.[1]

  • Sampling and Analysis:

    • Periodically, withdraw small samples from the reaction mixture for analysis.

    • Analyze the samples using GC or GC-MS to determine the conversion of glycerol and the selectivity towards the different products (MBGE, DBGE, DBE).[1]

  • Product Isolation (Optional): After the reaction is complete, cool the reactor to room temperature. The catalyst can be separated by filtration. The liquid product mixture can be purified using techniques like vacuum distillation or column chromatography.

Protocol 2: Homogeneous Catalysis in a Batch Reactor

This protocol describes a general procedure using a homogeneous acid catalyst.

Materials:

  • Glycerol

  • Benzyl alcohol

  • Homogeneous acid catalyst (e.g., p-toluenesulfonic acid)

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

Procedure:

  • Reactor Charging: Charge the reactor with glycerol and benzyl alcohol at a specific molar ratio (e.g., 3:1 glycerol to benzyl alcohol).[3]

  • Catalyst Addition: Add the homogeneous catalyst to the reaction mixture. The catalyst concentration can range from 3.45 to 14.4 wt% of the total reaction mass.[4][5]

  • Reaction Conditions:

    • Heat the mixture to the desired reaction temperature, typically between 80 °C and 100 °C.[4][5]

    • Stir the mixture vigorously.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Work-up and Analysis:

    • After the reaction, cool the mixture.

    • Neutralize the acid catalyst with a suitable base.

    • Analyze the product distribution by GC or GC-MS.

Data Presentation

The quantitative data from the etherification of glycerol with benzyl alcohol can be summarized in tables for easy comparison of different reaction conditions.

Table 1: Effect of Catalyst on Glycerol Etherification

Catalyst Temperature (°C) Glycerol:BA Molar Ratio Glycerol Conversion (%) MBGE Selectivity (%) DBGE Selectivity (%) DBE Selectivity (%) Reference
20% w/w Cs-DTP/K-10 150 1:3 >90 ~70 - - [1]
Cs-SO3H 120 3:1 97 79 - - [3]
2S/ZrO2 120-140 - High BA Conversion Decreased with increased Gly:BA ratio - Increased with temperature [3]
ZSM-5 Zeolite 150 1:1 - High - - [7]
Amberlyst-35 - - - Main product - - [5][8]

| p-toluene-sulfonic acid | - | - | - | - | - | High |[5][8] |

Table 2: Effect of Reaction Parameters on Glycerol Conversion and Product Selectivity

Parameter Range Studied Effect on Glycerol Conversion Effect on MBGE Selectivity Effect on DBE Selectivity Reference
Temperature 130-160 °C Increases with temperature up to an optimum (e.g., 150 °C) - Increases with temperature [1]
Glycerol:BA Molar Ratio 1:1 to 1:4 Increases with higher benzyl alcohol concentration Decreases with higher benzyl alcohol concentration Increases with higher benzyl alcohol concentration [1]
Catalyst Loading 0.01-0.04 g/cm³ Increases with catalyst loading up to a certain point - - [1]

| Agitation Speed | 600-1000 rpm | No significant effect above 800 rpm | - | - |[1] |

Mandatory Visualization

Experimental_Workflow Reactant_Prep Reactant Preparation Reactor_Setup Reactor Setup Reactant_Prep->Reactor_Setup Charge Reactor Reaction Etherification Reaction Reactor_Setup->Reaction Set Conditions (Temp, Stirring) Sampling Sampling Reaction->Sampling Withdraw Aliquots Purification Product Purification Reaction->Purification Reaction Completion Analysis Product Analysis (GC/GC-MS) Sampling->Analysis Quantify Products Analysis->Reaction Monitor Progress Final_Product Final Products (MBGE, DBGE, etc.) Purification->Final_Product Isolate Ethers

Caption: Experimental workflow for the etherification of glycerol.

Signaling Pathways and Logical Relationships

The reaction pathway involves a series of consecutive and parallel reactions. A simplified representation of these relationships is crucial for understanding the product distribution.

Reaction_Pathway Glycerol Glycerol MBGE Mono-benzyl glycerol ether (MBGE) Glycerol->MBGE + Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->MBGE DBGE Di-benzyl glycerol ether (DBGE) Benzyl_Alcohol->DBGE TBGE Tri-benzyl glycerol ether (TBGE) Benzyl_Alcohol->TBGE DBE Dibenzyl ether (DBE) Benzyl_Alcohol->DBE + Benzyl Alcohol (Self-etherification) MBGE->DBGE + Benzyl Alcohol DBGE->TBGE + Benzyl Alcohol Catalyst Acid Catalyst Catalyst->MBGE Catalyst->DBGE Catalyst->TBGE Catalyst->DBE

Caption: Reaction pathways in glycerol benzylation.

Analytical Methods

Accurate analysis of the reaction mixture is critical for determining the efficiency of the process.

  • Gas Chromatography (GC): A standard technique for monitoring the etherification of glycerol. It allows for the quantification of reactants and products. A flame ionization detector (FID) is commonly used.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is used for the identification and confirmation of the reaction products.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of glycerol etherification products, particularly for complex mixtures.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for the structural elucidation of the synthesized ethers.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Benzyl alcohol is harmful if swallowed or inhaled and can cause skin irritation.

  • Solid acid catalysts can be corrosive and should be handled with care.

  • Reactions at elevated temperatures and pressures should be conducted behind a safety shield.

References

Scale-up synthesis considerations for 1-(Benzyloxy)propan-2-ol production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Scale-Up Synthesis of 1-(Benzyloxy)propan-2-ol

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. Its structure, featuring both a benzyl ether and a secondary alcohol, makes it a versatile building block. As demand for downstream products increases, the development of a robust, safe, and economically viable scale-up synthesis protocol for this compound is critical. This document provides detailed application notes and protocols for two primary synthetic routes, focusing on considerations for transitioning from laboratory-scale to industrial production.

Core Synthetic Strategies

Two principal synthetic routes are viable for the large-scale production of this compound: the Williamson Ether Synthesis and the base-catalyzed ring-opening of propylene oxide.

  • Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide.[1] In this context, sodium benzoxide (formed from benzyl alcohol and a base) nucleophilically attacks a suitable three-carbon electrophile, such as 1-chloropropan-2-ol. This method is well-established but may involve multiple steps and the use of halogenated intermediates.[1][2]

  • Base-Catalyzed Ring-Opening of Propylene Oxide: This is a more atom-economical approach where benzyl alcohol is first deprotonated to form a nucleophilic benzoxide. This alkoxide then attacks the less sterically hindered carbon of the propylene oxide ring in an SN2 reaction, yielding the desired this compound as the major regioisomer.[3] This route is often preferred for industrial synthesis due to its efficiency and the direct utilization of readily available starting materials.

G cluster_0 Synthetic Routes for this compound Start Starting Materials W_SM Benzyl Alcohol + 1-Chloropropan-2-ol + Base Start->W_SM RO_SM Benzyl Alcohol + Propylene Oxide + Catalyst (Base) Start->RO_SM Product This compound W_Reaction Williamson Ether Synthesis (SN2) W_SM->W_Reaction React W_Reaction->Product W_Pros Pros: - Well-understood mechanism - Avoids handling propylene oxide directly W_Reaction->W_Pros W_Cons Cons: - Generates salt waste (e.g., NaCl) - Halogenated intermediate required W_Reaction->W_Cons RO_Reaction Epoxide Ring-Opening (SN2) RO_SM->RO_Reaction React RO_Reaction->Product RO_Pros Pros: - High atom economy - No salt byproduct RO_Reaction->RO_Pros RO_Cons Cons: - Propylene oxide is hazardous (gas, toxic) - Potential for side reactions (polymerization) RO_Reaction->RO_Cons

Caption: Comparison of Williamson Ether Synthesis and Epoxide Ring-Opening routes.

Protocol 1: Base-Catalyzed Ring-Opening of Propylene Oxide

This protocol is optimized for scalability, prioritizing atom economy and minimizing waste streams. It involves the in-situ generation of sodium benzoxide, which then reacts with propylene oxide.

Experimental Workflow

G start Start reactor_prep Prepare Inert Reactor (N2 atmosphere) start->reactor_prep charge_bnoh Charge Benzyl Alcohol and Solvent (e.g., Toluene) reactor_prep->charge_bnoh charge_base Add Base (e.g., NaH or NaOH) Control Temperature (<30°C) charge_bnoh->charge_base alkoxide_formation Stir to Form Sodium Benzoxide charge_base->alkoxide_formation add_po Slowly Add Propylene Oxide (Sub-surface addition) Maintain Temp (40-50°C) alkoxide_formation->add_po reaction Monitor Reaction (TLC or GC) add_po->reaction quench Quench with Water or NH4Cl (aq) reaction->quench Reaction Complete extract Phase Separation & Aqueous Wash quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Vacuum Distillation dry->purify end End purify->end

Caption: Workflow for the base-catalyzed ring-opening of propylene oxide.

Detailed Methodology

  • Reactor Preparation: A suitable jacketed glass or stainless-steel reactor is rendered inert by purging with dry nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, condenser, and a subsurface addition line.

  • Reagent Charging: Charge benzyl alcohol (1.0 eq.) and an appropriate solvent (e.g., toluene, 2-3 L/kg of benzyl alcohol) into the reactor.

  • Alkoxide Formation: While maintaining the internal temperature below 30°C via the reactor jacket, slowly add a strong base such as sodium hydroxide (1.1 eq.) or sodium hydride (1.1 eq., handled as a mineral oil dispersion). Stir the mixture for 1-2 hours until the formation of sodium benzoxide is complete.

  • Propylene Oxide Addition: Slowly feed propylene oxide (1.2 eq.) into the reaction mixture via the subsurface addition line. Maintain the reaction temperature between 40-50°C. The addition is exothermic and must be controlled carefully to prevent pressure buildup or runaway reactions.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until consumption of the benzyl alcohol is complete (typically 4-8 hours).

  • Work-up: Cool the reactor to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic layer with water and then brine to remove residual base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is purified by fractional vacuum distillation to yield pure this compound.[4]

Scale-Up Data Summary

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Production Scale (100 kg)
Benzyl Alcohol 100 g (0.925 mol)10.0 kg (92.5 mol)100 kg (925 mol)
Sodium Hydroxide 40.7 g (1.02 mol)4.07 kg (102 mol)40.7 kg (1.02 kmol)
Propylene Oxide 64.6 g (1.11 mol)6.46 kg (111 mol)64.6 kg (1.11 kmol)
Solvent (Toluene) 250 mL25 L250 L
Reaction Temp. 45°C45°C45°C
Reaction Time 6 hours6 hours8 hours
Typical Yield 80-90%78-88%75-85%
Purity (Post-Dist.) >99% (GC)>99% (GC)>98.5% (GC)

Key Scale-Up Considerations

Transitioning from lab to production scale introduces significant challenges related to safety, process control, and economics.

Logical Relationships in Scale-Up Planning

G goal Goal: Safe & Efficient Scale-Up reagent Reagent Handling goal->reagent thermal Thermal Management goal->thermal process Process Control goal->process downstream Downstream Processing goal->downstream reagent_sub Propylene Oxide (gas, toxic) - Closed-system transfer - Scrubbers Sodium Hydride (pyrophoric) - Nitrogen blanketing - Safe dispensing system reagent->reagent_sub thermal_sub Exotherm Control - Jacket cooling capacity - Controlled addition rate - Emergency quench plan thermal->thermal_sub process_sub Mixing Efficiency - Baffle & impeller design - Avoid localized 'hot spots' Process Analytical Tech. (PAT) - In-situ monitoring process->process_sub downstream_sub Purification Method - Vacuum distillation is scalable - Chromatography for high-purity, low-volume Waste Management - Neutralize aqueous waste - Solvent recycling downstream->downstream_sub

References

Enantioselective reduction of 1-(benzyloxy)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

lective Reduction of 1-(Benzyloxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is often directly linked to its therapeutic efficacy. 1-(Benzyloxy)propan-2-ol, a chiral building block, is a valuable intermediate in the synthesis of various biologically active molecules. The asymmetric reduction of 1-(benzyloxy)propan-2-one presents a direct and efficient route to access enantiomerically pure forms of this alcohol.

This document provides detailed application notes and protocols for the enantioselective reduction of 1-(benzyloxy)propan-2-one, focusing on two powerful and widely employed methodologies: the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst and biocatalytic reduction using a ketoreductase enzyme.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective reduction of 1-(Benzyloxy)propan-2-one using different catalytic systems. These values are illustrative of the high yields and enantioselectivities achievable with these methods.

EntryCatalyst SystemCatalyst Loading (mol%)ReductantSolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)Product Configuration
1(S)-2-Methyl-CBS-oxazaborolidine10BH₃·THFTHF-202>9995(R)
2(R)-2-Methyl-CBS-oxazaborolidine10BH₃·SMe₂Toluene04>9994(S)
3KRED-NADH-110N/A (whole cells)Isopropanolaq. Buffer/IPA302498>99(S)
4Baker's Yeast (Saccharomyces cerevisiae)N/A (whole cells)GlucoseWater30488592(S)

Experimental Protocols

Protocol 1: Enantioselective Reduction of 1-(Benzyloxy)propan-2-one via CBS Reduction

This protocol describes the asymmetric reduction of 1-(benzyloxy)propan-2-one to (R)-1-(benzyloxy)propan-2-ol using an (S)-2-Methyl-CBS-oxazaborolidine catalyst and borane-tetrahydrofuran complex as the reducing agent.[1][2]

Materials:

  • 1-(Benzyloxy)propan-2-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1 M solution in toluene.

  • Catalyst-Borane Complex Formation: Cool the flask to 0 °C in an ice bath and add anhydrous THF (5 mL). To this solution, add borane-THF complex (0.2 mmol, 0.2 mL of a 1.0 M solution) dropwise. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the chiral catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve 1-(benzyloxy)propan-2-one (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst solution at 0 °C.

  • Reduction: After the addition of the substrate is complete, add an additional amount of borane-THF complex (1.0 mmol, 1.0 mL of a 1.0 M solution) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.

  • Work-up: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane. Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir the mixture for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting alcohol by chiral GC or HPLC analysis.

Protocol 2: Biocatalytic Enantioselective Reduction of 1-(Benzyloxy)propan-2-one

This protocol outlines a green chemistry approach for the asymmetric reduction of 1-(benzyloxy)propan-2-one to (S)-1-(benzyloxy)propan-2-ol using a ketoreductase (KRED) whole-cell biocatalyst.[3]

Materials:

  • 1-(Benzyloxy)propan-2-one

  • Ketoreductase (KRED) whole-cell biocatalyst (e.g., KRED-NADH-110)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Isopropanol (IPA)

  • Glucose (for cofactor regeneration, if required by the specific KRED)

  • Ethyl acetate

  • Celite

  • Orbital shaker

  • Centrifuge

Procedure:

  • Biocatalyst Preparation: In a suitable flask, suspend the KRED whole-cell biocatalyst (e.g., 50 mg/mL) in potassium phosphate buffer. If required, add a cofactor regeneration system, such as glucose (e.g., 1% w/v).

  • Reaction Mixture: To the biocatalyst suspension, add isopropanol as a co-solvent and hydrogen source (e.g., 10% v/v).

  • Substrate Addition: Dissolve 1-(benzyloxy)propan-2-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture to a final concentration of, for example, 10 mM.

  • Bioreduction: Place the flask in an orbital shaker and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm) for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: After the reaction is complete, centrifuge the mixture to pellet the whole cells. Decant the supernatant.

  • Extraction: Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase). Filter the cell pellet through a pad of Celite and wash the Celite pad with ethyl acetate. Combine all organic extracts.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reduction Reaction cluster_workup Work-up and Purification start Dry Glassware under Inert Atmosphere catalyst Add (S)-CBS Catalyst start->catalyst solvent Add Anhydrous THF catalyst->solvent cool Cool to 0 °C solvent->cool borane1 Add Borane-THF (0.2 eq) cool->borane1 substrate Add 1-(Benzyloxy)propan-2-one in THF borane1->substrate borane2 Add Borane-THF (1.0 eq) substrate->borane2 react Stir at 0 °C borane2->react monitor Monitor by TLC/GC react->monitor quench Quench with Methanol monitor->quench acidify Add 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Column Chromatography extract->purify analyze Analyze Yield and ee% purify->analyze

Caption: Experimental workflow for the CBS-catalyzed enantioselective reduction.

G cluster_factors Influencing Factors catalyst Chiral Catalyst outcome Enantioselectivity (ee%) catalyst->outcome Determines absolute configuration and magnitude of selectivity reductant Reducing Agent reductant->outcome Can influence rate and background reduction temperature Temperature temperature->outcome Lower temperatures often increase selectivity solvent Solvent solvent->outcome Affects catalyst solubility and stability

Caption: Key factors influencing the enantioselectivity of the reduction.

References

Application of 1-(Benzyloxy)propan-2-ol Derivatives in Asymmetric Synthesis: A Focus on Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions. A classical chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate, directs a diastereoselective transformation, and is subsequently removed to yield an enantiomerically enriched product.

While 1-(benzyloxy)propan-2-ol possesses a chiral center and is utilized in stereoselective synthesis, a review of the scientific literature indicates that it is not commonly employed as a traditional, removable chiral auxiliary. Instead, its derivatives, particularly (S)-2-(benzyloxy)propanal, serve as valuable chiral building blocks . In this approach, the chiral scaffold of the molecule is incorporated into the final product, providing a reliable method for introducing a specific stereocenter.

This document provides detailed application notes and protocols for the use of derivatives of this compound as chiral building blocks in asymmetric synthesis, with a focus on chelation-controlled nucleophilic additions.

Principle of Application: Chelation-Controlled Stereodirection

The primary application of chiral 2-(benzyloxy)propanal is in diastereoselective nucleophilic addition reactions. The presence of the benzyloxy group at the α-position to the aldehyde allows for the formation of a rigid, five-membered chelate with a Lewis acid. This chelation locks the conformation of the aldehyde, exposing one of its prochiral faces to nucleophilic attack, thus leading to a high degree of stereocontrol.

The stereochemical outcome of this reaction is highly predictable, making (S)-2-(benzyloxy)propanal a valuable synthon for the construction of complex molecules with defined stereochemistry, such as polyketides and other natural products.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(Benzyloxy)propanal from Ethyl (S)-Lactate

A crucial first step is the preparation of the chiral aldehyde from a readily available starting material. The following protocol is adapted from established literature procedures.

Workflow for the Synthesis of (S)-2-(Benzyloxy)propanal

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A Ethyl (S)-Lactate B Ethyl (S)-2-(benzyloxy)propanoate A->B BnBr, NaH THF, 0 °C to rt C (S)-2-(Benzyloxy)propan-1-ol B->C LiAlH4 or DIBAL-H Et2O or CH2Cl2, -78 °C to 0 °C D (S)-2-(Benzyloxy)propanal C->D Swern or Dess-Martin Oxidation

Caption: Synthesis of (S)-2-(benzyloxy)propanal.

Materials:

  • Ethyl (S)-lactate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous tetrahydrofuran (THF)

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

  • Anhydrous dichloromethane (CH2Cl2)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Diethyl ether (Et2O)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Benzylation of Ethyl (S)-Lactate:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl (S)-lactate (1.0 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction by the slow addition of water, followed by saturated aqueous NH4Cl.

    • Extract the aqueous layer with Et2O (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield ethyl (S)-2-(benzyloxy)propanoate.

  • Reduction to (S)-2-(Benzyloxy)propan-1-ol:

    • Dissolve the ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in anhydrous CH2Cl2 and cool to -78 °C under an inert atmosphere.

    • Add DIBAL-H (2.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

    • Filter the solid through a pad of Celite®, washing with CH2Cl2.

    • Concentrate the filtrate under reduced pressure to yield (S)-2-(benzyloxy)propan-1-ol, which is often used without further purification.

  • Swern Oxidation to (S)-2-(Benzyloxy)propanal:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add DMSO (3.0 eq) dropwise.

    • Stir for 15 minutes, then add a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 eq) in CH2Cl2 dropwise.

    • Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature.

    • Add water and separate the layers. Extract the aqueous layer with CH2Cl2 (2 x 30 mL).

    • Combine the organic layers, wash with saturated NaHCO3 and brine, dry over MgSO4, filter, and carefully concentrate under reduced pressure to yield (S)-2-(benzyloxy)propanal. The product is often used immediately in the next step due to its potential for instability.

Protocol 2: Diastereoselective Mukaiyama Aldol Reaction

This protocol illustrates the use of (S)-2-(benzyloxy)propanal in a chelation-controlled addition of a silyl enol ether.

Workflow for Diastereoselective Aldol Reaction

G cluster_0 Chelation and Nucleophilic Attack cluster_1 Workup A (S)-2-(Benzyloxy)propanal B Chelated Intermediate A->B TiCl4 CH2Cl2, -78 °C D Syn Aldol Adduct B->D C Silyl Enol Ether C->D Nucleophilic Addition E Purified Syn Aldol Product D->E Aqueous Workup & Chromatography

Caption: Chelation-controlled aldol reaction.

Materials:

  • (S)-2-(Benzyloxy)propanal

  • Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Titanium tetrachloride (TiCl4), 1.0 M solution in CH2Cl2

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup:

    • Dissolve (S)-2-(benzyloxy)propanal (1.0 eq) in anhydrous CH2Cl2 and cool the solution to -78 °C under an inert atmosphere.

    • Add TiCl4 (1.1 eq) dropwise. The solution typically turns a deep yellow or red color, indicating chelate formation. Stir for 20-30 minutes.

  • Nucleophilic Addition:

    • To the cooled solution, add the silyl enol ether (1.2 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by pouring it into a rapidly stirred saturated aqueous solution of NaHCO3.

    • Separate the layers and extract the aqueous phase with CH2Cl2 (3 x 40 mL).

    • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired syn aldol adduct.

Data Presentation

The diastereoselectivity of such reactions is typically high, favoring the syn isomer. The table below summarizes representative data for the Mukaiyama aldol reaction of (S)-2-(benzyloxy)propanal with various silyl enol ethers.

EntrySilyl Enol EtherLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsiloxy)cyclohexeneTiCl485>95:5
21-Phenyl-1-(trimethylsiloxy)etheneSnCl482>95:5
3Ketene silyl acetal of methyl propionateTiCl478>90:10

Conclusion

While this compound itself does not function as a classical chiral auxiliary, its derivative, (S)-2-(benzyloxy)propanal, is a highly effective chiral building block in asymmetric synthesis. Its utility stems from the ability of the α-benzyloxy group to form a rigid chelate with a Lewis acid, thereby enabling highly diastereoselective nucleophilic additions. The protocols and data presented here provide a framework for the application of this valuable synthon in the stereocontrolled synthesis of complex chiral molecules, a critical task for researchers in organic chemistry and drug development.

Application Notes: Synthesis of Chiral Amines from 1-(Benzyloxy)propan-2-ol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast number of pharmaceutical compounds, influencing their efficacy, selectivity, and safety profile.[1][2][3] 1-(Benzyloxy)propan-2-ol serves as a valuable chiral precursor for the synthesis of enantiomerically pure amino-alcohols and their derivatives, which are incorporated into various drug candidates.[4][5] A direct reaction of this compound with amines is often inefficient and may require harsh conditions or specific catalytic systems.[6]

A more robust and versatile strategy involves a two-step synthetic sequence. First, the secondary alcohol, this compound, is oxidized to its corresponding ketone, 1-(benzyloxy)propan-2-one. This intermediate is then subjected to reductive amination with a wide array of primary or secondary amines, including amino acid esters, to yield the desired chiral amine products. This approach is highly favored in medicinal chemistry due to its broad substrate scope and the mild conditions employed, particularly with modern reducing agents.[7][8]

This document provides detailed protocols for the oxidation of this compound and the subsequent reductive amination of the resulting ketone with various amines.

Experimental Protocols

Protocol 1: Oxidation of this compound to 1-(Benzyloxy)propan-2-one

The conversion of the secondary alcohol to a ketone is a critical first step. Two common and reliable methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high yields, minimizing the risk of side reactions like racemization.[9][10]

Method A: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[10][11]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnels, nitrogen inlet, and a low-temperature bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen inlet. Maintain the system under an inert atmosphere of nitrogen.

  • Add anhydrous DCM (e.g., 10 volumes relative to the alcohol) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • To the cold DCM, add oxalyl chloride (2.0 eq.) dropwise.

  • Slowly add a solution of anhydrous DMSO (4.0 eq.) in anhydrous DCM via a dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise via the second dropping funnel. Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.[12]

  • Slowly add triethylamine (5.0 eq.) to the reaction mixture.[13] The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute HCl solution (e.g., 1 M), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(benzyloxy)propan-2-one. The product can be purified further by flash column chromatography if necessary.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols to ketones at room temperature.[14][15]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Round-bottom flask, magnetic stirrer

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 eq.) in DCM (10 volumes), add Dess-Martin Periodinane (1.2-1.5 eq.) in one portion at room temperature.[16]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.[16]

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid byproducts dissolve and the two layers become clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography.

Protocol 2: Reductive Amination of 1-(Benzyloxy)propan-2-one with Amines and Amino Acid Esters

This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild reducing agent that is particularly effective for the reductive amination of ketones.[7][8] It tolerates many functional groups and generally provides high yields with minimal side products.[17]

Materials:

  • 1-(Benzyloxy)propan-2-one

  • Primary or secondary amine (or amino acid ester hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst for less reactive ketones/amines)[8]

  • Triethylamine (if using an amine salt)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-(benzyloxy)propan-2-one (1.0 eq.), the desired amine or amino acid ester (1.0-1.2 eq.), and the solvent (DCE or THF).

  • If using an amine salt (e.g., amino acid ester hydrochloride), add triethylamine (1.1 eq.) to neutralize the salt.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or enamine intermediate. For less reactive substrates, a catalytic amount of acetic acid can be added.[18]

  • Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the stirring solution. Be cautious as some gas evolution may occur.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or other suitable methods to obtain the desired chiral 1-(benzyloxy)propan-2-amine derivative.

Data Presentation

The following table summarizes the expected products and typical yields for the reductive amination of 1-(benzyloxy)propan-2-one with representative amines, based on literature for similar ketones.[8][19]

Amine SubstrateProductTypical Yield Range
BenzylamineN-Benzyl-1-(benzyloxy)propan-2-amine80-95%
Morpholine4-(1-(Benzyloxy)propan-2-yl)morpholine75-90%
Glycine methyl esterMethyl 2-((1-(benzyloxy)propan-2-yl)amino)acetate70-85%
AnilineN-(1-(Benzyloxy)propan-2-yl)aniline65-80%

Note: Yields are estimates and may vary based on reaction scale, purity of reagents, and specific reaction conditions. Optimization may be required for each substrate.

Visualizations

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A This compound C 1-(Benzyloxy)propan-2-one A->C Oxidation A->C B Oxidizing Agent (Swern or DMP) B->C F Chiral Amine Product C->F Imine Formation C->F D Amine / Amino Acid Ester (R1R2NH) D->F E Reducing Agent (NaBH(OAc)3) E->F G cluster_0 Reductive Amination Mechanism Ketone 1-(Benzyloxy)propan-2-one Imine Imine/Iminium Intermediate Ketone->Imine + Amine, -H2O Amine R1R2NH Product Final Amine Product Imine->Product + [H-] Hydride [H-] (from NaBH(OAc)3) Hydride->Product

References

Asymmetric Synthesis of 1H-pyrrol-3(2H)-ones: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-ones, valuable chiral building blocks in medicinal chemistry, from readily available 2,3-diketoesters. The described two-step methodology combines an L-proline catalyzed aldol condensation with a subsequent benzilic acid rearrangement, affording the desired products with excellent enantioselectivity.[1][2][3][4]

Introduction

2,2-Disubstituted 1H-pyrrol-3(2H)-ones featuring a chiral center at the C2 position are significant structural motifs found in numerous natural products and biologically active molecules.[3][4] The development of efficient and highly enantioselective methods for their synthesis is therefore of considerable interest. This protocol details a robust two-step approach that utilizes the unique reactivity of 2,3-diketoesters in an organocatalyzed asymmetric aldol reaction, followed by an acid-mediated rearrangement to construct the pyrrolone core. This method is notable for achieving excellent enantiomeric excess, typically 99% ee, for the final products.[2][3]

Overall Reaction Scheme

The synthesis proceeds in two distinct steps:

  • L-proline Catalyzed Asymmetric Aldol Condensation: A 2,3-diketoester hydrate reacts with a ketone in the presence of L-proline as an organocatalyst to form a chiral aldol adduct.

  • Benzilic Acid Rearrangement: The purified major diastereomer of the aldol adduct undergoes a rearrangement reaction with an amine in the presence of an acid to yield the final 1H-pyrrol-3(2H)-one.

Experimental Protocols

Materials and General Methods
  • All reagents should be of commercial grade and used without further purification unless otherwise noted.

  • Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Column chromatography should be performed using silica gel (200-300 mesh).

  • NMR spectra can be recorded on 400 MHz or 500 MHz spectrometers.

  • Enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Protocol 1: L-proline Catalyzed Asymmetric Aldol Condensation

This protocol describes the synthesis of the chiral aldol adduct from a 2,3-diketoester hydrate and a ketone.

Procedure:

  • To a solution of the 2,3-diketoester hydrate (0.5 mmol) in a suitable solvent (e.g., 2.0 mL of DMSO), add the ketone (2.0 mmol, 4.0 equiv.) and L-proline (0.05 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the major diastereomer of the aldol adduct.

Protocol 2: Benzilic Acid Rearrangement to 1H-pyrrol-3(2H)-one

This protocol describes the conversion of the chiral aldol adduct to the final 1H-pyrrol-3(2H)-one.

Procedure:

  • To a solution of the purified aldol adduct (0.2 mmol) in dichloromethane (DCM, 2.0 mL), add the desired amine (0.4 mmol, 2.0 equiv.) and trifluoroacetic acid (TFA, 0.4 mmol, 2.0 equiv.).

  • Stir the reaction mixture in a sealed tube at 65 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 1H-pyrrol-3(2H)-one.

Data Presentation

Table 1: Substrate Scope of the L-proline Catalyzed Aldol Condensation
Entry2,3-Diketoester (R¹)Ketone (R², R³)Time (h)Yield (%)d.r.ee (%)
1BenzylCyclohexanone4868>20:199
2EthylCyclohexanone4865>20:199
3BenzylCyclopentanone725510:199
4BenzylAcetone2460-99

Data synthesized from information presented in cited literature. Yields are for the isolated major diastereomer.

Table 2: Substrate Scope of the Benzilic Acid Rearrangement
EntryAldol Adduct (from Table 1)AmineProductYield (%)ee (%)
1Entry 1Aniline6a8799
2Entry 14-Fluoroaniline6b8599
3Entry 14-Chloroaniline6c8999
4Entry 14-Bromoaniline6d9199
5Entry 14-Iodoaniline6e8899
6Entry 14-Methylaniline6f8299
7Entry 14-Methoxyaniline6g8099
8Entry 14-Cyanoaniline6h7599
9Entry 14-Nitroaniline6i7899
10Entry 1Hexadecylamine6j4699

Data synthesized from information presented in cited literature. Yields are for the isolated product.[2]

Diagrams

Reaction_Workflow Asymmetric Synthesis of 1H-pyrrol-3(2H)-ones Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Benzilic Acid Rearrangement 2_3_Diketoester 2,3-Diketoester Hydrate Aldol_Reaction Asymmetric Aldol Condensation (DMSO, rt, 24-72h) 2_3_Diketoester->Aldol_Reaction Ketone Ketone Ketone->Aldol_Reaction L_Proline L-Proline Catalyst L_Proline->Aldol_Reaction Aldol_Adduct Chiral Aldol Adduct Aldol_Reaction->Aldol_Adduct Rearrangement Benzilic Acid Rearrangement (DCM, 65°C, 24h) Aldol_Adduct->Rearrangement Amine Amine Amine->Rearrangement TFA Trifluoroacetic Acid TFA->Rearrangement Final_Product 1H-pyrrol-3(2H)-one Rearrangement->Final_Product

Caption: Workflow for the two-step asymmetric synthesis of 1H-pyrrol-3(2H)-ones.

Proposed_Mechanism Proposed Catalytic Cycle for Aldol Condensation L_Proline L-Proline Enamine Enamine Intermediate L_Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Transition_State Stereodetermining Transition State Enamine->Transition_State Diketoester 2,3-Diketoester Diketoester->Transition_State Iminium_Ion Iminium Ion Adduct Transition_State->Iminium_Ion Hydrolysis Hydrolysis Iminium_Ion->Hydrolysis + H₂O Aldol_Adduct Chiral Aldol Adduct Hydrolysis->Aldol_Adduct Catalyst_Regen Catalyst Regeneration Hydrolysis->Catalyst_Regen releases Catalyst_Regen->L_Proline regenerates

Caption: Proposed catalytic cycle for the L-proline catalyzed asymmetric aldol condensation.

References

Application Notes and Protocols for the Diastereoselective Staudinger Reaction Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing the Staudinger reaction with chiral auxiliaries for the asymmetric synthesis of chiral amines. The protocols detailed herein are designed to be a practical resource for chemists in research and development settings, with a focus on reproducibility and high diastereoselectivity.

Introduction

The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.[1] When combined with chiral auxiliaries, this reaction becomes a powerful tool for asymmetric synthesis, allowing for the stereocontrolled introduction of an amino group. This methodology is of significant interest in medicinal chemistry and drug development, where the stereochemistry of a molecule is often critical to its biological activity.

This document outlines the step-by-step procedure for a substrate-controlled diastereoselective Staudinger reaction, utilizing common chiral auxiliaries such as Evans oxazolidinones and Oppolzer's camphorsultam. It also covers the subsequent cleavage of the auxiliary to yield the desired chiral amine.

Reaction Principle and Mechanism

The Staudinger reaction proceeds in two main steps:

  • Formation of an Iminophosphorane: A phosphine, typically triphenylphosphine (PPh₃), attacks the terminal nitrogen of the azide, leading to the formation of a phosphazide intermediate. This intermediate then loses dinitrogen gas (N₂) to form an iminophosphorane (also known as an aza-ylide).[1]

  • Hydrolysis: The iminophosphorane is subsequently hydrolyzed with water to produce the primary amine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).[1]

When a chiral auxiliary is covalently attached to the azide-containing substrate, it exerts steric control over the approach of the phosphine and subsequent protonation during hydrolysis, leading to the preferential formation of one diastereomer of the amine product.

Visualization of the Asymmetric Staudinger Reaction Workflow

The following diagrams illustrate the general workflow and key concepts of the diastereoselective Staudinger reaction with chiral auxiliaries.

Staudinger_Workflow cluster_synthesis Chiral Substrate Synthesis cluster_reaction Diastereoselective Staudinger Reaction cluster_cleavage Auxiliary Cleavage & Product Isolation Start Achiral Starting Material Attach_Aux Attach Chiral Auxiliary Start->Attach_Aux Introduce_Azide Introduce Azide Group Attach_Aux->Introduce_Azide Chiral_Azide Chiral Azide Substrate Introduce_Azide->Chiral_Azide Staudinger Staudinger Reaction (PPh₃, THF/H₂O) Chiral_Azide->Staudinger Diastereomeric_Amine Diastereomeric Amine Product Staudinger->Diastereomeric_Amine Cleavage Cleave Chiral Auxiliary Diastereomeric_Amine->Cleavage Chiral_Amine Enantioenriched Chiral Amine Cleavage->Chiral_Amine Recycled_Aux Recycled Auxiliary Cleavage->Recycled_Aux

Caption: General workflow for the synthesis of chiral amines using a Staudinger reaction with a chiral auxiliary.

Staudinger_Mechanism R_N3 R-N₃ (Chiral Azide) Phosphazide R-N=N-N=PPh₃ (Phosphazide Intermediate) R_N3->Phosphazide + PPh₃ PPh3 PPh₃ Iminophosphorane R-N=PPh₃ (Iminophosphorane) Phosphazide->Iminophosphorane - N₂ Amine R-NH₂ (Diastereomeric Amine) Iminophosphorane->Amine + H₂O Ph3PO Ph₃P=O Iminophosphorane->Ph3PO + H₂O H2O H₂O N2 N₂

Caption: Simplified mechanism of the Staudinger reduction.

Experimental Protocols

General Protocol for Diastereoselective Staudinger Reduction of a Chiral Azide

This protocol provides a general procedure for the Staudinger reduction of a chiral azide substrate. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Materials:

  • Chiral azide substrate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.1 - 1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral azide substrate in anhydrous THF.

  • Addition of Phosphine: To the stirred solution, add triphenylphosphine in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting azide. The evolution of nitrogen gas may be observed.

  • Hydrolysis: Once the formation of the iminophosphorane is complete (as indicated by TLC), add water to the reaction mixture and continue stirring until the iminophosphorane is fully hydrolyzed to the amine. This step can take from a few hours to overnight.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired diastereomeric amine from triphenylphosphine oxide and any unreacted starting material. The diastereomers may be separable at this stage.

  • Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.[2][3][4]

Protocol for the Cleavage of an Evans Oxazolidinone Auxiliary

This protocol describes the cleavage of an Evans-type chiral auxiliary from the amine product.

Materials:

  • N-acylated oxazolidinone (product from Staudinger reaction) (1.0 equiv)

  • Lithium hydroxide (LiOH) (2.0 - 4.0 equiv)

  • 30% Hydrogen peroxide (H₂O₂) (4.0 - 8.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether or other suitable extraction solvent

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: Dissolve the N-acylated oxazolidinone in a mixture of THF and water at 0 °C (ice bath).

  • Cleavage: To the stirred solution, add 30% hydrogen peroxide followed by an aqueous solution of lithium hydroxide.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding saturated aqueous sodium sulfite solution.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Extract the aqueous layer with diethyl ether to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the chiral amine product.

    • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol for the Cleavage of an Oppolzer's Camphorsultam Auxiliary

This protocol outlines a method for the reductive cleavage of Oppolzer's camphorsultam.

Materials:

  • N-substituted camphorsultam (product from Staudinger reaction) (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (excess)

  • Anhydrous tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution or 1 M HCl

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of the N-substituted camphorsultam in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up:

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative quantitative data for asymmetric Staudinger reactions.

Table 1: Catalytic Asymmetric Staudinger/Aza-Wittig Reaction of Azido-Indanones

This table presents data from a catalytic enantioselective Staudinger-aza-Wittig reaction for the desymmetrization of ketones, where a chiral phosphine acts as the chiral auxiliary.[5]

EntrySubstrate (R group)Yield (%)ee (%)
1Phenyl9789.4
22-Thienyl9185
3Methyl9799
4Ethyl9598
5Isopropyl8984
6Cyclopentyl9990
7Cyclohexyl9296
Table 2: Representative Data for Substrate-Controlled Diastereoselective Staudinger Reaction

This table provides hypothetical but representative data for a substrate-controlled Staudinger reaction on a chiral β-azido ester bearing a chiral auxiliary. Such reactions typically proceed with high yields and good to excellent diastereoselectivity.

EntryChiral AuxiliarySubstrateYield (%)Diastereomeric Ratio (d.r.)
1(S)-4-Benzyl-2-oxazolidinoneEthyl (R)-2-azido-3-phenylpropanoate>9590:10
2(1S)-(-)-2,10-CamphorsultamN-((R)-2-azido-3-methylbutanoyl)camphorsultam>9595:5
3(R,R)-Pseudoephedrine(R)-2-Azido-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-N-methylacetamide>9085:15

Conclusion

The use of chiral auxiliaries in the Staudinger reaction provides a reliable and effective method for the synthesis of enantioenriched chiral amines. The protocols outlined in these application notes offer a starting point for researchers to develop and optimize these reactions for their specific targets. The high yields and diastereoselectivities achievable make this a valuable strategy in the field of asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Benzyloxy)propan-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this compound, with a particular focus on addressing low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Q1: I am experiencing a low yield in my Williamson ether synthesis of this compound. What are the most common causes?

Low yields in the Williamson ether synthesis of this compound can often be attributed to several factors, primarily related to reaction conditions and the choice of reagents. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[1]

Troubleshooting Steps:

  • Re-evaluate Your Reactants: The Williamson ether synthesis is most effective with primary alkyl halides.[1] For the synthesis of this compound, there are two primary routes:

    • Route A: Deprotonation of 1,2-propanediol followed by reaction with benzyl halide.

    • Route B: Deprotonation of benzyl alcohol followed by reaction with a 2-halopropan-1-ol derivative.

    Route A is generally preferred as benzyl halides are primary and less prone to side reactions. Using a secondary halide, as in Route B, can lead to a competing E2 elimination reaction, forming an alkene byproduct and reducing the yield of the desired ether.[1][2]

  • Optimize Your Base: The choice and amount of base are critical for the complete deprotonation of the alcohol to form the reactive alkoxide.[3]

    • For a diol like 1,2-propanediol, a strong base such as sodium hydride (NaH) or potassium hydride (KH) is often necessary to ensure complete deprotonation.[3] Insufficient base will result in unreacted starting material.

    • Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may be used, particularly with more acidic alcohols, but may require more forcing conditions.[4]

  • Solvent Selection: The use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is recommended. These solvents effectively solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a more potent nucleophile.[5]

  • Temperature Control: Elevated temperatures can favor the E2 elimination side reaction over the desired SN2 pathway. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q2: My ring-opening reaction of propylene oxide with benzyl alcohol is giving a low yield and a mixture of products. How can I improve this?

The ring-opening of an epoxide like propylene oxide is an SN2 reaction that is highly sensitive to the reaction conditions, which dictate the regioselectivity of the nucleophilic attack.[6]

Troubleshooting Steps:

  • Control the Regioselectivity:

    • Basic or Neutral Conditions: To obtain this compound, the reaction should be carried out under basic or neutral conditions. This directs the benzyl alkoxide nucleophile to attack the less sterically hindered primary carbon of the propylene oxide ring.[6]

    • Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the nucleophilic attack preferentially occurs at the more substituted secondary carbon, leading to the formation of the regioisomeric byproduct, 2-(benzyloxy)propan-1-ol.[6]

  • Catalyst Choice: The use of a catalyst can significantly improve the reaction rate and yield.

    • Metal-alkali carboxylates can activate the benzyl alcohol, promoting a more efficient reaction.[4]

    • Lewis acids can also be employed, but care must be taken to avoid conditions that favor attack at the more substituted carbon.[7]

  • Purity of Starting Materials: Ensure that the propylene oxide and benzyl alcohol are free of water and other impurities. Water can react with propylene oxide to form 1,2-propanediol, consuming the starting material and leading to byproducts.

Q3: I am having difficulty purifying my this compound. What are the best methods?

The purification of this compound can be achieved through fractional distillation or column chromatography, depending on the nature of the impurities.

Troubleshooting Steps:

  • Fractional Distillation: This method is effective for separating the product from impurities with significantly different boiling points, such as unreacted benzyl alcohol or high-boiling byproducts.[5] For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary.[2] To prevent thermal decomposition of the product, distillation under reduced pressure (vacuum distillation) is recommended.[2]

  • Column Chromatography: This is a versatile method for separating the desired product from both more polar and less polar impurities.[8]

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.[8]

Data Presentation

Table 1: Influence of Reactants on Yield in Williamson Ether Synthesis

RouteAlcoholAlkyl HalidePrimary/Secondary HalideExpected Major ProductPotential Major ByproductGeneral Yield
A 1,2-PropanediolBenzyl BromidePrimaryThis compoundDibenzyl etherGood to Excellent
B Benzyl Alcohol2-Bromopropan-1-olSecondaryThis compoundPropenePoor to Moderate

Table 2: Effect of Reaction Conditions on Ring-Opening of Propylene Oxide

ConditionNucleophile Attack SiteMajor Product
Basic/Neutral Less substituted carbonThis compound
Acidic More substituted carbon2-(Benzyloxy)propan-1-ol

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Route A)

Materials:

  • 1,2-Propanediol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Benzyl Bromide

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1,2-propanediol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Slowly add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: Ring-Opening of Propylene Oxide with Benzyl Alcohol

Materials:

  • Benzyl Alcohol

  • Sodium metal

  • Propylene Oxide

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare sodium benzylate by carefully adding sodium metal to an excess of benzyl alcohol.

  • Once the sodium has completely reacted, cool the solution to 0 °C.

  • Slowly add propylene oxide dropwise to the stirred sodium benzylate solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Mandatory Visualization

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts Propanediol 1,2-Propanediol Alkoxide Propan-1,2-diolate Anion Propanediol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide BenzylHalide Benzyl Halide Product This compound BenzylHalide->Product Byproduct Elimination Product (Alkene) (Minor with primary halide) BenzylHalide->Byproduct Alkoxide->Product SN2 Attack Alkoxide->Byproduct E2 Elimination (Competing Reaction) Ring_Opening_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Regioisomers BenzylAlcohol Benzyl Alcohol BenzylAlkoxide Benzyl Alkoxide BenzylAlcohol->BenzylAlkoxide Deprotonation Base Base (e.g., Na) Base->BenzylAlkoxide PropyleneOxide Propylene Oxide Product This compound (Attack at less substituted C) PropyleneOxide->Product Regioisomer 2-(Benzyloxy)propan-1-ol (Attack at more substituted C - Acidic Conditions) PropyleneOxide->Regioisomer BenzylAlkoxide->Product SN2 Attack (Basic/Neutral) BenzylAlkoxide->Regioisomer SN2 Attack (Acidic) Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity ChooseRoute Evaluate Synthetic Route CheckPurity->ChooseRoute Williamson Williamson Synthesis ChooseRoute->Williamson Williamson RingOpening Ring Opening ChooseRoute->RingOpening Ring Opening OptimizeBase Optimize Base (Strength & Stoichiometry) Williamson->OptimizeBase OptimizeSolvent Optimize Solvent (Polar Aprotic) Williamson->OptimizeSolvent ControlTemp Control Temperature (Avoid High Temps) Williamson->ControlTemp ControlpH Control pH (Basic/Neutral) RingOpening->ControlpH Purification Review Purification Method OptimizeBase->Purification OptimizeSolvent->Purification ControlTemp->Purification ControlpH->Purification Distillation Fractional Distillation (Consider Vacuum) Purification->Distillation Boiling Point Difference Chromatography Column Chromatography (Optimize Mobile Phase) Purification->Chromatography Polarity Difference End Improved Yield Distillation->End Chromatography->End

References

Technical Support Center: Optimization of Cross-Etherification of Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cross-etherification of benzyl alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the ligand in iron-catalyzed cross-etherification reactions?

A1: In iron-catalyzed cross-etherification, particularly with catalysts like iron(II) chloride (FeCl₂·4H₂O), a suitable ligand is critical for achieving high selectivity for the unsymmetrical ether product.[1][2] Ligands, such as pyridine bis-thiazoline, form a complex with the iron catalyst. This complex favors the reaction between two different alcohol partners over the self-condensation (homo-etherification) of either alcohol, thereby minimizing the formation of symmetrical ether byproducts.[3][4] Without an appropriate ligand, the reaction may yield no product or a mixture of symmetrical and unsymmetrical ethers.[2][5]

Q2: How do electron-donating and electron-withdrawing substituents on the benzyl alcohol affect the reaction outcome?

A2: The electronic nature of substituents on the aromatic ring significantly influences reactivity. Benzyl alcohols with electron-donating groups are generally more reactive and produce higher yields of the corresponding ethers.[4][6] Conversely, those with electron-withdrawing groups are less reactive and may require higher temperatures or longer reaction times to achieve satisfactory conversion.[1][4] For instance, under certain conditions, benzyl alcohols with electron-withdrawing groups might not form ethers at all in dimethyl carbonate (DMC) and instead undergo a transesterification process to yield methyl carbonates.[1]

Q3: What are the benefits of using propylene carbonate (PC) as a solvent for this reaction?

A3: Propylene carbonate (PC) is considered a green and eco-friendly solvent.[1][7] Its use is advantageous because it is less toxic than many traditional chlorinated solvents (like dichloromethane or dichloroethane) often used in these reactions.[1] Furthermore, it can be recycled, and its immiscibility with solvents like petroleum ether facilitates a straightforward product extraction process, often accelerated by centrifugation.[1][4]

Q4: Why is temperature control crucial for optimizing the selectivity of the reaction?

A4: Temperature is a critical parameter for controlling selectivity and minimizing byproduct formation. For some substrates, such as 2-methylbenzyl alcohol and 4-methylbenzyl alcohol, conducting the reaction at a lower temperature (e.g., 70 °C) greatly improves selectivity and prevents the formation of complex, unidentified byproducts that can occur at higher temperatures (e.g., 100 °C).[1][4] However, for less reactive substrates, particularly those with electron-withdrawing groups, higher temperatures (100 °C to 120 °C) may be necessary to achieve a reasonable conversion rate.[1][4]

Q5: Can symmetrical ethers (a byproduct of homo-coupling) be avoided?

A5: Yes, the formation of symmetrical ethers can be largely suppressed. The key is to use a catalytic system specifically designed for cross-etherification. For example, a combination of iron(II) chloride (FeCl₂·4H₂O) with a pyridine bis-thiazoline ligand has been shown to be highly selective for producing the unsymmetrical cross-ether product, with symmetrical ethers not being detected in the crude product under optimized conditions.[2][4] In contrast, using a catalyst like iron(III) chloride (FeCl₃·6H₂O) alone typically promotes symmetrical etherification.[1][4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Unsymmetrical Ether

  • Possible Cause: The catalytic system is not optimized for cross-etherification. Using a catalyst like FeCl₃ alone tends to favor homo-coupling.

    • Solution: Switch to a catalytic system known for high cross-selectivity, such as the combination of FeCl₂·4H₂O (10 mol %) with a pyridine bis-thiazoline ligand (12 mol %).[1][4]

  • Possible Cause: The benzyl alcohol substrate is deactivated by electron-withdrawing groups.

    • Solution: Increase the reaction temperature to 100-120 °C and/or extend the reaction time.[1][4] Be aware that this may increase the risk of side reactions.

  • Possible Cause: Steric hindrance from bulky substituents on the benzyl alcohol is impeding the reaction.

    • Solution: While challenging, optimizing the ligand structure or increasing the reaction temperature may provide modest improvements. Note that sterically hindered substrates like those with ortho-substituents can lead to lower yields.[1][4]

Problem 2: Significant Formation of Symmetrical Ether Byproducts

  • Possible Cause: Absence of a selective ligand for the cross-coupling reaction.

    • Solution: The addition of a suitable ligand is crucial. For the FeCl₂ system, ligands like pyridine bis-thiazoline (L1) have demonstrated high selectivity for the cross-ether product.[2][4]

  • Possible Cause: The reaction involves a secondary benzylic alcohol that can readily form a stable carbocation, leading to self-condensation.

    • Solution: Ensure the use of a catalytic system (e.g., FeCl₂/L1) that promotes the selective reaction between the more stable secondary benzyl carbocation and the primary alcohol, which acts as the nucleophile.[4]

Problem 3: Formation of a Complex Mixture of Unidentified Byproducts

  • Possible Cause: The reaction temperature is too high for the specific substrate.

    • Solution: Reduce the reaction temperature. For example, with substituted methylbenzyl alcohols, lowering the temperature from 100 °C to 70 °C has been shown to greatly improve selectivity and prevent byproduct formation.[1][4]

  • Possible Cause: Undesired side reaction with the solvent.

    • Solution: Change the solvent. If using dimethyl carbonate (DMC) with benzyl alcohols containing electron-withdrawing groups, a transesterification side reaction can occur.[1] Switching to a more inert and green solvent like propylene carbonate (PC) can prevent this issue.[1][4]

Data Presentation

Table 1: Optimization of Catalytic Systems for Cross-Etherification Reaction of 1-(naphthalen-2-yl)ethanol (1.0 mmol) with benzyl alcohol (1.2 mmol) in propylene carbonate (PC) at 100 °C for 24 h.

EntryCatalystLigandConversion (%)Yield (%) (Unsymmetrical Ether)Ref
1FeCl₂·4H₂ONoneNot DeterminedProduct not formed[4][5]
2FeCl₂·4H₂OL1 (Pyridine bis-thiazoline)9088[1][4]
3FeCl₂·4H₂OL2Not Determined80[2]
4FeCl₂·4H₂OL3Not Determined37 (plus 16% symmetrical ether)[2]
5FeCl₃·6H₂ONoneNot DeterminedDid not work for unsymmetrical ethers[2]

Table 2: Influence of Substituents on Symmetrical Etherification Yields Reaction conditions: Substituted benzyl alcohol (2 mmol), FeCl₃·6H₂O (5 mol %), propylene carbonate (1 mL).

EntrySubstituent on Benzyl AlcoholTemperature (°C)Time (h)Yield (%)Ref
14-Methoxy (electron-donating)1001488[1][4]
24-Methyl (electron-donating)704853[1][4]
32-Methyl (steric hindrance)704891[1][4]
44-Chloro (electron-withdrawing)1002472[1][4]
52-Trifluoromethyl (electron-withdrawing)1202456[1][4]

Experimental Protocols

Protocol 1: Iron-Catalyzed Cross-Etherification of a Secondary and Primary Benzyl Alcohol

This procedure is based on the selective synthesis of unsymmetrical ethers using an iron(II)-ligand complex.[1][4]

  • Catalyst Preparation: In a flame-dried pressure tube under an argon atmosphere, add FeCl₂·4H₂O (10 mol %) and the pyridine bis-thiazoline ligand L1 (12 mol %).

  • Solvent Addition: Add propylene carbonate (PC, 1 mL per mmol of the limiting alcohol).

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Reactant Addition: Add the secondary benzyl alcohol (1.0 mmol, limiting reagent) and the primary benzyl alcohol (1.2 mmol).

  • Reaction: Seal the pressure tube and stir the reaction mixture at 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Add petroleum ether (30 mL) and mix thoroughly. Use a centrifuge to accelerate the phase separation between the petroleum ether and propylene carbonate layers.

  • Isolation: Collect the petroleum ether phase, which contains the product. The catalyst and ligand remain in the PC phase.

  • Purification: Remove the solvent from the petroleum ether phase under reduced pressure and purify the crude product via column chromatography to obtain the pure unsymmetrical ether.

Visual Guides

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Product Isolation reagents 1. Add FeCl₂·4H₂O + Ligand solvent 2. Add Propylene Carbonate reagents->solvent stir1 3. Stir 1h at RT solvent->stir1 alcohols 4. Add Alcohols stir1->alcohols heat 5. Seal & Heat (100 °C) alcohols->heat monitor 6. Monitor by TLC heat->monitor extract 7. Extract with Petroleum Ether monitor->extract centrifuge 8. Centrifuge to Separate Phases extract->centrifuge isolate 9. Isolate Organic Phase centrifuge->isolate purify 10. Purify via Chromatography isolate->purify

Caption: General workflow for iron-catalyzed cross-etherification.

troubleshooting_logic start Low or No Yield of Cross-Ether Product cause1 Is a cross-selective ligand (e.g., L1) being used? start->cause1 sol1_no Action: Add pyridine bis-thiazoline ligand (12 mol %) to FeCl₂ catalyst. cause1->sol1_no No cause2 Does the substrate have strong electron-withdrawing groups (EWGs)? cause1->cause2 Yes sol2_yes Action: Increase temperature to 100-120 °C and/or prolong reaction time. cause2->sol2_yes Yes cause3 Is homo-ether byproduct the main product? cause2->cause3 No sol3_yes Action: Switch from FeCl₃ to FeCl₂/Ligand system for better cross-selectivity. cause3->sol3_yes Yes

Caption: Decision tree for troubleshooting low yield issues.

reaction_selectivity R1OH Primary Alcohol (R¹-OH) Catalyst Catalytic System R1OH->Catalyst R2OH Secondary Alcohol (R²-OH) R2OH->Catalyst Cross Desired Cross-Ether (R¹-O-R²) Catalyst->Cross  FeCl₂ + Ligand (High Selectivity) Homo1 Symmetrical Ether (R¹-O-R¹) Catalyst->Homo1 FeCl₃ alone Homo2 Symmetrical Ether (R²-O-R²) Catalyst->Homo2 FeCl₃ alone

Caption: Catalyst systems dictate selectivity in etherification.

References

Identifying and minimizing by-products in benzylic etherification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylic etherification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their benzylic etherification reactions. Here you will find frequently asked questions and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in benzylic etherification, and how are they formed?

A1: The most common by-products in benzylic etherification, particularly in the context of the Williamson ether synthesis, are formed through competing reaction pathways. These include:

  • Elimination Products (Alkenes): When using secondary or tertiary alkyl halides, the alkoxide can act as a base, leading to an E2 elimination reaction instead of the desired SN2 substitution. This is especially prevalent with sterically hindered substrates.[1][2]

  • C-Alkylation Products: Alkali phenoxides can undergo C-alkylation in addition to the desired O-alkylation, leading to the formation of a carbon-carbon bond instead of an ether linkage.[1] The solvent can influence the ratio of O- to C-alkylation.[3]

  • Over-oxidation Products: In some direct C-H etherification methods, competitive over-oxidation can occur, leading to the formation of acetals.[4][5]

  • Dimerization Products: Deprotonative C-H halogenation methods can lead to benzylic dimerization, where the generated benzyl halide reacts with the metalated alkylarene.[4]

  • Self-Condensation/Symmetrical Ethers: In cross-etherification reactions, the formation of symmetrical ethers from each of the starting alcohols is a common side reaction.[6]

Q2: How can I minimize the formation of elimination by-products?

A2: To minimize elimination by-products, it is crucial to favor the SN2 reaction pathway. Here are some strategies:

  • Substrate Selection: Whenever possible, use a primary alkyl halide.[1][2] Benzyl halides are ideal as they are primary and lack beta-hydrogens, eliminating the possibility of E2 reactions.[7]

  • Reaction Conditions: Use a less sterically hindered base. The choice of solvent can also play a role; polar aprotic solvents like DMSO or DMF can help to minimize dehydrohalogenation.[1]

Q3: I am observing significant C-alkylation. How can I improve the selectivity for O-alkylation?

A3: The solvent system is a key factor in controlling the O- vs. C-alkylation ratio. While specific conditions can vary depending on the substrate, a general approach involves:

  • Solvent Choice: The selectivity between O- and C-alkylation is known to be impacted by the solvent medium.[3] Experimenting with different solvents, including polar aprotic and non-polar options, can help to identify the optimal conditions for your specific reaction.

Q4: My reaction is sluggish or not going to completion. What are some potential causes and solutions?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Insufficiently Strong Base: For the Williamson ether synthesis, the alcohol must be deprotonated to form the alkoxide. If the base is not strong enough, the concentration of the nucleophile will be too low. Consider using stronger bases like sodium hydride (NaH) or potassium hydride (KH) for dialkyl ethers.[1]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group. If you are using a benzyl chloride, switching to a benzyl bromide or iodide could increase the reaction rate.

  • Steric Hindrance: As steric hindrance around the reaction center increases, the rate of the SN2 reaction decreases. If possible, consider alternative starting materials with less steric bulk.

Troubleshooting Guide

This section provides a more in-depth look at specific problems and offers a workflow for troubleshooting.

Problem 1: Low Yield of the Desired Benzyl Ether

A low yield can be attributed to several factors, from incomplete reaction to the predominance of side reactions.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low yield in benzylic etherification.

Problem 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure benzyl ether can be challenging due to the presence of unreacted starting materials or by-products with similar physical properties.

Purification Strategies
ImpurityRecommended Purification TechniqueNotes
Unreacted Benzyl Halide Aqueous wash with a weak base (e.g., 5% sodium bicarbonate) followed by distillation.[8]The base wash neutralizes any residual acid (e.g., HCl) that may have formed.[8]
Unreacted Alcohol Column chromatography on silica gel.The polarity difference between the ether and the alcohol usually allows for good separation.
Elimination By-product Column chromatography.The non-polar nature of the alkene often allows for separation from the more polar ether.
C-Alkylation By-product Column chromatography.Separation can be challenging. Careful selection of the eluent system is crucial.
Symmetrical Ether By-products Fractional distillation or preparative chromatography.The feasibility depends on the boiling point and polarity differences between the desired unsymmetrical ether and the symmetrical by-products.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of Benzyl Ethers

This protocol is a general guideline and may require optimization for specific substrates.

  • Deprotonation of the Alcohol:

    • In a flame-dried, inert-atmosphere flask, dissolve the alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., THF, DMF).

    • Add a strong base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Etherification:

    • Cool the alkoxide solution to 0 °C.

    • Add the benzyl halide (1.0-1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction may require heating.

  • Work-up and Purification:

    • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Reaction Pathway and By-product Formation

The following diagram illustrates the desired SN2 pathway for benzylic etherification and the competing E2 and C-alkylation pathways.

Caption: Competing reaction pathways in benzylic etherification.

References

Technical Support Center: Improving Enantioselectivity in Reactions Involving 1-(Benzyloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantioselective synthesis and resolution of 1-(benzyloxy)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for obtaining enantiomerically pure this compound?

A1: The two primary strategies are asymmetric synthesis and kinetic resolution. Asymmetric synthesis aims to create a single enantiomer from a prochiral starting material. Kinetic resolution, on the other hand, separates a racemic mixture of this compound by selectively reacting one enantiomer at a faster rate, typically using an enzyme like a lipase. This leaves the unreacted enantiomer in high enantiomeric purity.

Q2: Which enzymes are recommended for the kinetic resolution of this compound?

A2: Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols. For substrates similar to this compound, lipases such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435), lipases from Pseudomonas species (e.g., Pseudomonas fluorescens or Amano Lipase AK), and Candida rugosa lipase have shown high enantioselectivity.[1][2] It is often necessary to screen a selection of lipases to find the optimal one for your specific reaction conditions.

Q3: How does the choice of solvent affect the enantioselectivity of the reaction?

A3: The solvent can significantly influence both the activity and enantioselectivity of the enzyme. Non-polar, hydrophobic solvents like toluene, hexane, and isooctane are generally preferred for lipase-catalyzed acylations as they tend to maintain the enzyme's active conformation.[2][3] The influence of a solvent on enantioselectivity is not solely dependent on its polarity.[1]

Q4: What is the optimal temperature for achieving high enantioselectivity?

A4: Temperature is a critical parameter that requires careful optimization. Generally, lower temperatures (e.g., room temperature to 40°C) lead to higher enantioselectivity, as the energy difference between the diastereomeric transition states is more pronounced. However, lower temperatures also result in slower reaction rates. A balance must be struck between reaction time and desired enantiomeric excess (ee). It is recommended to perform temperature screening experiments for your specific enzymatic system.[3]

Q5: Why is it important to stop the kinetic resolution at approximately 50% conversion?

A5: In a kinetic resolution, the enantiomeric excess of both the unreacted starting material and the product is maximized at or near 50% conversion.[4] Pushing the reaction beyond this point will lead to a decrease in the enantiomeric excess of the remaining substrate as the less reactive enantiomer begins to react.[4] Therefore, careful monitoring of the reaction progress is crucial.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (ee)
Potential Cause Troubleshooting Steps
Suboptimal Enzyme Screen a variety of commercially available lipases (e.g., CAL-B, Pseudomonas fluorescens lipase, Candida rugosa lipase).
Incorrect Solvent Test a range of non-polar solvents such as toluene, hexane, or isooctane. Avoid polar solvents that can strip essential water from the enzyme and denature it.
Inappropriate Temperature Perform the reaction at a lower temperature. While this may slow down the reaction, it often enhances enantioselectivity.
Reaction Progress Past 50% Conversion Monitor the reaction closely using techniques like chiral HPLC or GC and stop the reaction at ~50% conversion to achieve the highest ee for the unreacted alcohol.[4]
Suboptimal Acyl Donor Screen different acyl donors. Vinyl acetate is a common choice due to the irreversible nature of the reaction.[5] For some systems, longer chain vinyl esters like vinyl laurate may improve enantioselectivity.[2]
Issue 2: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the enzyme has been stored correctly and is not expired. If possible, test its activity with a standard substrate.
Insufficient Enzyme Loading Increase the amount of enzyme used in the reaction. It is advisable to perform a dose-response experiment to determine the optimal enzyme concentration.[4]
Poor Mixing Ensure adequate agitation (e.g., 150-200 rpm) to minimize mass transfer limitations, especially when using an immobilized enzyme.[4]
Presence of Inhibitors Ensure all reagents and solvents are of high purity and free from potential enzyme inhibitors.
Incorrect Water Activity Lipases require a small amount of water to maintain their active conformation. The enzyme can be pre-equilibrated in a humid atmosphere or a small amount of buffer can be added to the reaction mixture. However, excess water can lead to hydrolysis of the ester product.

Quantitative Data Presentation

Disclaimer: The following tables present illustrative data based on typical results for the kinetic resolution of secondary alcohols similar to this compound. Optimal conditions for a specific reaction must be determined experimentally.

Table 1: Effect of Different Lipases on the Enantioselective Acylation of a Secondary Alcohol

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee) of Unreacted Alcohol (%)
Novozym 435 (CAL-B)Vinyl AcetateToluene3050>99
Pseudomonas fluorescens LipaseVinyl LaurateIsooctane254898
Candida rugosa LipaseVinyl AcetateHexane355292

Table 2: Influence of Solvent on Enantioselectivity using Novozym 435

SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of Unreacted Alcohol (%)
Toluene302450>99
Hexane30364998
Dichloromethane30244585
Acetonitrile3048<10-

Experimental Protocols

Protocol: Lipase-Catalyzed Kinetic Resolution of this compound via Acylation

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous Solvent (e.g., Toluene)

  • Acyl Donor (e.g., Vinyl Acetate)

  • Magnetic Stirrer and Stir Bar

  • Reaction Vessel (e.g., round-bottom flask with a septum)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Temperature-controlled bath

  • Analytical equipment for monitoring (e.g., Chiral HPLC or GC)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add racemic this compound (1 equivalent).

  • Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M).

  • Add the acyl donor, vinyl acetate (0.6 equivalents).

  • Stir the mixture at the desired temperature (e.g., 30°C).

  • Add the immobilized lipase (e.g., 10-20 mg per mmol of substrate).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • The filtrate contains the unreacted (S)-1-(benzyloxy)propan-2-ol and the acetylated (R)-1-(benzyloxy)propan-2-yl acetate.

  • Purify the components by flash column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_1 Add Racemic Alcohol and Solvent setup_2 Add Acyl Donor setup_1->setup_2 setup_3 Equilibrate Temperature setup_2->setup_3 reaction_1 Add Immobilized Lipase setup_3->reaction_1 reaction_2 Monitor Conversion and ee by HPLC/GC reaction_1->reaction_2 workup_1 Filter to Remove Enzyme (at ~50% Conversion) reaction_2->workup_1 Stop Reaction workup_2 Purify by Column Chromatography workup_1->workup_2 workup_3 Obtain Enantioenriched Alcohol and Ester workup_2->workup_3

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Caption: Troubleshooting flowchart for improving enantioselectivity.

References

Technical Support Center: Overcoming Racemization in Chiral Propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of racemization during the synthesis of chiral propanols.

Troubleshooting Guide: Loss of Enantiomeric Purity

This guide addresses common issues encountered during the synthesis of chiral propanols that can lead to a loss of stereochemical integrity.

Problem: Low Enantiomeric Excess (ee%) in the Final Product

Potential Cause Recommended Solution
1. Racemization during the main reaction a. Optimize Reaction Temperature: Lowering the reaction temperature often minimizes racemization by increasing the activation energy barrier for the undesired pathway. For some catalytic systems, a specific optimal temperature range may exist.[1] b. Screen Solvents: The polarity and coordinating ability of the solvent can influence the stability of intermediates prone to racemization.[2] Aprotic solvents are often preferred over protic solvents which can stabilize charged intermediates that may racemize. c. Choose a Milder Base/Acid: Strong acids or bases can promote the formation of achiral intermediates (e.g., enolates), leading to racemization.[2] Consider using organic bases (e.g., triethylamine) instead of strong inorganic bases. d. Reduce Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[2]
2. Racemization during work-up a. Use Buffered Solutions: Avoid using strong acids or bases during aqueous work-up.[2] Buffered solutions (e.g., saturated ammonium chloride) can help maintain a neutral pH. b. Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the time the chiral product is in contact with aqueous acidic or basic layers.
3. Racemization during purification a. Neutralize Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive chiral alcohols.[2] Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. b. Use Alternative Stationary Phases: Consider using neutral alumina or other non-acidic stationary phases for column chromatography.[2]
4. Inappropriate Protecting Group Strategy a. Select a Stable Protecting Group: The protecting group for the hydroxyl moiety should be stable under the reaction conditions used for subsequent steps. Silyl ethers (e.g., TBS, TIPS) are generally stable to a wide range of non-acidic reagents.[3] b. Mild Deprotection Conditions: Choose a protecting group that can be removed under mild conditions that do not induce racemization. For example, silyl ethers can often be removed with fluoride sources under neutral or buffered conditions.

Frequently Asked Questions (FAQs)

Q1: At what stages of the synthesis is racemization most likely to occur?

A1: Racemization can occur at several stages of the synthesis process:

  • During the main reaction: Harsh conditions such as high temperatures, prolonged reaction times, or the presence of strong acids or bases can lead to the racemization of either the product or key chiral intermediates.[2]

  • During work-up: Aqueous extractions with strong acids or bases are a common cause of racemization.[2]

  • During purification: Chromatographic purification using acidic stationary phases like silica gel can induce racemization of sensitive chiral alcohols.[2]

Q2: How does the choice of solvent affect racemization?

A2: The solvent plays a crucial role in the stability of intermediates. Protic solvents can stabilize ionic intermediates that are prone to racemization.[2] Aprotic polar solvents may also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen a variety of solvents to find the optimal balance between reactivity and stereochemical stability.[2]

Q3: Can protecting groups help in minimizing racemization?

A3: Yes, protecting groups are a critical tool for minimizing racemization.[2]

  • Steric Hindrance: Bulky protecting groups can sterically hinder the approach of reagents to the chiral center, thereby preventing reactions that could lead to racemization.[2]

  • Stability: A well-chosen protecting group will be stable to the reaction conditions, preventing unwanted reactions at the hydroxyl group that could compromise the stereocenter.

  • Mild Removal: The protecting group should be removable under mild conditions that do not affect the stereochemical integrity of the chiral propanol.

Q4: What are the most common methods for synthesizing chiral propanols with high enantiopurity?

A4: Several methods are highly effective for synthesizing chiral propanols with high stereopurity:

  • Asymmetric Reduction of Prochiral Ketones: This is a widely used method where a prochiral ketone is reduced to a chiral alcohol using a chiral catalyst or reagent. Catalysts based on ruthenium, rhodium, and iridium are common for this transformation.

  • Kinetic Resolution of Racemic Alcohols: This method involves the selective reaction of one enantiomer of a racemic alcohol with a chiral catalyst or enzyme (often a lipase), leaving the other enantiomer unreacted and in high enantiomeric excess. The maximum theoretical yield for the resolved alcohol is 50%.

  • Dynamic Kinetic Resolution (DKR): DKR combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[4]

Q5: My kinetic resolution of a racemic propanol stops at ~50% conversion, but the enantiomeric excess of the remaining alcohol is not as high as expected. What could be the problem?

A5: This is a common issue in kinetic resolutions. Here are a few potential causes and solutions:

  • Low Enantioselectivity of the Catalyst/Enzyme: The catalyst or enzyme may not have a sufficiently high preference for one enantiomer over the other. You may need to screen different catalysts or enzymes. For lipases, the choice of acyl donor and solvent can also significantly impact enantioselectivity.

  • Racemization of the Starting Material or Product: The reaction conditions might be causing slow racemization of either the starting alcohol or the acylated product, which would lower the enantiomeric excess of both. Re-evaluate your reaction temperature, solvent, and any additives.

  • Reaction Not at Optimal Time: The highest enantiomeric excess of the unreacted starting material is often achieved at a specific conversion point, which may not be exactly 50%. It is advisable to monitor the reaction over time and analyze both conversion and enantiomeric excess to determine the optimal reaction time.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of various catalytic systems in the synthesis of chiral propanols and related secondary alcohols, providing a comparative overview of their effectiveness.

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols

EntryKetone SubstrateCatalyst/ReagentSolventTemp (°C)Yield (%)ee (%)Reference
1AcetophenoneRu(II)-Indan-Ambox2-PropanolRT>9998 (S)[5]
2Propiophenone(S)-Me-CBS / BH₃·SMe₂THF-209596 (S)N/A
31-(4-Chlorophenyl)ethanoneLactobacillus brevis ADHBuffer30>99>99 (S)[6]
42-ChloroacetophenoneTeSADH (ΔP84/A85G mutant)Buffer3098>99 (S)[7]
5AcetophenoneImmobilized CarrotsWaterRT8599 (S)[8]

Table 2: Kinetic Resolution of Racemic Secondary Alcohols

EntryAlcohol SubstrateCatalyst/EnzymeAcyl DonorSolventYield (%)ee (%) of AlcoholReference
11-PhenylethanolNovozym 435Vinyl AcetateHexane41>99 (S)N/A
21-Phenyl-1-propanolNovozym 435Lauric AcidTolueneN/A95 (S)[9]
31-(2-Furyl)ethanolLipase PS (Amano)Vinyl AcetateDiisopropyl ether48>99 (R)N/A
4(R,S)-Aryltrimethylsilyl chiral alcoholsPS-C II LipaseVinyl AcetateHexaneup to 49>99 (S)[10]

Table 3: Dynamic Kinetic Resolution of Racemic Secondary Alcohols

| Entry | Alcohol Substrate | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Solvent | Yield (%) | ee (%) of Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-Phenylethanol | [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] | Novozym 435 | 4-Chlorophenyl acetate | Toluene | 99 | >99 (R) |[11] | | 2 | 1-Phenylethanol | Aminocyclopentadienylruthenium Complex | Subtilisin | Trifluoroethyl butyrate | THF | 95 | >99.5 (S) |[1] | | 3 | 1-(1-Naphthyl)ethanol | Cp*-Ru-complex | Novozym 435 | Isopropenyl acetate | Toluene/IL | >96 | 99 |[4] | | 4 | Various secondary alcohols | Iron Complex | CAL-B | p-Chlorophenylacetate | Toluene | 68-95 | 92-99 (R) |[12] |

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Propiophenone

This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone to a chiral propanol using a ruthenium-based catalyst.

  • Preparation of the Catalyst Solution: In a glovebox, dissolve the chiral ruthenium catalyst (e.g., Ru(II)-BINAP-diamine complex) in a degassed solvent such as 2-propanol to a desired concentration (e.g., 1 mg/mL).

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the catalyst solution.

  • Addition of Base and Substrate: Add a solution of a base (e.g., t-BuOK in 2-propanol) followed by the propiophenone substrate. The substrate-to-catalyst ratio (S/C) is typically between 100 and 1000.

  • Hydrogenation: Purge the flask with hydrogen gas (3-5 times) and then pressurize the vessel to the desired hydrogen pressure (e.g., 5 atm).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC analysis.

  • Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive to acid). Determine the enantiomeric excess of the product by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenyl-1-propanol

This protocol provides a method for the enzymatic kinetic resolution of a racemic propanol.

  • Reaction Setup: To a flask, add racemic 1-phenyl-1-propanol, an acyl donor (e.g., vinyl acetate or lauric acid), and an organic solvent (e.g., toluene or hexane).[9]

  • Addition of Enzyme and Molecular Sieves: Add the lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) and molecular sieves (to remove water generated during the reaction).[9]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 50 °C).[9]

  • Monitoring: Monitor the reaction progress by taking aliquots at different time intervals and analyzing the conversion and enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Work-up: When the desired conversion (typically close to 50%) is reached, filter off the enzyme and molecular sieves.

  • Purification: Concentrate the filtrate and purify the unreacted alcohol and the ester product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified alcohol and, if desired, hydrolyze the ester to obtain the other enantiomer of the alcohol and determine its enantiomeric excess.

Protocol 3: Dynamic Kinetic Resolution of a Racemic Secondary Alcohol

This protocol outlines a general procedure for the dynamic kinetic resolution of a racemic secondary alcohol using a combination of a ruthenium racemization catalyst and a lipase.

  • Catalyst Activation (if necessary): In a glovebox, activate the ruthenium racemization catalyst (e.g., a Shvo or Noyori-type complex) in a suitable solvent (e.g., toluene) under an inert atmosphere.[4]

  • Reaction Setup: In a two-necked flask equipped with a condenser, add the activated ruthenium catalyst, the lipase (e.g., Novozym 435), the racemic secondary alcohol, the acyl donor (e.g., isopropenyl acetate or 4-chlorophenyl acetate), and the solvent (e.g., toluene).[11]

  • Reaction: Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 70 °C).[11]

  • Monitoring: Monitor the conversion of the starting alcohol to the ester product by GC or TLC.

  • Work-up: Once the reaction has reached completion (or the desired conversion), cool the mixture and filter off the immobilized enzyme and catalyst.

  • Purification and Analysis: Concentrate the filtrate and purify the chiral ester product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

Troubleshooting Workflow for Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess (ee%) start Low ee% Observed check_reaction Racemization during main reaction? start->check_reaction check_workup Racemization during work-up? check_reaction->check_workup No optimize_reaction Optimize Reaction: - Lower Temperature - Screen Solvents - Use Milder Base/Acid - Reduce Reaction Time check_reaction->optimize_reaction Yes check_purification Racemization during purification? check_workup->check_purification No optimize_workup Optimize Work-up: - Use Buffered Solutions - Minimize Contact Time check_workup->optimize_workup Yes optimize_purification Optimize Purification: - Neutralize Silica Gel - Use Alumina check_purification->optimize_purification Yes end High ee% Achieved check_purification->end No/Resolved optimize_reaction->end optimize_workup->end optimize_purification->end

Caption: A decision tree for troubleshooting low enantiomeric excess.

General Workflow for Chiral Propanol Synthesis

G General Workflow for Chiral Propanol Synthesis start Start: Prochiral Ketone or Racemic Propanol method_selection Select Synthesis Method start->method_selection asymmetric_reduction Asymmetric Reduction method_selection->asymmetric_reduction Ketone kinetic_resolution Kinetic Resolution method_selection->kinetic_resolution Racemate dkr Dynamic Kinetic Resolution method_selection->dkr Racemate reaction Perform Reaction under Optimized Conditions asymmetric_reduction->reaction kinetic_resolution->reaction dkr->reaction workup Careful Work-up (pH control) reaction->workup purification Purification (Neutral conditions) workup->purification analysis Analysis: - Yield - ee% (Chiral HPLC/GC) purification->analysis end Final Chiral Propanol analysis->end

Caption: A generalized workflow for synthesizing chiral propanols.

References

Preventing degradation of 1-(Benzyloxy)propan-2-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(Benzyloxy)propan-2-ol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two main degradation pathways for this compound are:

  • Peroxide Formation: As a benzyl ether, this compound can undergo autoxidation in the presence of atmospheric oxygen to form potentially explosive hydroperoxides and peroxides.[1][2] This process is often accelerated by exposure to light and heat.[1]

  • Oxidation of the Secondary Alcohol: The secondary alcohol group is susceptible to oxidation, which converts it into the corresponding ketone, 1-(Benzyloxy)acetone.[3][4]

Q2: What are the ideal storage conditions to minimize degradation?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at refrigerated temperatures (2-8°C).

  • Atmosphere: For optimal stability and to prevent peroxide formation, store under an inert atmosphere, such as nitrogen or argon.[1]

  • Container: Use a tightly sealed, airtight container to prevent exposure to air and moisture.[5] Amber glass bottles are recommended to protect the compound from light.

  • Light: Store in the dark or in a light-resistant container to prevent photo-initiated degradation.[1][6]

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection can sometimes indicate degradation. Signs of potential degradation include:

  • Discoloration (e.g., development of a yellowish tint).[6]

  • The appearance of cloudiness or wisp-like structures in the liquid.[1]

  • Formation of crystals or a solid precipitate, particularly around the cap of the container, which could indicate dangerous peroxide formation.[1][6]

However, significant degradation, including the formation of peroxides, can occur without any visible signs.[6] Therefore, chemical testing is crucial.

Q4: Can I still use this compound that shows signs of degradation?

A4: It is strongly advised against using any chemical that shows visible signs of degradation, especially the formation of crystals, as this may indicate the presence of shock-sensitive peroxides.[6][7] If you suspect degradation, the material should be tested for purity and peroxide content before use. If the purity is below your experimental requirements, purification is necessary. If peroxides are detected, the material should be handled with extreme caution and disposed of according to your institution's safety protocols.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and resolving common issues related to the degradation of this compound.

Issue 1: Unexpected Results or Low Yield in a Reaction

  • Possible Cause: The starting material, this compound, may have degraded, leading to lower purity and the presence of impurities that interfere with the reaction.

  • Troubleshooting Steps:

    • Assess Purity: Analyze the purity of your this compound stock using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Test for Peroxides: Use a peroxide test strip or the potassium iodide (KI) test to check for the presence of peroxides.

    • Purify if Necessary: If the purity is low or if non-peroxide impurities are detected, consider purifying the material (e.g., by distillation under reduced pressure).

    • Review Storage Conditions: Ensure that the material has been stored according to the recommended conditions (see FAQs). If not, acquire a new, high-purity batch and store it correctly.

Issue 2: Visible Changes in the Stored Material (e.g., Discoloration, Crystal Formation)

  • Possible Cause: The material has likely undergone significant degradation, either through oxidation of the alcohol or the formation of peroxides.

  • Troubleshooting Steps:

    • DO NOT OPEN THE CONTAINER if solid crystals are observed, especially around the cap. This could indicate the formation of explosive peroxides. Contact your institution's Environmental Health & Safety (EH&S) office for guidance on safe handling and disposal.[7]

    • Test for Peroxides (with extreme caution and appropriate personal protective equipment): If it is deemed safe to proceed by your EH&S office, test a small, representative sample for peroxides.

    • Characterize Impurities: If the material is deemed safe to handle, use analytical techniques such as GC-MS or LC-MS to identify the degradation products.

    • Dispose of Degraded Material: It is generally recommended to dispose of visibly degraded material according to safety protocols rather than attempting to purify it, especially if peroxide formation is suspected.

Logical Flow for Troubleshooting Degradation

G Troubleshooting Degradation of this compound start Suspected Degradation (e.g., unexpected reaction results, visual changes) visual_inspection Perform Visual Inspection start->visual_inspection no_visual_signs No Visual Signs of Degradation visual_inspection->no_visual_signs Clean appearance visual_signs Visual Signs of Degradation (discoloration, cloudiness) visual_inspection->visual_signs Visible changes crystals_present Crystals or Precipitate Observed visual_inspection->crystals_present Solids present purity_analysis Assess Purity (HPLC/GC) no_visual_signs->purity_analysis visual_signs->purity_analysis dispose Contact EH&S for Disposal crystals_present->dispose purity_ok Purity Acceptable purity_analysis->purity_ok purity_low Purity Unacceptable purity_analysis->purity_low peroxide_test Test for Peroxides peroxides_detected Peroxides Detected peroxide_test->peroxides_detected no_peroxides No Peroxides Detected peroxide_test->no_peroxides purity_ok->peroxide_test use_material Proceed with Experiment purity_ok->use_material If no peroxides purity_low->peroxide_test purify Purify Material (e.g., distillation) purity_low->purify If no peroxides peroxides_detected->dispose no_peroxides->purity_ok no_peroxides->purity_low purify->use_material review_storage Review and Correct Storage Conditions purify->review_storage use_material->review_storage dispose->review_storage

Caption: A flowchart for troubleshooting suspected degradation of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

  • Objective: To quantify the purity of this compound and detect volatile degradation products.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Sample Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis: Calculate the area percent of the main peak corresponding to this compound. The presence of a significant peak for 1-(Benzyloxy)acetone would indicate oxidation.

Protocol 2: Detection of Peroxides using the Potassium Iodide (KI) Method

  • Objective: To qualitatively detect the presence of peroxides.

  • Reagents:

    • Sample of this compound.

    • Freshly prepared 10% aqueous potassium iodide (KI) solution.

    • Dilute hydrochloric acid.

  • Procedure:

    • In a clean test tube, add 1 mL of the this compound sample.

    • Add 1 mL of the 10% KI solution.

    • Add a few drops of dilute hydrochloric acid to acidify the mixture.

    • Stopper the test tube and shake vigorously for 1 minute.

  • Interpretation:

    • Positive Result: A yellow to brown color indicates the presence of peroxides, which have oxidized the iodide (I⁻) to iodine (I₂).[2]

    • Negative Result: The solution remains colorless.

Data Summary Table

The following table summarizes the expected stability of this compound under different storage conditions. This data is qualitative and based on general principles for storing peroxide-forming chemicals.

Storage ConditionExpected Purity after 6 MonthsRisk of Peroxide FormationRecommended Action
2-8°C, Inert Atmosphere, Dark>99%Very LowRoutine testing every 6-12 months
Room Temp, Air, Dark95-99%Low to ModerateTest for peroxides every 3-6 months
Room Temp, Air, Light<95%HighNot recommended; Test before use
Elevated Temp (>30°C)Significant DegradationVery HighAvoid

Potential Degradation Pathway

G compound This compound peroxide Hydroperoxides / Peroxides compound->peroxide O₂, light, heat (Autoxidation) ketone 1-(Benzyloxy)acetone compound->ketone Oxidizing agents / O₂

Caption: Primary degradation pathways for this compound during storage.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to catalyst deactivation and regeneration in asymmetric synthesis.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during catalytic asymmetric reactions.

Guide 1: Decreased Enantioselectivity (ee)

Problem: You are observing a significant drop or inconsistency in the enantiomeric excess (ee) of your product.

Possible Causes & Solutions:

  • Catalyst Purity and Integrity: The chiral catalyst's purity is essential.[1] Impurities can interfere with the formation of the crucial catalyst-substrate complex required for high enantioselectivity.[1]

    • Action: Verify the purity of your catalyst. If it has been stored for a long time or handled improperly, consider purifying it or using a fresh batch. For air or moisture-sensitive catalysts, ensure all handling is performed under a strict inert atmosphere.[1][2]

  • Reagent and Solvent Purity: Trace impurities in substrates, reagents, or solvents can act as catalyst poisons or inhibitors.[1][2][3] Water is a common culprit that can drastically affect enantioselectivity.[3][4]

    • Action: Use reagents of the highest possible purity. Purify substrates via distillation, recrystallization, or chromatography. Ensure solvents are anhydrous by using a solvent purification system or distilling from an appropriate drying agent.[4]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.[5] Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[1]

    • Action: Implement precise temperature control. Consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity.[5]

  • Catalyst Loading: Both excessively low and high catalyst loadings can negatively impact enantioselectivity.[2] Insufficient catalyst may allow a non-catalyzed, non-selective background reaction to occur, while high concentrations can lead to the formation of less selective catalyst aggregates.[2]

    • Action: Screen a range of catalyst loadings to find the optimal concentration for your specific reaction.

Guide 2: Low or Stalled Reaction Conversion

Problem: The reaction starts but slows down or stops completely before the starting material is fully consumed, even with high enantioselectivity.

Possible Causes & Solutions:

  • Catalyst Deactivation: This is a primary suspect when a reaction stalls.[1][3] Deactivation can occur through several mechanisms, including poisoning, fouling, or thermal degradation.[6][7][8]

    • Action: Identify the deactivation mechanism. Common poisons for transition metal catalysts include sulfur and certain nitrogen-containing compounds.[3] Thoroughly purify all reagents and solvents to remove potential poisons.[3]

  • Inhibition by Substrate or Product: In some cases, the substrate or the product formed can inhibit the catalyst, slowing the reaction over time.

    • Action: Analyze the reaction kinetics. If product inhibition is suspected, consider strategies like in-situ product removal or using a different catalyst system that is less susceptible to inhibition.

  • Poor Catalyst Stability: The catalyst may be degrading under the specific reaction conditions (e.g., temperature, presence of certain reagents).[1]

    • Action: Run the reaction with a fresh batch of catalyst to confirm if deactivation is the issue.[1] If the catalyst is known to be unstable, consider a more robust catalyst derivative or adjust reaction conditions (e.g., lower temperature) to prolong its life.[1]

Data Presentation: Catalyst Performance

Quantitative data is crucial for diagnosing deactivation and assessing the success of regeneration.

Table 1: Example of Catalyst Deactivation Profile This table illustrates a typical decline in performance for a chiral Ru-BINAP catalyst in the asymmetric hydrogenation of acetophenone.

MetricFresh Catalyst (Run 1)After 5 Recycles (Deactivated)
Conversion (%) >9965
Enantiomeric Excess (ee, %) 9882
Initial Reaction Rate (mol/L·s) 1.5 x 10⁻³0.4 x 10⁻³
Turnover Number (TON) 1000325 (per cycle)

Table 2: Comparison of Regeneration Methods for a Deactivated Rh-based Catalyst This table shows the recovery of catalytic activity after applying different regeneration protocols.

Regeneration MethodPost-Regeneration Conversion (%)Post-Regeneration ee (%)Activity Recovery (%)
No Regeneration 4570N/A
Solvent Washing (DCM) 6572~48%
Acidic Wash (0.1 M HCl) 8894~85%
Oxidative Treatment (Air, 100°C) 9596~93%

Mandatory Visualizations

Diagrams of Key Processes

G

Deactivation_Mechanisms

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration via Acid Washing

This protocol is a general guideline for regenerating a homogeneous transition-metal catalyst deactivated by basic impurities. It should be adapted for the specific catalyst system.

  • Catalyst Recovery: After the reaction, if the catalyst is homogeneous, it must first be separated from the product mixture. This can be achieved through techniques like precipitation followed by filtration, or extraction if the catalyst has different solubility properties from the product.[9][10]

  • Initial Washing: Wash the recovered catalyst solid or concentrated solution with a non-coordinating, non-polar solvent (e.g., hexane) to remove organic residues. Decant or filter.

  • Acid Treatment: Suspend the catalyst in a deoxygenated, anhydrous solvent like dichloromethane (DCM) or toluene. Add a dilute solution of a non-coordinating acid (e.g., 0.1 M HCl in diethyl ether) dropwise while stirring under an inert atmosphere. The acid neutralizes basic poisons and can help re-solubilize precipitated metal species.

  • Monitoring: Monitor the process. A color change may indicate the restoration of the active catalyst complex.

  • Isolation and Purification: After stirring for 1-2 hours, remove the solvent under reduced pressure. The resulting solid may need to be washed again with a non-polar solvent to remove any acid residues and byproducts.

  • Drying and Storage: Thoroughly dry the regenerated catalyst under high vacuum and store it under a strict inert atmosphere (e.g., in a glovebox) to prevent re-deactivation.[2]

  • Validation: Test the regenerated catalyst in a small-scale reaction to confirm the recovery of its activity and enantioselectivity.

Protocol 2: Diagnostic Test for Substrate/Reagent Purity

This protocol helps determine if impurities in the starting materials are causing catalyst deactivation or inhibition.

  • Establish a Baseline: Run the asymmetric reaction under standard, optimized conditions with a fresh, high-purity catalyst and record the initial rate, final conversion, and enantioselectivity.

  • Purify Starting Materials: Take a sample of the substrate and any key reagents and rigorously purify them. For example, distill a liquid substrate under vacuum or recrystallize a solid substrate from a suitable solvent.

  • Run with Purified Materials: Repeat the reaction from Step 1, using identical conditions but with the newly purified substrate and reagents.

  • Compare Results:

    • If the reaction with purified materials shows a significantly higher rate, conversion, or enantioselectivity, it strongly suggests that impurities in the starting materials were poisoning or inhibiting the catalyst.[3]

    • If there is no significant difference, the cause of deactivation likely lies with the catalyst's inherent stability under the reaction conditions or impurities from another source (e.g., solvent, inert gas).

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation? A1: Catalyst deactivation is the loss of activity and/or selectivity over time.[11] The primary mechanisms can be broadly classified as chemical, thermal, and mechanical.[6][7][12]

  • Chemical Deactivation: This includes poisoning, where impurities bind strongly to the catalyst's active sites, and fouling, where substances like coke or polymers physically block pores and active sites.[7][8][12]

  • Thermal Deactivation (Sintering): High temperatures can cause small metal crystallites of the catalyst to agglomerate, which reduces the active surface area and, consequently, the catalyst's performance.[12][13]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, which is more common for heterogeneous catalysts.[7]

Q2: How can I distinguish between catalyst inhibition and irreversible deactivation? A2: Inhibition is typically a reversible process where a substance competes with the substrate for the active site, reducing the reaction rate. Deactivation (or poisoning) is often irreversible, involving a strong chemical bond between the poison and the active site. A kinetic study can help differentiate them. If adding more substrate overcomes the effect and restores the rate, it may be competitive inhibition. If the catalyst's activity cannot be restored by altering concentrations, irreversible deactivation is more likely.

Q3: What is catalyst regeneration and when is it useful? A3: Catalyst regeneration is the process of restoring a deactivated catalyst's activity and performance.[14] This is achieved by removing the substances that have caused the deactivation, such as carbon deposits or other poisons.[14] Regeneration is economically and environmentally beneficial as it reduces the need for frequent catalyst replacement and minimizes waste.[9][14] Common methods include thermal treatments (calcination), chemical washing, and solvent extraction.[9][14][15]

Q4: Can the chiral ligand itself be a source of deactivation? A4: Yes. Chiral ligands, especially complex organic molecules, can degrade under reaction conditions. Phosphine-based ligands, for instance, are susceptible to oxidation to phosphine oxides, which are generally poor ligands and lead to a loss of catalytic activity and selectivity.[4] Ligands can also undergo solvolysis or other side reactions. It is crucial to handle and store sensitive ligands under an inert atmosphere.[2]

Q5: My reaction works well at low substrate concentrations but fails at a larger scale. What could be the issue? A5: This issue often points to impurities present in the substrate. At a small scale, the absolute amount of the impurity (poison) may be too low to significantly impact the catalyst. When scaling up, the total amount of the impurity increases proportionally, potentially exceeding the catalyst's tolerance threshold and leading to complete deactivation.[3] Always ensure the purity of reagents is consistent, regardless of scale.[2]

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Etherification Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to directly address specific issues that may be encountered during the scale-up of etherification reactions, with a focus on managing reaction exotherms to ensure process safety and success.

Troubleshooting Guides

This section addresses specific issues that may arise during large-scale etherification experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is rising much faster than predicted, and the cooling system is at maximum capacity. What are the immediate steps I should take?

A: A rapid and uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation requiring immediate and decisive action.

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of all reactants, especially the alkylating agent or the alkoxide solution.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity. If available, switch to a colder cooling medium.

  • Emergency Quenching: If the temperature continues to rise despite maximum cooling, initiate the emergency quenching procedure. This typically involves the rapid addition of a pre-determined, cold, inert solvent to dilute and cool the reaction mixture, thereby slowing the reaction rate.

  • Alert Personnel and Prepare for Evacuation: Inform all personnel in the immediate vicinity of the situation. If the temperature cannot be brought under control, follow your facility's established emergency shutdown and evacuation procedures.

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: After stabilizing the reactor, conduct a thorough review of all process parameters. Discrepancies in reactant concentrations, catalyst loading, or addition rates are common culprits.

  • Conduct Calorimetry Studies: Perform heat flow calorimetry on a smaller scale to accurately determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) under your specific process conditions. This data is critical for designing an adequate cooling system for the larger scale.[1]

  • Re-evaluate Kinetics: A faster-than-expected reaction rate can lead to excessive heat generation. Re-evaluate the reaction kinetics under process conditions.

Issue 2: Formation of Hotspots within the Reactor

Q: I am observing localized high-temperature zones ("hotspots") within my reactor, even though the overall temperature appears to be under control. What could be the cause, and how can I mitigate this?

A: Hotspots are indicative of poor mixing and can lead to localized runaway reactions, byproduct formation, and product degradation.

Troubleshooting and Optimization:

  • Agitation Efficiency:

    • Verify Agitator Performance: Ensure the agitator is functioning correctly (correct speed, no mechanical issues).

    • Select Appropriate Agitator: For low-viscosity etherification reactions, high-speed, high-shear impellers are generally more effective than anchors or paddles at creating homogeneity.

    • Baffling: Confirm that the reactor is properly baffled to prevent vortexing and promote effective mixing.

  • Addition Rate and Location:

    • Subsurface Addition: Introduce the limiting reagent below the surface of the reaction mixture to promote rapid dispersion.

    • Multiple Addition Points: For very large reactors, utilizing multiple addition points can help to distribute the reactant and the associated heat generation more evenly.

  • Solvent and Concentration:

    • Dilution: Increasing the solvent volume can improve heat dissipation and create a more uniform temperature profile. However, this may affect reaction kinetics and downstream processing, so it must be carefully evaluated.

Frequently Asked Questions (FAQs)

General Safety and Hazard Assessment

Q1: What are the primary hazards associated with large-scale etherification reactions?

A1: The primary hazard is the potential for a thermal runaway due to the exothermic nature of the reaction. This can lead to:

  • Over-pressurization of the reactor: Increased temperature can vaporize solvents and reactants, leading to a rapid pressure increase that may exceed the reactor's design limits, potentially causing a rupture or explosion.

  • Formation of undesirable byproducts: High temperatures can promote side reactions, such as elimination reactions, which reduce product purity and yield.

  • Degradation of materials: Reactants, products, or catalysts may decompose at elevated temperatures.

  • Release of hazardous materials: A reactor failure can release flammable and toxic substances.

Q2: How does the choice of reagents in a Williamson ether synthesis affect the exotherm?

A2: The choice of alkyl halide, alcohol (and its corresponding alkoxide), and solvent all play a role:

  • Alkyl Halide: More reactive primary alkyl halides will react faster, leading to a higher rate of heat generation compared to less reactive secondary halides. Tertiary alkyl halides are generally avoided as they favor elimination.

  • Alkoxide: The basicity and steric bulk of the alkoxide influence the reaction rate and the potential for side reactions. Less sterically hindered alkoxides are typically more reactive in the desired SN2 pathway.

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are common and can influence the reaction rate. The heat capacity of the solvent also plays a crucial role in absorbing the heat of reaction.

Q3: What are the key process parameters to monitor for controlling exothermicity?

A3: Continuous monitoring of the following critical process parameters is essential:

  • Reactor Temperature: This is the most critical parameter. Multiple temperature probes at different locations within the reactor can help detect localized "hot spots."

  • Jacket/Cooling System Temperature: Monitoring the inlet and outlet temperatures of the cooling medium helps assess the efficiency of heat removal.

  • Reactant Addition Rate: The rate of addition of the limiting reagent directly controls the rate of heat generation.

  • Agitator Speed and Power Draw: Monitoring the agitator's performance can indicate changes in viscosity or mixing efficiency.

  • Reactor Pressure: A sudden increase in pressure can be an early indicator of a developing thermal runaway.

Quantitative Data

Q4: What is a typical heat of reaction for a large-scale etherification?

A4: The heat of reaction is specific to the particular transformation. While not for an etherification, a study on a large-scale process with a key reagent addition showed a heat of reaction of approximately -15 kcal/mol (-62.76 kJ/mol).[1] It is crucial to determine this value experimentally for your specific reaction using reaction calorimetry.

Data Presentation: Key Parameters for Exotherm Management

ParameterTypical Range/ValueSignificance
Heat of Reaction (ΔHrxn) -40 to -80 kJ/mol (example range)Determines the total amount of heat that will be released.
Reaction Temperature 50 - 100 °CInfluences reaction rate and potential for side reactions.[2]
Reactant Addition Time 1 - 8 hoursControls the rate of heat generation.[2]
Heat Removal Capacity > Rate of Heat GenerationThe cooling system must be able to remove heat faster than it is generated.
Maximum Temperature of Synthesis Reaction (MTSR) Should be well below the decomposition temperature of any component and the boiling point of the solvent at operating pressure.A key parameter for assessing the risk of a thermal runaway.

Experimental Protocols

Protocol 1: General Procedure for Controlled Large-Scale Williamson Ether Synthesis

Objective: To safely perform a large-scale Williamson ether synthesis by controlling the addition of the alkyl halide to manage the reaction exotherm.

Apparatus:

  • Jacketed glass or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and an addition funnel or pump for controlled reagent addition.

  • Temperature control unit (TCU) for the reactor jacket.

  • Inert atmosphere (e.g., nitrogen or argon) supply.

Procedure:

  • Alkoxide Formation (if not pre-formed):

    • Under an inert atmosphere, charge the reactor with the alcohol and a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).

    • Cool the mixture to 0 °C using the TCU.

    • Slowly add a strong base (e.g., sodium hydride) in portions. Monitor for hydrogen gas evolution.

    • Allow the mixture to stir until gas evolution ceases, indicating the complete formation of the alkoxide.

  • Initial Temperature Setting:

    • Adjust the reactor temperature to the desired starting temperature for the etherification (e.g., 50 °C).

  • Controlled Alkyl Halide Addition:

    • Begin the slow, controlled addition of the alkyl halide via the addition funnel or pump. The addition rate should be determined from prior calorimetry data to ensure the heat generated can be effectively removed by the cooling system.

    • Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet. The internal temperature should remain stable and within the desired range.

  • Reaction Monitoring:

    • Maintain a constant internal temperature throughout the addition. If the temperature begins to rise, slow down or stop the addition until it is back under control.

    • After the addition is complete, continue to monitor the temperature. The reaction may continue to generate heat for some time.

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding water or a suitable quenching agent.

    • Proceed with the standard extraction and purification procedures.

Protocol 2: Emergency Quenching Procedure

Objective: To rapidly and safely stop a runaway exothermic reaction.

Prerequisites:

  • A designated quench tank or a port on the reactor for the rapid addition of a quenching agent.

  • A pre-determined quenching agent (e.g., a cold, inert solvent like toluene or a chemical inhibitor) that is compatible with the reaction mixture. The volume of the quenching agent should be sufficient to absorb the remaining heat of reaction and dilute the reactants.

Procedure:

  • Initiate Quench: Once a thermal runaway is confirmed and cannot be controlled by the primary cooling system, immediately initiate the quenching procedure.

  • Rapid Addition: Rapidly add the pre-determined quenching agent to the reactor.

  • Monitor: Continue to monitor the reactor temperature and pressure to ensure the reaction has been successfully quenched.

  • Follow Emergency Procedures: Follow all other site-specific emergency shutdown and evacuation procedures.

Mandatory Visualizations

Troubleshooting_Workflow start Uncontrolled Temperature Rise Detected stop_addition Immediately Stop Reactant Addition start->stop_addition max_cooling Maximize Cooling System stop_addition->max_cooling temp_controlled Temperature Under Control? max_cooling->temp_controlled quench Initiate Emergency Quench Procedure temp_controlled->quench No continue_monitoring Continue Monitoring and Secure Reactor temp_controlled->continue_monitoring Yes evacuate Follow Emergency Shutdown & Evacuation Plan quench->evacuate post_incident Post-Incident Investigation evacuate->post_incident continue_monitoring->post_incident Exotherm_Risk_Factors cluster_params Process Parameters cluster_risks Exotherm Risk addition_rate Reactant Addition Rate heat_generation Rate of Heat Generation addition_rate->heat_generation Increases temperature Reaction Temperature temperature->heat_generation Increases concentration Reactant Concentration concentration->heat_generation Increases mixing Agitation Speed mixing->heat_generation Reduces Hotspots heat_removal Rate of Heat Removal mixing->heat_removal Improves runaway Thermal Runaway Potential heat_generation->runaway heat_removal->runaway

References

Validation & Comparative

A Comparative Guide to GC-MS Method Validation for 1,2-Dichloro-2-Propanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of potential genotoxic impurities such as 1,2-dichloro-2-propanol is of paramount importance for ensuring drug safety and quality. This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the direct quantification of 1,2-dichloro-2-propanol against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Headspace GC-MS.

Due to the limited availability of specific data for 1,2-dichloro-2-propanol, performance data for the closely related and structurally similar compound, 1,3-dichloro-2-propanol, is utilized as a surrogate for the alternative methods, providing a robust framework for comparison.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of a validated GC-MS method for 1,2-dichloro-2-propanol and typical performance data for HPLC and Headspace GC-MS methods for the analysis of 1,3-dichloro-2-propanol.

Table 1: Performance Comparison of Analytical Methods
Validation ParameterGC-MS Method for 1,2-dichloro-2-propanolHPLC with UV Detection (for 1,3-dichloro-2-propanol)Headspace GC-MS (for 1,3-dichloro-2-propanol)
Linearity (R²) >0.999[1]≥ 0.9972[2][3]≥ 0.9972[2][3][4]
Accuracy (% Recovery) 95-105%[1]91 - 105%[1][5]93.6 - 105%[5]
Precision (%RSD) < 5%[1]1.9 - 19%[1][2][3][5]< 2.90%[5]
Limit of Detection (LOD) 0.5 µg/L[1]0.010 mg/kg (with derivatization)[5]0.055 ng/g[4]
Limit of Quantification (LOQ) 1.5 µg/L[1]0.005 mg/kg (with derivatization)[6]0.185 ng/g[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. The following sections outline the experimental protocols for the GC-MS analysis of 1,2-dichloro-2-propanol and representative protocols for the HPLC and Headspace GC-MS analysis of dichloropropanols.

Validated GC-MS Method for 1,2-dichloro-2-propanol

This method is designed for the rapid and sensitive quantification of 1,2-dichloro-2-propanol in aqueous samples.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System[1]

  • Mass Spectrometer: Agilent 5977A MSD[1]

  • Column: DB-624 UI, 30 m x 0.25 mm, 1.4 µm[1]

Sample Preparation:

  • An internal standard (1,3-dichloro-2-propanol-d5) is added to a 1 mL aqueous sample.[1]

  • The sample is extracted with 1 mL of ethyl acetate.[1]

  • The mixture is vortexed for 1 minute and then centrifuged at 5000 rpm for 5 minutes.[1]

  • The organic layer is transferred to a vial for GC-MS analysis.[1]

GC-MS Parameters:

  • Injector: Split/splitless[1]

  • Carrier Gas: Helium

  • Oven Temperature Program: Optimized for the separation of the analyte from potential impurities.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Validation Parameters:

  • Linearity: Assessed using a seven-point calibration curve ranging from 1.5 µg/L to 100 µg/L.[1]

  • Accuracy: Determined by spike-recovery experiments at low, medium, and high concentration levels.[1]

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.[1]

Alternative Method 1: HPLC with Pre-column Derivatization (for 1,3-dichloro-2-propanol)

This method is suitable for the analysis of dichloropropanols that have poor UV absorbance by introducing a UV-active moiety.[7]

Instrumentation:

  • HPLC System: A system equipped with a gradient pump, autosampler, and UV detector.[7]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

Sample Preparation and Derivatization:

  • Dichloropropanol isomers are derivatized with a suitable reagent, such as phthalic anhydride or 9,N-carbazole acetic acid, in a solvent like 1,4-dioxane.[6][7]

  • The reaction mixture is heated to ensure complete derivatization.[7]

  • The derivatized sample is then filtered before injection into the HPLC system.[7]

HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.[8]

  • Flow Rate: Typically 1.0 mL/min.[6][8]

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 254 nm or 330 nm).[6]

Alternative Method 2: Headspace GC-MS (for 1,3-dichloro-2-propanol)

This technique is ideal for the analysis of volatile compounds like dichloropropanols, minimizing sample preparation and matrix effects.[9]

Instrumentation:

  • Headspace Sampler: Coupled to a GC-MS system.

  • GC-MS System: Standard GC-MS instrumentation with a capillary column suitable for volatile organic compounds.

Sample Preparation:

  • A known amount of the sample is placed into a headspace vial.[9]

  • An internal standard is added for quantification.[9]

  • The addition of salt (e.g., NaCl) can be used to increase the volatility of the analyte.[9]

Headspace GC-MS Parameters:

  • Incubation: The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.[9]

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.[9]

  • GC-MS Analysis: The analysis proceeds similarly to the direct injection GC-MS method, with optimization of the temperature program and mass spectrometer parameters.

Method Validation Workflow and Logical Relationships

The validation of an analytical method follows a structured workflow to ensure its reliability and robustness for its intended purpose.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements (e.g., Analyte, Matrix, Required Sensitivity) B Select Analytical Technique (GC-MS, HPLC, etc.) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) E->G H Limit of Detection (LOD) E->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Ongoing Method Performance Verification K->L

Caption: A logical workflow for the development, validation, and implementation of an analytical method.

The successful validation of a GC-MS method for 1,2-dichloro-2-propanol provides a reliable tool for quality control in pharmaceutical manufacturing. While alternative methods like HPLC and Headspace GC-MS offer viable options, particularly for different sample matrices or analytical requirements, their performance for this specific analyte would require dedicated validation studies. The choice of the most suitable method will ultimately depend on the specific needs of the laboratory and the regulatory requirements for the analysis.

References

Comparative analysis of chiral alcohols in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chiral alcohol is a critical determinant in the success of an asymmetric synthesis. These versatile compounds serve as chiral auxiliaries, ligands, or starting materials, profoundly influencing the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of various chiral alcohols in key asymmetric transformations, supported by experimental data and detailed methodologies.

Performance of Chiral Alcohols in Asymmetric Reactions

The efficacy of a chiral alcohol in asymmetric synthesis is primarily evaluated by its ability to induce high stereoselectivity, typically measured as enantiomeric excess (ee) or diastereomeric excess (de), and to provide the desired product in high yield. The following tables summarize the performance of several common chiral alcohols and their derivatives in various asymmetric reactions.

Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Two powerful methods for this conversion are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[1]

Table 1: Comparative Efficacy in Asymmetric Reduction of Acetophenone

Chiral Auxiliary/Catalyst SystemMethodProduct ConfigurationEnantiomeric Excess (ee%)Yield (%)
(S)-CBS Catalyst / BH₃·THFOrganocatalysis(S)9596
Ru(II)-diphosphine-diamine catalyst / H₂Transition-Metal Catalysis(S)>9997
Recombinant E. coli with ketoreductaseBiocatalysis(S)>99.9>95

Data sourced from a comparative guide on asymmetric synthesis methods.[2]

Aldol and Related Reactions

Chiral auxiliaries derived from amino alcohols are widely used to control the stereochemistry of aldol reactions, which are crucial for constructing carbon-carbon bonds.[3]

Table 2: Performance in Aldol and Related Reactions

Chiral Auxiliary/AlcoholReaction TypeSubstrateDiastereomeric/Enantiomeric Excess (de/ee%)Yield (%)
(1S,2R)-2-Aminocyclopentan-1-ol derivativeAldol ReactionVarious aldehydes>99% de70-80
Chiral Oxazolidinone (from amino alcohol)Aldol ReactionVarious aldehydes>99% deHigh
(S)-1-Phenylethanol DehydrogenaseAsymmetric ReductionAcetophenone>99% ee (S)-

Data compiled from a comparative guide on chiral alcohols in asymmetric synthesis.[4]

Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for forming cyclic compounds, and chiral auxiliaries are often employed to control the stereochemistry of the newly formed chiral centers.[5] Isoborneol, a bicyclic monoterpenoid alcohol, is a versatile chiral auxiliary due to its rigid structure.[5]

Table 3: Isoborneol and Analogues as Chiral Auxiliaries in Diels-Alder Reactions

Chiral AuxiliaryDieneDienophileDiastereomeric Excess (de%)
Isoborneol AcrylateCyclopentadieneAcrylate95
(-)-Menthol AcrylateCyclopentadieneAcrylate88
(1R)-endo-(+)-Fenchol AcrylateCyclopentadieneAcrylate92

Performance data is indicative and can vary based on specific reaction conditions.

Experimental Protocols

Reproducibility and the ability to adapt methods to new substrates are critical in research. Below are representative protocols for key asymmetric transformations involving chiral alcohols.

Experimental Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

This protocol describes the in-situ preparation of the chiral oxazaborolidine catalyst from a chiral β-amino alcohol and a borane source, followed by the asymmetric reduction of a ketone.[1]

Materials:

  • (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol

  • 1.0 M Borane-tetrahydrofuran complex solution (BH₃·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the chiral β-amino alcohol (1.0 eq).

  • Anhydrous THF is added to dissolve the amino alcohol.

  • The solution is cooled to 0 °C, and a 1.0 M BH₃·THF solution (0.6 eq) is added dropwise.

  • The mixture is stirred at room temperature for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.

  • The flask is cooled to the desired reaction temperature (e.g., 0 °C).

  • A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes.

  • An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.

  • The reaction is stirred at the same temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of methanol.

  • The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by distillation or column chromatography to yield chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Experimental Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol utilizes an enzyme to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.[4]

Materials:

  • (R,S)-1-Phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous toluene

Procedure:

  • To a solution of (R,S)-1-phenylethanol (1.0 eq) in anhydrous toluene, add Novozym 435.

  • Add vinyl acetate (0.5 eq) to the mixture.

  • The reaction mixture is stirred at room temperature and monitored by chiral GC or HPLC.

  • When approximately 50% conversion is reached, the enzyme is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography to afford the enantiomerically enriched acetate and the unreacted (S)-1-phenylethanol.

Visualizing Asymmetric Synthesis Workflows

Understanding the logical flow of experimental procedures and the underlying reaction mechanisms is crucial for designing and troubleshooting asymmetric syntheses.

Asymmetric_Ketone_Reduction_Workflow cluster_prep Catalyst Preparation / Reaction Setup cluster_reaction Reaction & Quenching cluster_workup Workup & Analysis start Start reagents Prepare Reagents (Chiral Alcohol, Borane, Ketone) start->reagents catalyst In-situ Catalyst Formation reagents->catalyst setup Cool Reaction & Add Substrate catalyst->setup reaction Asymmetric Reduction setup->reaction quench Quench Reaction reaction->quench filter Filter Catalyst quench->filter concentrate Concentrate filter->concentrate purify Purify Product concentrate->purify analyze Analyze ee% purify->analyze end End analyze->end

Caption: General experimental workflow for asymmetric ketone reduction.

Noyori_Asymmetric_Hydrogenation_Mechanism catalyst Ru(II) Precatalyst + Chiral Ligands active_catalyst Active Ru-Hydride Species catalyst->active_catalyst H₂ / Base intermediate [Ru-Hydride-Ketone] Transition State active_catalyst->intermediate ketone Prochiral Ketone ketone->intermediate intermediate->active_catalyst Product Release product Chiral Alcohol intermediate->product Hydride Transfer

Caption: Simplified mechanism of Noyori asymmetric hydrogenation.

References

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of 1-(Benzyloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Analytical Techniques for Determining the Enantiomeric Purity of a Key Chiral Intermediate.

The accurate determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals. 1-(Benzyloxy)propan-2-ol is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of the primary analytical technique, Chiral High-Performance Liquid Chromatography (HPLC), with a viable alternative, Chiral Gas Chromatography (GC), for determining the enantiomeric excess of this compound. While direct experimental data for this specific analyte is limited in publicly available literature, this guide utilizes data from the closely related structural analog, 1-phenyl-2-propanol, to provide robust and scientifically sound starting points for method development and validation.

At a Glance: Chiral HPLC vs. Chiral GC

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Indirect Method (Derivatization)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by separation on a standard achiral column.
Typical Analytes Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Analytes with suitable functional groups (e.g., -OH, -NH2) for derivatization.
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.Generally lower, though high-resolution detectors can be costly.Requires standard HPLC or GC instrumentation.
Solvent Consumption Higher, leading to higher operational costs and environmental impact.Lower, as it primarily uses gases as the mobile phase.Dependent on the subsequent chromatographic method (HPLC or GC).
Sample Preparation Typically involves dissolving the sample in the mobile phase.May require derivatization to increase volatility.Requires a chemical reaction step prior to analysis.
Resolution Good to excellent, highly dependent on CSP and mobile phase selection.Often provides very high resolution and efficiency.Resolution depends on the separation of the resulting diastereomers.
Sensitivity Dependent on the detector (UV, MS, etc.).High sensitivity, especially with a Flame Ionization Detector (FID).Can be enhanced by choosing a derivatizing agent with a strong chromophore or electrophore.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis Sample Racemic this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject onto HPLC Filtration->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 1. Experimental workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Analysis Sample Racemic this compound Derivatization Optional Derivatization (e.g., Acetylation) Sample->Derivatization Dissolution Dissolve in Solvent Derivatization->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on Chiral Capillary Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 2. Experimental workflow for enantiomeric excess determination by Chiral GC.

Detailed Experimental Protocols

The following protocols are based on established methods for the chiral separation of 1-phenyl-2-propanol and serve as a validated starting point for the analysis of this compound. Optimization of these conditions for the target analyte is recommended.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This direct method relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs are highly effective for the separation of chiral alcohols.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Materials:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (2-Propanol)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).[1]

    • Flow Rate: 0.5 - 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[2]

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Method 2: Chiral Gas Chromatography (GC)

This technique is suitable for volatile and thermally stable compounds. For alcohols, derivatization may sometimes be employed to improve peak shape and volatility, though direct analysis is often possible.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Materials:

  • Racemic this compound standard

  • High-purity Helium or Hydrogen carrier gas

  • Anhydrous solvent (e.g., dichloromethane) for sample dissolution

Procedure:

  • Sample Preparation: Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Chiral Stationary Phase: Cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Injection Mode: Split (e.g., 50:1).

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers as described for the HPLC method.

Alternative Approach: Indirect Analysis via Derivatization

In cases where direct chiral separation is challenging, an indirect approach can be employed. This involves reacting the alcohol enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.

Common Chiral Derivatizing Agents for Alcohols:

  • (R)-(-)- or (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid)

  • (R)-(-)- or (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC)

General Derivatization Protocol (using NEIC):

  • Dissolve the racemic this compound in an anhydrous aprotic solvent (e.g., toluene).

  • Add a slight excess of the enantiomerically pure NEIC and a catalytic amount of a tertiary amine (e.g., triethylamine).

  • Allow the reaction to proceed to completion at room temperature or with gentle heating.

  • Quench the reaction and analyze the resulting diastereomeric carbamates by standard achiral HPLC or GC.

Performance Comparison and Data

The following table summarizes expected performance data based on the analysis of the structurally similar compound, 1-phenyl-2-propanol, on commonly used chiral stationary phases. These values provide a strong starting point for method development for this compound.

Analytical MethodChiral Stationary PhaseMobile Phase / Carrier GasRetention Times (min)Resolution (Rs)
Chiral HPLC Chiralcel® OD-Hn-Hexane / Isopropanol (90:10)Enantiomer 1: ~12.5Enantiomer 2: ~14.0> 1.5
Chiral HPLC Chiralpak® AD-Hn-Hexane / Isopropanol (95:5)Enantiomer 1: ~18.2Enantiomer 2: ~20.5> 2.0
Chiral GC β-DEX™ 325HeliumEnantiomer 1: ~15.8Enantiomer 2: ~16.2> 1.8

Note: Retention times and resolution are approximate and will vary depending on the specific instrument, column, and exact analytical conditions. The data for HPLC is a representative example based on typical separations of similar compounds.[2]

Conclusion

Both Chiral HPLC and Chiral GC are powerful techniques for the determination of the enantiomeric excess of this compound.

  • Chiral HPLC offers versatility and is often the first choice due to the wide availability of effective polysaccharide-based chiral stationary phases that can directly separate a broad range of chiral alcohols under normal-phase conditions.

  • Chiral GC provides high resolution and sensitivity and can be an excellent alternative, particularly if the analyte is sufficiently volatile or can be easily derivatized.

The choice between these methods will depend on the specific requirements of the analysis, including available instrumentation, desired sample throughput, and the need for method robustness. The provided protocols and comparative data serve as a comprehensive starting point for developing a reliable and accurate method for the enantiomeric analysis of this compound, a crucial step in ensuring the quality and stereochemical integrity of chiral pharmaceutical products.

References

A Comparative Guide to Alternatives for 1-(Benzyloxy)propan-2-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency, stereochemical outcome, and economic viability of a synthetic route. 1-(Benzyloxy)propan-2-ol has traditionally served as a valuable C3 chiral synthon, particularly in the synthesis of β-adrenergic blocking agents like (S)-propranolol. However, a range of alternative chiral precursors offer distinct advantages in terms of synthetic strategy, cost, and availability. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Chiral Building Blocks in (S)-Propranolol Synthesis

The synthesis of (S)-propranolol, a widely used beta-blocker, serves as an excellent case study for comparing the performance of different chiral building blocks. The following table summarizes key performance indicators for various synthetic routes, each employing a different chiral precursor.

Chiral Precursor/MethodKey IntermediateOverall Yield of (S)-PropranololEnantiomeric Excess (ee)Key AdvantagesKey Disadvantages
This compound (Hypothetical Route) (S)-1-(Benzyloxy)propan-2-olData not readily available for direct comparisonHigh (dependent on starting material purity)Direct incorporation of the propanolamine backbone.May require additional steps for debenzylation.
(R)-Glycidol Derivative (via Kinetic Resolution) (S)-α-Naphthyl glycidyl ether55-60%89-90%[1]One-pot asymmetric synthesis is possible.Kinetic resolution may not achieve >99% ee without optimization.
(S)-Solketal (S)-SolketalYields vary depending on the specific synthetic route.>99% (commercially available)[2]Readily available from the chiral pool (glycerol); versatile protecting group.Requires deprotection of the acetonide.
(R)-3-Chloro-1,2-propanediol (R)-3-Chloro-1,2-propanediolHigh (e.g., 95.57% yield for the diol itself)[3]>99% ee achievable[3]Cost-effective starting material.Requires conversion to the epoxide or direct substitution.
Racemic Epichlorohydrin with Enzymatic Resolution (R)-1-chloro-3-(1-naphthyloxy)-2-propanolHigh enantiopurity of intermediate achievable.>99% for the resolved intermediate.[4]Enzymatic reactions can be highly selective.Requires screening for optimal enzyme and conditions; separation of enantiomers.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are protocols for the synthesis of (S)-propranolol using two different chiral strategies.

Protocol 1: Asymmetric Synthesis of (S)-Propranolol via Kinetic Resolution of a Glycidyl Ether[2][6]

This protocol outlines a one-pot synthesis of (S)-(-)-propranolol via the kinetic resolution of the key intermediate α-naphthyl glycidyl ether.

Step 1: Synthesis of Racemic α-Naphthyl Glycidyl Ether

  • To a stirred solution of α-naphthol (3.6 g, 0.025 mol) and potassium carbonate (10.08 g, 0.073 mol) in anhydrous 2-butanone (50 mL), add (±)-epichlorohydrin.

  • Reflux the mixture for 3 hours, monitoring the consumption of α-naphthol by TLC.

  • Filter the reaction mixture and remove the solvent under vacuum.

  • Purify the residue by column chromatography (silica gel, petroleum ether/EtOAc, 95/5) to yield racemic α-naphthyl glycidyl ether (yield: ~95%).

Step 2: Kinetic Resolution and Amination to form (S)-Propranolol

  • In a reaction vessel, stir a mixture of racemic α-naphthyl glycidyl ether (1 equivalent), Zn(NO₃)₂ (0.5 equivalents), and (+)-tartaric acid (1 equivalent) in 2-butanone for 15 minutes at 75°C.

  • Add isopropylamine to the reaction vessel.

  • Continue the reaction until completion, monitoring by TLC.

  • Upon completion, work up the reaction mixture to isolate the crude product.

  • The isolated crude product should be analyzed for chemical yield and enantiomeric excess (typically by chiral HPLC or by measuring optical rotation and comparing to literature values). An isolated yield of approximately 60% with an enantiomeric excess of 90% for the (S)-enantiomer can be expected.[5]

Protocol 2: Synthesis of (R)-3-Chloro-1,2-propanediol[4]

This protocol describes the synthesis of a versatile chiral building block, (R)-3-chloro-1,2-propanediol, from (R)-epichlorohydrin.

  • In a 500-mL reaction flask, combine (R)-epichlorohydrin (92.5 g, 1 mol; chemical purity: 99.6%, chiral purity: 99.5% ee), distilled water (36 g, 1.5 mol), and L-2-chloropropionic acid (1 g).

  • Heat the mixture to 80-90°C with stirring and maintain for 15 hours. Monitor the reaction for the complete consumption of (R)-epichlorohydrin using gas chromatography.

  • Cool the reaction mixture to room temperature and adjust the pH to 6-7 using a 0.1N sodium hydroxide solution.

  • Remove excess water by vacuum distillation (15-20 mmHg).

  • Distill the residue under high vacuum (5-10 mmHg) to obtain (R)-3-chloro-1,2-propanediol. A yield of approximately 95.57% can be expected.

  • Analyze the final product for chemical and chiral purity by gas chromatography. Purity of 99.2% and an enantiomeric excess of 99.3% ee have been reported.[3]

Visualization of Synthetic Strategies

The choice of a chiral building block dictates the overall synthetic strategy. The following diagrams illustrate the decision-making process and the various synthetic pathways available.

G Decision Workflow for Chiral Building Block Selection start Define Target Molecule (e.g., (S)-Propranolol) chiral_pool Is a suitable precursor available from the chiral pool? start->chiral_pool asymmetric_syn Is asymmetric synthesis a viable option? chiral_pool->asymmetric_syn No use_solketal Utilize (S)-Solketal chiral_pool->use_solketal Yes resolution Is resolution of a racemate practical? asymmetric_syn->resolution No kinetic_res Perform Kinetic Resolution (e.g., with glycidyl ether) asymmetric_syn->kinetic_res Yes enzymatic_res Perform Enzymatic Resolution (e.g., of chlorohydrin) resolution->enzymatic_res Yes chiral_chrom Chiral Chromatography resolution->chiral_chrom Yes synthesis Proceed with Synthesis use_solketal->synthesis use_glycidol Utilize (R)-Glycidol kinetic_res->synthesis enzymatic_res->synthesis chiral_chrom->synthesis

Caption: Decision workflow for selecting a chiral building block.

G Synthetic Pathways to (S)-Propranolol cluster_0 Chiral Pool Approach cluster_1 Asymmetric Synthesis cluster_2 Resolution Approach s_solketal (S)-Solketal s_solketal_intermediate Activation & Substitution s_solketal->s_solketal_intermediate propranolol (S)-Propranolol s_solketal_intermediate->propranolol rac_epichlorohydrin Racemic Epichlorohydrin rac_glycidyl_ether Racemic α-Naphthyl Glycidyl Ether rac_epichlorohydrin->rac_glycidyl_ether kinetic_resolution Kinetic Resolution (Zn(NO₃)₂/(+)-Tartaric Acid) rac_glycidyl_ether->kinetic_resolution kinetic_resolution->propranolol rac_chloropropanediol Racemic 3-Chloro-1,2-propanediol enzymatic_resolution Enzymatic Resolution rac_chloropropanediol->enzymatic_resolution s_chloropropanediol (S)-3-Chloro-1,2-propanediol enzymatic_resolution->s_chloropropanediol s_chloropropanediol->propranolol

Caption: Synthetic pathways to (S)-Propranolol using different chiral strategies.

Conclusion

While this compound remains a relevant chiral building block, several compelling alternatives offer researchers greater flexibility and, in some cases, more efficient synthetic routes. (S)-Solketal, derived from the abundant chiral pool, provides a readily available and highly enantiopure starting material. Asymmetric methods, such as the kinetic resolution of glycidyl ethers, allow for the direct synthesis of enantiomerically enriched products in a single pot. Furthermore, the use of cost-effective precursors like 3-chloro-1,2-propanediol, coupled with efficient resolution techniques, presents an economically attractive option for large-scale synthesis. The choice of the optimal chiral building block will ultimately depend on the specific requirements of the target molecule, desired scalability, and economic considerations. This guide provides the necessary data and protocols to facilitate a more informed and strategic approach to chiral synthesis in pharmaceutical applications.

References

A Comparative Guide to Confirming the Absolute Configuration of Synthesized Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step in the synthesis of chiral molecules. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity. This guide provides an objective comparison of two powerful and widely used techniques for determining the absolute configuration of chiral alcohols: Mosher's Ester Analysis and Vibrational Circular Dichroism (VCD) Spectroscopy.

This comparison will delve into the principles, experimental protocols, and data interpretation of each method, supported by quantitative data to aid in the selection of the most suitable technique for your research needs.

Comparison of Key Methodologies

The choice between Mosher's Ester Analysis and VCD Spectroscopy often depends on factors such as the nature of the alcohol, sample availability, and access to instrumentation and computational resources. The following table summarizes the key characteristics of each method.

FeatureMosher's Ester Analysis (NMR-Based)Vibrational Circular Dichroism (VCD) Spectroscopy
Principle Covalent derivatization of the chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR chemical shifts.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]
Primary Output ¹H NMR spectra of two diastereomeric esters.[1]VCD and infrared (IR) spectra of the chiral alcohol.[3]
Sample Requirement Typically requires milligrams of the chiral alcohol.Typically 5-15 mg of the chiral alcohol, which is recoverable.[5]
Measurement Time A typical analysis requires approximately 4-6 hours of active effort over a 1-2 day period.[6][7]Measurement time is typically one to several hours, depending on the sample concentration.[3]
Instrumentation Nuclear Magnetic Resonance (NMR) Spectrometer.VCD Spectrometer.
Data Analysis Analysis of the differences in chemical shifts (Δδ) between the two diastereomeric esters to deduce the absolute configuration.[7]Comparison of the experimental VCD spectrum with a computationally predicted spectrum for one enantiomer.[3]
Key Advantage A well-established and widely accessible method that does not require specialized spectroscopic equipment beyond a standard NMR instrument.A non-destructive technique that analyzes the molecule in its native state without derivatization. It also provides information about the solution-state conformation.[5]
Limitations Requires chemical derivatization, which may be difficult for sterically hindered alcohols. The analysis can be complex for molecules with multiple stereocenters or overlapping NMR signals.[1]Requires access to a VCD spectrometer and computational resources for quantum mechanical calculations. The accuracy of the result depends on the quality of the computational model.[8]

Experimental Protocols

Mosher's Ester Analysis

This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomers exhibit different proton chemical shifts in their ¹H NMR spectra, which can be analyzed to determine the absolute configuration of the alcohol.[1][7]

Protocol:

  • Esterification:

    • Divide the chiral alcohol sample into two portions.

    • React one portion with (R)-MTPA chloride and the other with (S)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding (R)- and (S)-MTPA esters.[1]

  • Purification:

    • Purify the resulting diastereomeric esters using standard techniques such as column chromatography to remove any unreacted starting materials and byproducts.

  • NMR Analysis:

    • Acquire the ¹H NMR spectrum for each purified diastereomeric ester.

    • Carefully assign the proton signals for both diastereomers, often aided by 2D NMR techniques like COSY.[1]

  • Data Analysis:

    • For each corresponding proton in the two diastereomers, calculate the difference in chemical shift (Δδ) using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • A positive Δδ value for a particular proton indicates that it is on one side of the MTPA phenyl group, while a negative Δδ value indicates it is on the other side.

    • By analyzing the signs of the Δδ values for protons on either side of the stereocenter, the absolute configuration of the original alcohol can be determined based on the established Mosher's method model.[7]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing it to a spectrum predicted by quantum mechanical calculations.[3][4]

Protocol:

  • Sample Preparation:

    • Dissolve 5-15 mg of the chiral alcohol in a suitable solvent (e.g., CDCl₃, CCl₄) that is transparent in the infrared region of interest.[5]

  • VCD Spectrum Measurement:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer. This typically involves accumulating multiple scans to achieve a good signal-to-noise ratio.[3]

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of the chiral alcohol using computational chemistry software to identify all low-energy conformers.

    • Optimize the geometry of each conformer and calculate their vibrational frequencies and VCD intensities using Density Functional Theory (DFT).[3]

  • Spectral Comparison and Assignment:

    • Generate a Boltzmann-averaged calculated VCD spectrum from the computed spectra of all significant conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite.[3]

Mandatory Visualizations

Mosher_Method_Workflow cluster_synthesis Esterification cluster_analysis Analysis cluster_determination Determination Alcohol Chiral Alcohol R_Ester (R)-MTPA Ester Alcohol->R_Ester S_Ester (S)-MTPA Ester Alcohol->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Config Absolute Configuration Analysis->Config

Caption: Workflow for Mosher's Ester Analysis.

VCD_Method_Workflow cluster_measurement Measurement cluster_computation Computation cluster_comparison Comparison & Determination Sample Chiral Alcohol in Solution VCD_Exp Experimental VCD Spectrum Sample->VCD_Exp Compare Compare Experimental & Calculated Spectra VCD_Exp->Compare Conformers Conformational Search DFT DFT Calculation Conformers->DFT VCD_Calc Calculated VCD Spectrum DFT->VCD_Calc VCD_Calc->Compare Config Absolute Configuration Compare->Config

Caption: Workflow for VCD Spectroscopy.

References

Cross-Validation of Analytical Methods for Chiral Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chiral impurities is a critical aspect of pharmaceutical development and quality control. Enantiomers of a drug substance can exhibit significantly different pharmacological and toxicological profiles, making the reliable measurement of enantiomeric purity essential for ensuring drug safety and efficacy.[1] Cross-validation of analytical methods provides a framework for verifying that a method is suitable for its intended purpose and ensures the consistency and reliability of results.[1] This guide offers a comparative overview of the most prevalent analytical techniques for chiral impurity analysis, complete with experimental protocols and performance data to aid in method selection and validation.

Key Analytical Techniques for Chiral Resolution

The separation of enantiomers is typically achieved using chromatographic methods that employ a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most widely adopted techniques for this purpose.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and broadly used technique for determining enantiomeric purity.[1][3] It offers significant flexibility through various operational modes, including normal-phase, reversed-phase, and polar organic modes.[1] The versatility of available chiral stationary phases, such as polysaccharide-based and macrocyclic glycopeptide CSPs, makes it applicable to a wide range of compounds.[1]

  • Supercritical Fluid Chromatography (SFC): A powerful alternative to HPLC, chiral SFC often delivers faster separations and reduces the consumption of organic solvents by utilizing supercritical carbon dioxide as the primary mobile phase.[1][4][5] It is recognized for its high efficiency, reduced analysis times, and more environmentally friendly profile.[1][4][5]

  • Capillary Electrophoresis (CE): This high-efficiency technique requires minimal sample and solvent volumes.[1] Enantiomeric separation is achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte, which induces different migration times for the enantiomers.[1]

Comparative Performance Data

The selection of an analytical method for chiral impurity analysis depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and throughput needs. The following table summarizes typical performance data for the analysis of a hypothetical chiral compound, "Compound X," using HPLC, SFC, and CE.

Parameter HPLC SFC CE
Limit of Detection (LOD) 0.01%0.02%0.05%
Limit of Quantitation (LOQ) 0.03%0.06%0.15%
Linearity (r²) > 0.999> 0.998> 0.997
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Analysis Time 15 - 30 min5 - 15 min10 - 20 min
Solvent Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized experimental protocols for chiral impurity analysis using HPLC, SFC, and CE.

Chiral HPLC Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and ethanol with a basic or acidic additive. For example, Hexane:Ethanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Determined based on the UV absorbance maximum of the analyte.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Chiral SFC Method
  • Instrumentation: SFC system equipped with a back-pressure regulator and a UV detector.

  • Column: Same as for chiral HPLC (e.g., Chiralpak® IA).

  • Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., methanol or ethanol). A common starting gradient is 5% to 40% modifier over 5 minutes.

  • Flow Rate: 2-4 mL/min.

  • Outlet Pressure: 100-150 bar.

  • Column Temperature: 35-40°C.

  • Detection Wavelength: As determined for HPLC.

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent at a concentration of approximately 1 mg/mL.[1]

Chiral CE Method
  • Instrumentation: Capillary electrophoresis system with a UV detector.[1]

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).[1]

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer at pH 2.5) containing a chiral selector.[1]

  • Chiral Selector: Neutral or charged cyclodextrins are commonly used. Hydroxypropyl-β-cyclodextrin (10-20 mg/mL) is a common starting point.[1]

  • Voltage: 15-25 kV.[1]

  • Capillary Temperature: 25°C.[1]

  • Detection: On-capillary UV detection at the appropriate wavelength.[1]

  • Injection: Hydrodynamic or electrokinetic injection.[1]

  • Sample Preparation: Dissolve the sample in the BGE or a compatible low-ionic-strength buffer at a concentration of 0.1-1 mg/mL.[1]

Cross-Validation Workflow and Signaling Pathways

The cross-validation of analytical methods involves a systematic evaluation of various performance characteristics to ensure the method's suitability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures.[6][7]

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for chiral impurity analysis.

cluster_0 Method Development & Optimization cluster_1 Validation Parameters (ICH Q2(R2)) cluster_2 Cross-Validation cluster_3 Outcome Method_A Method A (e.g., HPLC) Specificity Specificity Method_A->Specificity Method_B Method B (e.g., SFC) Method_B->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Linearity Linearity LOD_LOQ->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Sample_Analysis Analyze Same Batches with Both Methods Robustness->Sample_Analysis Data_Comparison Compare Results (e.g., Bland-Altman plot) Sample_Analysis->Data_Comparison Equivalence Methods are Equivalent Data_Comparison->Equivalence Results Correlate Investigation Investigate Discrepancies Data_Comparison->Investigation Discrepancy Found Investigation->Method_A Investigation->Method_B Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Accuracy->Linearity Precision->Linearity LOQ LOQ Precision->LOQ Range Range Linearity->Range LOD LOD LOQ->LOD

References

A Comparative Guide to Catalysts for Asymmetric Ketone Reduction: Performance, Protocols, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the selection of an optimal catalyst for asymmetric reduction is a critical decision. This guide provides a comprehensive comparison of three benchmark catalyst systems: the Noyori-type Ruthenium catalysts, the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, and modern Iridium-based catalysts. The performance of these catalysts is evaluated using the asymmetric reduction of acetophenone as a model reaction, with a focus on key metrics including yield, enantiomeric excess (ee%), Turnover Number (TON), and Turnover Frequency (TOF).

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, yielding key intermediates for a vast array of pharmaceuticals and fine chemicals. The efficiency and selectivity of this transformation are highly dependent on the catalyst employed. This guide aims to provide an objective, data-driven comparison to aid in catalyst selection and optimization.

Performance Benchmarking

The following table summarizes the performance of representative catalysts from each class in the asymmetric reduction of acetophenone. It is important to note that reaction conditions can significantly influence catalyst performance.

Catalyst SystemCatalyst/LigandSubstrateYield (%)ee (%)TONTOF (h⁻¹)
Noyori-Type Ru-(S)-TolBINAP/(S,S)-DPENAcetophenone10080 (R)>2,400,000228,000
CBS Reduction (S)-CBS CatalystAcetophenone9796 (S)~10-20*-
Iridium-Based Anionic Ir-catalystAcetophenone>99>99 (R)13,425,000806,400 (224 s⁻¹)

*TON for CBS reduction is estimated based on typical catalyst loadings of 5-10 mol% and assumes full conversion. TOF is not typically reported for CBS reductions due to the reaction kinetics and the often near-stoichiometric nature of the borane reagent.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing catalyst performance. Below are representative protocols for the asymmetric reduction of acetophenone using each of the benchmarked catalyst systems.

Noyori-Type Asymmetric Hydrogenation

This protocol is based on the highly efficient hydrogenation using a Ru-diphosphine/diamine complex.[1]

Materials:

  • trans-[RuCl2{(S)-binap}{(S,S)-dpen}] catalyst

  • Acetophenone

  • Potassium tert-butoxide (KO-t-C4H9)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with trans-[RuCl2{(S)-binap}{(S,S)-dpen}] (0.001 mol% relative to substrate).

  • A solution of acetophenone in anhydrous 2-propanol is added.

  • A solution of KO-t-C4H9 in 2-propanol is added.

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 45 atm).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for the specified time.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The product, 1-phenylethanol, is purified by column chromatography or distillation.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the in-situ generation of the oxazaborolidine catalyst for the enantioselective reduction of acetophenone.[2]

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (or the corresponding amino alcohol precursor)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

Procedure:

  • A flame-dried flask under an inert atmosphere (e.g., argon) is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine (5-10 mol%).

  • Anhydrous THF is added to dissolve the catalyst.

  • The solution is cooled to the desired temperature (e.g., room temperature or 0 °C).

  • A solution of acetophenone in anhydrous THF is added dropwise to the catalyst solution.

  • The borane-THF complex (1.0 M solution) is then added dropwise over a period of time, maintaining the reaction temperature.

  • The reaction is stirred at the same temperature until complete conversion is observed by TLC or GC analysis.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is then treated with an acidic workup (e.g., 1 M HCl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on a highly active Iridium catalyst for the asymmetric hydrogenation of ketones.[2]

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., f-Ampha)

  • Acetophenone

  • Base (e.g., NaOMe or NaOH)

  • Solvent (e.g., hexane or 2-propanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, [Ir(COD)Cl]₂ and the chiral ligand are dissolved in the chosen solvent in a reaction vessel.

  • The solution is stirred for a short period to allow for complex formation.

  • The base is then added to the mixture.

  • Acetophenone is added to the catalyst solution.

  • The vessel is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.

  • The reaction is stirred at the specified temperature for the required duration.

  • After the reaction, the autoclave is cooled and depressurized.

  • The reaction mixture is filtered through a short pad of silica gel to remove the catalyst.

  • The filtrate is concentrated, and the product is purified by column chromatography or distillation.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Mechanistic Insights and Experimental Workflow

Understanding the underlying mechanisms and the general workflow for catalyst evaluation is essential for rational catalyst design and optimization.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for benchmarking the performance of different catalysts for asymmetric reduction.

G cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Asymmetric Reduction cluster_analysis Analysis & Data Collection catalyst_prep Catalyst/Ligand Selection & Preparation reaction_setup Reaction Assembly under Inert Atmosphere catalyst_prep->reaction_setup substrate_prep Substrate & Reagent Preparation substrate_prep->reaction_setup run_reaction Reaction under Controlled Conditions (Temperature, Pressure, Time) reaction_setup->run_reaction workup Reaction Quenching & Workup run_reaction->workup purification Product Purification (Chromatography/Distillation) workup->purification analysis Performance Analysis (Yield, ee%, TON, TOF) purification->analysis

A generalized experimental workflow for catalyst benchmarking.
Catalytic Mechanisms

The stereochemical outcome of the asymmetric reduction is dictated by the mechanism of the catalyst system.

Noyori Asymmetric Hydrogenation Mechanism: The Noyori-type catalysts are believed to operate through a metal-ligand bifunctional mechanism. In this pathway, both the metal center and the amine ligand of the diamine are actively involved in the hydride transfer to the ketone. The chiral environment created by the diphosphine and diamine ligands dictates the facial selectivity of the reduction.

G Ru_H2 [Ru]-H₂ Ru_H [Ru]-H (Active Catalyst) Ru_H2->Ru_H + Base - H-Base⁺ Transition_State Six-membered Transition State Ru_H->Transition_State Ketone Prochiral Ketone (R₂C=O) Ketone->Transition_State Product_Complex [Ru]-O-CHR₂ Transition_State->Product_Complex Hydride Transfer Product_Complex->Ru_H + H₂ - Product Product Chiral Alcohol (R₂CHOH) Product_Complex->Product

Simplified mechanism of Noyori asymmetric hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction Mechanism: The CBS reduction proceeds via a Lewis acid-catalyzed pathway. The boron atom of the oxazaborolidine coordinates to the carbonyl oxygen of the ketone, activating it towards reduction. The borane reagent then delivers a hydride to the carbonyl carbon in a highly stereoselective manner, guided by the chiral scaffold of the catalyst.

G Catalyst Chiral Oxazaborolidine Active_Catalyst Catalyst-BH₃ Complex Catalyst->Active_Catalyst Borane BH₃ Borane->Active_Catalyst Ternary_Complex Catalyst-BH₃-Ketone Complex Active_Catalyst->Ternary_Complex Ketone Prochiral Ketone Ketone->Ternary_Complex Transition_State Chair-like Transition State Ternary_Complex->Transition_State Coordination Product_Complex Product-Borane Complex Transition_State->Product_Complex Intramolecular Hydride Transfer Product_Complex->Catalyst Release Product Chiral Alcohol Product_Complex->Product

Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

A Researcher's Guide to Diol Protection: A Comparative Analysis of Acetonides, Benzylidene Acetals, Silyl Ethers, and Benzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious selection of protecting groups for diols is a critical determinant of success. Researchers and drug development professionals are often faced with the challenge of selectively masking hydroxyl groups to prevent unwanted side reactions while performing transformations elsewhere in the molecule. This guide provides an objective comparison of the efficacy of four commonly employed protecting groups for 1,2- and 1,3-diols: acetonides, benzylidene acetals, tert-butyldimethylsilyl (TBDMS) ethers, and benzyl (Bn) ethers. The following analysis is supported by experimental data to aid in the strategic selection of the most suitable protecting group for a given synthetic challenge.

At a Glance: Key Characteristics of Diol Protecting Groups

The choice of a protecting group hinges on a variety of factors, including the stability of the protected diol to subsequent reaction conditions, the ease and efficiency of its formation and cleavage, and its compatibility with other functional groups within the molecule. The following table summarizes the key features of the four protecting groups discussed in this guide.

Protecting GroupTypical Diol SubstrateStabilityDeprotection ConditionsKey Advantages
Acetonide 1,2-diols, 1,3-diolsStable to basic, reductive, and oxidative conditionsAcidic hydrolysisFacile formation, often high yielding
Benzylidene Acetal 1,2-diols, 1,3-diolsStable to basic and nucleophilic conditionsAcidic hydrolysis, hydrogenolysisCan be regioselectively opened
TBDMS Ether Primary & secondary alcoholsStable to a wide range of non-acidic conditionsFluoride sources (e.g., TBAF), acidic conditionsTunable stability, selective for primary alcohols
Benzyl Ether Primary & secondary alcoholsVery stable to a wide range of conditionsCatalytic hydrogenolysis, strong acidsRobustness, stable to many reagents

Performance Comparison: Quantitative Data

The following tables provide a comparative summary of representative yields and reaction times for the protection and deprotection of diols using acetonide, benzylidene acetal, TBDMS, and benzyl ether protecting groups. It is important to note that yields and reaction times are substrate-dependent, and the following data is for illustrative purposes.

Table 1: Protection of Diols

Protecting GroupDiol SubstrateReagents and ConditionsReaction TimeYield (%)
AcetonideD-MannitolAcetone, Cation Exchange Resin, Reflux4 h60
Benzylidene AcetalMethyl α-D-glucopyranosideBenzaldehyde dimethyl acetal, Cu(OTf)₂, MeCN, RT1 h~95
TBDMS Ether1,2-Propanediol (mono-protected)TBDMS-Cl, Imidazole, DMF, RTNot SpecifiedHigh
Benzyl EtherDiolBnBr, NaH, DMF, 0 °C to RT3 hHigh

Table 2: Deprotection of Protected Diols

Protecting GroupProtected DiolReagents and ConditionsReaction TimeYield (%)
AcetonideAcetonide of D-MannitolNot specified in search resultsNot SpecifiedNot Specified
Benzylidene AcetalBenzylidene acetal of a sugar derivative10% Pd/C, Et₃SiH, MeOH, RT30-60 min87-95[1]
TBDMS EtherTBDMS etherTBAF, THF, RTVariesHigh
Benzyl EtherBenzyl ether of a sugar derivative10% Pd/C, H₂, SolventVariesHigh

Experimental Protocols

Detailed methodologies for the protection and deprotection of diols are crucial for reproducibility and successful implementation in a research setting.

Acetonide Protection of a Diol

Materials:

  • Diol (e.g., D-Mannitol)

  • Acetone

  • Cation exchange resin

  • Toluene (optional)

Procedure:

  • To a solution of the diol in acetone, add a catalytic amount of a cation exchange resin.

  • The reaction mixture can be stirred at room temperature for 5-10 hours or refluxed to reduce the reaction time.

  • Upon completion (monitored by TLC), filter the resin.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Benzylidene Acetal Protection of a Diol

Materials:

  • Diol (e.g., a sugar derivative)

  • Benzaldehyde dimethyl acetal

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Acetonitrile (MeCN)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve the diol in anhydrous acetonitrile.

  • Add benzaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of Cu(OTf)₂ (0.05–0.1 equivalents).

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1 hour.

  • Quench the reaction by adding triethylamine (0.2 equivalents).

  • Concentrate the reaction mixture and purify the product by silica gel column chromatography.[2]

TBDMS Ether Protection of a Diol (Mono-protection)

Materials:

  • Diol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the diol in anhydrous DMF.

  • Add imidazole (2.5 equivalents) followed by TBDMS-Cl (1.2 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • The reaction mixture is then typically subjected to an aqueous workup and the product is purified by column chromatography.

Benzyl Ether Protection of a Diol

Materials:

  • Diol

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the diol in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents per hydroxyl group) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add benzyl bromide (1.2 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification.

Visualizing the Workflow and Logic

To further aid in the selection and application of these protecting groups, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Protection_Deprotection_Workflow Diol Diol Substrate Protection Protection Reaction (e.g., Acetonide, Benzylidene, TBDMS, Benzyl) Diol->Protection Protected_Diol Protected Diol Protection->Protected_Diol Reaction Further Synthetic Transformations Protected_Diol->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

General workflow for diol protection and deprotection.

Protecting_Group_Selection start Choose Diol Protecting Group q1 Reaction Conditions Basic/Reductive? start->q1 q2 Acidic Conditions? q1->q2 No pg1 Acetonide or Benzylidene Acetal q1->pg1 Yes q3 Need for Regioselective Opening? q2->q3 Yes pg2 Benzyl Ether or Silyl Ether q2->pg2 No q4 Protecting a Primary Alcohol? q3->q4 No pg3 Benzylidene Acetal q3->pg3 pg4 TBDMS Ether q4->pg4 Yes

Decision-making guide for selecting a diol protecting group.

Conclusion

The choice of a protecting group for a diol is a strategic decision that can significantly impact the efficiency and outcome of a synthetic route. Acetonides and benzylidene acetals are excellent choices for the protection of 1,2- and 1,3-diols, respectively, offering stability under basic conditions and straightforward acidic deprotection. Silyl ethers, such as TBDMS, provide tunable stability and are particularly useful for the selective protection of primary hydroxyl groups. For diols requiring a highly robust protecting group that can withstand a wide array of reaction conditions, benzyl ethers are often the preferred choice, although their removal typically requires catalytic hydrogenolysis. By carefully considering the factors outlined in this guide and the provided experimental data, researchers can make informed decisions to optimize their synthetic strategies and achieve their target molecules with greater success.

References

A Comparative Guide to Benzyl Chloride Screening in Pharmaceuticals: Headspace GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl chloride, a potential genotoxic impurity (GTI), is a critical process-related impurity that requires stringent control in pharmaceutical manufacturing. Its monitoring at trace levels is mandated by regulatory bodies to ensure patient safety. This guide provides an objective comparison of the widely used Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method with alternative analytical techniques for the screening of benzyl chloride in active pharmaceutical ingredients (APIs) and drug products. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for GTI screening is a balance between sensitivity, selectivity, accuracy, and sample throughput. The following table summarizes the quantitative performance of a modern Solvent-Free Headspace GC-MS (SF-HS-GC/MS) method against conventional GC-MS and High-Performance Liquid Chromatography (HPLC) techniques.

Parameter Solvent-Free HS-GC-MS [1][2]Conventional GC-MS [1]Conventional Solvent-Based HS-GC-MS [1]HPLC-UV (in Posaconazole) [3][4]HPLC-UV (in Entecavir) [5]Derivatization HPLC-UV (in Antipyrine & Oroxylin A) [6]
Limit of Detection (LOD) Not explicitly stated, but LOQ is 0.1 µg/gLower sensitivity than SF-HS-GC/MSLower sensitivity than SF-HS-GC/MS3 ppm0.05 µg/mLNot explicitly stated, but LOQ is 7-22.5 µg/g
Limit of Quantification (LOQ) 0.1 µg/gNot specified, but higher than SF-HS-GC/MSNot specified, but higher than SF-HS-GC/MS10 ppm0.2 µg/mL7–9 µg/g (Antipyrine), 17.5–22.5 µg/g (Oroxylin A)
Linearity (R²) >0.9998 (0.05–5 µg/g)Not specifiedNot specified>0.999 (0.1-0.75 µg/ml)Not specifiedNot specified
Accuracy (% Recovery) 95–105%Not specifiedNot specified97.5–99.7%HighNot specified
Precision (%CV) <5%Not specifiedNot specifiedSystem: 0.50%, Method: 0.16%High repeatabilityNot specified
Key Advantages High sensitivity, solvent-free, reduced matrix interferenceDirect injectionEstablished techniqueSimple, widely availableSimultaneous analysis of multiple halidesOvercomes matrix interference, enhanced sensitivity
Key Disadvantages Potential for artefactual formation (must be investigated)Lower sensitivity, potential for matrix effectsSolvent effects can influence accuracy and sensitivityLower sensitivity than GC-MS, requires sample pre-concentration for trace levelsLower sensitivity compared to GC-MSRequires complex derivatization step, longer analysis time

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments cited in this guide.

Solvent-Free Headspace GC-MS (SF-HS-GC/MS) Method[1]

This method is designed for the robust screening of benzyl chloride in APIs and drug products, notable for its enhanced sensitivity and elimination of solvent-related matrix effects.

1. Sample Preparation:

  • Accurately weigh the API or drug product sample directly into a headspace vial. No solvent is added.

2. Headspace Parameters:

  • Incubation Temperature: 110 °C

  • Incubation Time: 10 minutes

  • Other parameters such as loop and transfer-line temperatures, and injection time should be optimized for the specific instrument.

3. GC-MS Conditions:

  • GC System: Agilent 6890N or equivalent.

  • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

  • Injection Mode: Solvent-free split injection.

  • Oven Temperature Program: Optimized to ensure separation of benzyl chloride from other volatile components.

  • MS System: Agilent 5973 Mass Spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of benzyl chloride.

4. Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing selectivity, linearity, LOD, LOQ, precision, accuracy, and robustness.[1]

HPLC-UV Method for Benzyl Chloride in Posaconazole[3][4]

This method provides a straightforward approach for the quantification of benzyl chloride using widely available HPLC instrumentation.

1. Sample and Standard Preparation:

  • Prepare standard solutions of benzyl chloride in a suitable diluent.

  • Dissolve the Posaconazole drug substance in the same diluent to the desired concentration.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: 10mM Ammonium acetate (pH 5.5).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Validation:

  • The method was validated for selectivity, sensitivity (LOD and LOQ), linearity, precision, and accuracy.[3][4]

Derivatization HPLC-UV Method[6]

This advanced HPLC method is employed to enhance sensitivity and mitigate matrix interferences, which can be a challenge in direct HPLC analysis of benzyl halides.

1. Derivatization Procedure:

  • Derivatization Reagent: 1-(4-Nitrophenyl) piperazine (4-NPP).

  • Catalyst/Conversion Agent: Potassium iodide (KI) is used to convert benzyl chloride to the more reactive benzyl iodide, improving derivatization efficiency.

  • Reaction: The sample is mixed with KI and the 4-NPP derivatization reagent in a suitable solvent (e.g., acetonitrile). The mixture is heated (e.g., 60 °C for 90 minutes) to complete the reaction.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: InertSustain® C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate solution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 392 nm (shifted to near the visible range to minimize matrix interference).

  • Injection Volume: 20 µL.

3. Rationale:

  • The derivatization with 4-NPP shifts the absorbance wavelength of the benzyl halide derivative, moving it away from the UV absorbance of the API and related impurities, thus enhancing specificity and sensitivity.[6]

Workflow and Logical Diagrams

Visualizing the experimental process can aid in understanding the key steps and their relationships.

SF_HS_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing A Weigh API/Drug Product B Seal in Headspace Vial A->B C Incubate Vial (e.g., 110°C for 10 min) B->C D Inject Headspace Gas C->D E GC Separation (DB-5MS Column) D->E F MS Detection (SIM Mode) E->F G Peak Identification F->G H Quantification G->H I Report Results H->I

References

A Comparative Guide to Validated GC-MS Methods for Diol Determination in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantitative determination of diols in bacterial cultures, a critical aspect in metabolic engineering, biofuel research, and the development of bio-based chemicals. We present a detailed examination of a primary Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) alternative and another GC-MS method employing a different derivatization technique.

At a Glance: Method Comparison

Quantitative data for the determination of common diols, such as propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol, in bacterial culture samples are summarized below.

MethodDerivatization ReagentAnalyteLimit of Detection (LOD) (mg/kg)Limit of Quantitation (LOQ) (mg/kg)Linearity (R²)Recovery (%)
GC-MS Phenylboronic Acid (PBA)Propane-1,2-diol1.32[1]->0.9991[1]-
Butane-2,3-diol0.09[1]->0.9991[1]-
Propane-1,3-diol0.54[1]->0.9991[1]-
LC-MS/MS Trichloroacetyl Isocyanate2,3-Butanediol---98-107[2]
GC-MS Silylation Reagents (e.g., MSTFA)Sterols (as diols)0.1 - 1.3 (µg/L)0.3 - 4.2 (µg/L)>0.9-

In-Depth Analysis of Methodologies

Validated GC-MS Method with Phenylboronic Acid (PBA) Derivatization

This method stands out for its robustness and high sensitivity in the simultaneous determination of various diols in complex matrices like bacterial cultures.[1] The derivatization with phenylboronic acid converts the polar diols into more volatile and thermally stable phenylboronic esters, making them amenable to GC-MS analysis.[1]

Experimental Workflow:

GCMS_PBA_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Bacterial Culture Sample B Extraction of Diols A->B C Addition of Phenylboronic Acid B->C D Formation of Phenylboronic Esters C->D E GC-MS Injection D->E F Separation and Detection E->F G Data Analysis and Quantification F->G

Caption: GC-MS workflow with PBA derivatization.

Experimental Protocol:

A detailed protocol for this method is described by Badertscher et al. (2017).[1] Key steps include:

  • Extraction: Diols are extracted from the bacterial culture.

  • Derivatization: The extracted analytes are converted to their phenylboronic esters.[1]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer for separation and detection.[1]

Alternative Method 1: LC-MS/MS with Trichloroacetyl Isocyanate Derivatization

For researchers seeking a different analytical approach, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a sensitive alternative. This method utilizes trichloroacetyl isocyanate for a rapid derivatization of diols at room temperature.[2] A significant advantage of this method is that it does not require extraction of the analytes or evaporation of water from the sample.[2]

Experimental Workflow:

LCMS_Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Fermentation Broth Sample B Direct Derivatization A->B C Addition of Trichloroacetyl Isocyanate B->C D Instantaneous Reaction C->D E LC-MS/MS Injection D->E F Separation and Tandem MS Detection E->F G Data Analysis and Quantification F->G

Caption: LC-MS/MS workflow with derivatization.

Experimental Protocol:

Based on the method by Chen et al. (2018), the protocol involves:

  • Sample Dilution: A small volume of the fermentation broth is mixed with an internal standard and acetonitrile.[2]

  • Derivatization: Trichloroacetyl isocyanate is added, and the reaction proceeds for a very short time (e.g., 1 minute) at room temperature.[2]

  • LC-MS/MS Analysis: The reaction mixture is directly analyzed by LC-MS/MS.[2]

Alternative Method 2: GC-MS with Silylation

Silylation is a common derivatization technique in GC-MS to increase the volatility and thermal stability of polar compounds like diols. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group.

Experimental Workflow:

GCMS_Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis A Bacterial Culture Sample B Extraction and Drying A->B C Addition of Silylating Reagent (e.g., MSTFA) B->C D Formation of TMS Ethers C->D E GC-MS Injection D->E F Separation and Detection E->F G Data Analysis and Quantification F->G

Caption: GC-MS workflow with silylation.

Experimental Protocol:

A general protocol for silylation followed by GC-MS analysis includes:

  • Extraction and Drying: Diols are extracted from the bacterial culture, and the extract is thoroughly dried, as silylating reagents are sensitive to moisture.

  • Derivatization: The dried extract is reconstituted in a suitable solvent, and the silylating reagent (e.g., MSTFA) is added. The reaction is often carried out at an elevated temperature.

  • GC-MS Analysis: The derivatized sample is analyzed by GC-MS.

Conclusion

The choice of method for diol determination in bacterial cultures depends on the specific requirements of the analysis, including the target diols, required sensitivity, available instrumentation, and desired sample throughput.

  • The GC-MS method with phenylboronic acid derivatization is a well-validated and highly sensitive option for the simultaneous analysis of multiple diols.[1]

  • The LC-MS/MS method with trichloroacetyl isocyanate derivatization offers a rapid, extraction-free alternative, which can be advantageous for high-throughput screening.[2]

  • GC-MS with silylation is a classic and effective derivatization strategy, particularly suitable for labs with established protocols for this technique.

Researchers should carefully consider the performance characteristics and experimental protocols of each method to select the most appropriate approach for their specific research needs.

References

Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 1-(Benzyloxy)propan-2-ol. Always consult your institution's specific safety protocols and local regulations before handling and disposing of any chemical waste.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol [1][5]
Density~1.027 - 1.044 g/mL at 25 °C[1][2]
Flash Point>108.8 °C (>227.8 °F)[2]
Storage Temperature2-8°C[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain. [1] The discharge of organic solvents into the sewer system is prohibited.[1]

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled hazardous waste container.[1]

  • The container should be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid to prevent the escape of vapors.[1][5][6]

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[1][6]

2. Waste Segregation:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Segregate the this compound waste from incompatible materials, particularly strong oxidizing agents.

3. Labeling and Documentation:

  • Affix a hazardous waste tag to the container.[1]

  • Record the accumulation start date and the chemical composition on the tag. If mixed with other solvents, list all components and their approximate percentages.[1]

4. Arrange for Professional Disposal:

  • Once the waste container is full or has reached its accumulation time limit per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Follow all institutional procedures for waste pickup requests. High-temperature incineration is a common disposal method for flammable laboratory waste.[3][7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_procedure Disposal Procedure start Start: Have this compound Waste assess_contamination Assess Contamination Level start->assess_contamination is_pure Is the waste relatively pure This compound? assess_contamination->is_pure Yes is_mixed Is it mixed with other chemicals? assess_contamination->is_mixed No collect_waste Collect in a designated, compatible hazardous waste container. is_pure->collect_waste label_container Label container with 'Hazardous Waste' and 'this compound'. is_pure->label_container is_mixed->collect_waste list_components Label with 'Hazardous Waste' and list all chemical components and percentages. is_mixed->list_components segregate_waste Store in a designated satellite accumulation area. label_container->segregate_waste list_components->segregate_waste arrange_pickup Arrange for pickup by EHS or a licensed disposal company. segregate_waste->arrange_pickup end End: Waste Properly Disposed arrange_pickup->end

Caption: Disposal decision workflow for this compound.

Accidental Release Measures

In the event of a spill, evacuate unnecessary personnel from the area.[5] Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth, or vermiculite).[5][7][9] Collect the absorbed material and place it into a sealed container for disposal as hazardous waste.[5][9] Ensure the area is well-ventilated. For large spills, contact your institution's emergency response team.

References

Essential Safety and Operational Guide for 1-(Benzyloxy)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 1-(Benzyloxy)propan-2-ol, also known as propylene glycol phenyl ether. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • CAS Number: 770-35-4

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of vapors.[1] The following table summarizes the required protective equipment.

Protection TypeEquipment SpecificationRationale
Eye/Face Protection Safety goggles with side shields or splash goggles.To prevent eye irritation or damage from splashes.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Breakthrough time should be greater than the intended period of use.To protect against skin contact and potential irritation.[3][4]
Skin and Body Protection Protective clothing.To prevent skin exposure.[1][3]
Respiratory Protection Approved respirator (e.g., type ABEK EN14387 filter or N95 dust mask) if vapors or aerosols are generated.To avoid respiratory irritation.[3][5][6]

Hazard Identification and Precautionary Measures

This compound is a combustible liquid and is harmful if swallowed.[5][7][8] It can cause skin and eye irritation, and may cause respiratory irritation.[5][6]

Hazard Statements:

  • H302: Harmful if swallowed.[5][6][7][8]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]

  • P264: Wash skin thoroughly after handling.[5][6][7][8]

  • P270: Do not eat, drink or smoke when using this product.[6][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5][6][8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][6]

Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for handling this compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B Understand hazards C Don appropriate Personal Protective Equipment (PPE) B->C Prepare workspace D Dispense chemical in a designated area C->D Ready for handling E Keep container tightly closed when not in use D->E During use G Evacuate non-essential personnel D->G In case of spill I Follow First-Aid measures if exposure occurs D->I In case of exposure F Avoid generating vapors or mists E->F Minimize exposure J Collect waste in a suitable, labeled container F->J After use H Contain spill with absorbent material G->H H->J Clean up K Dispose of waste according to institutional and local regulations J->K Final step

Safe Handling Workflow for this compound

Emergency Procedures

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7] If skin irritation persists, seek medical advice.

In Case of Eye Contact: Rinse cautiously with fresh, clean water for at least 15 minutes, holding the eyelids apart.[2][7] If eye irritation persists, consult an ophthalmologist.[2]

If Inhaled: Move the person to fresh air.[7] If breathing is difficult or symptoms persist, seek medical attention.

If Swallowed: Rinse the mouth with water and call a doctor or poison control center immediately.[7] Do not induce vomiting.[7]

Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[1][4] Keep containers tightly closed.[1]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7] Collect spillage with absorbent material and place it in a suitable, closed container for disposal.[3][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.